molecular formula C17H20INO3 B1247403 25I-Nboh CAS No. 919797-20-9

25I-Nboh

Cat. No.: B1247403
CAS No.: 919797-20-9
M. Wt: 413.25 g/mol
InChI Key: FEUZHYRXGQTBRO-UHFFFAOYSA-N
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Description

25I-NBOH, or 2-({[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol, is a synthetic phenethylamine derivative recognized in scientific literature as a potent and highly selective agonist of the serotonin 5-HT2A receptor . Its primary research value lies in its remarkable affinity for the 5-HT2A receptor, with a Ki of 0.061 nM, and its high selectivity over other serotonin receptor subtypes, making it a valuable pharmacological tool for studying receptor-specific functions and signaling pathways . This mechanism of action is central to its research applications in neuroscience, where it is used to probe the role of the 5-HT2A receptor in various neurological processes and states . Researchers must note that 25I-NBOH is a thermolabile compound, which can fragment into 2C-I during routine gas chromatography (GC) analysis, necessitating specific analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or derivatization for GC-MS for accurate identification and characterization . In vivo studies using rodent models have demonstrated that 25I-NBOH induces the head-twitch response, a behavioral proxy used to study psychedelic-like effects . Furthermore, biophysical studies show that 25I-NBOH binds to human serum albumin (HSA) at both Sudlow's sites I and II, information that is critical for understanding its distribution profile in pharmacokinetic research . This product is strictly for professional research in controlled laboratory settings. For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for understanding and complying with all applicable local, state, national, and international regulations governing the handling of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUZHYRXGQTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433993
Record name 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol
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Molecular Weight

413.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919797-20-9
Record name 2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25I-NBOH
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Record name 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol
Source EPA DSSTox
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Record name 25I-NBOH
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An Examination of 25I-NBOH: Chemical Properties and Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an overview of the chemical structure and pharmacological characteristics of 25I-NBOH.

Disclaimer: The synthesis of 25I-NBOH and its analogues is subject to legal and regulatory restrictions in many jurisdictions. This document is intended for informational and research purposes only and does not provide methodologies for the synthesis or use of this compound.

Chemical Structure and Properties

25I-NBOH, with the systematic name 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol, is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1] It was first synthesized in 2006 by a team at Purdue University.[1][2] The structure is characterized by a phenethylamine core with methoxy (B1213986) groups at the 2 and 5 positions and an iodine atom at the 4 position of the phenyl ring. It is distinguished from 2C-I by the presence of a 2-hydroxybenzyl group attached to the amine.[3] This N-benzyl substitution significantly increases the compound's potency.[4]

25I-NBOH is known to be a labile molecule, which can fragment into 2C-I during analysis by gas chromatography (GC) methods.[1][2] Specific analytical methods using GC/MS have been developed for its reliable identification.[1][2]

PropertyData
IUPAC Name2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol[1]
Other NamesNBOH-2CI, Cimbi-27, 2C-I-NBOH[1][2]
Chemical FormulaC17H20INO3[1]
Molar Mass413.255 g·mol−1[1]

Primary Pharmacological Target: The 5-HT2A Receptor

25I-NBOH is a potent and highly selective agonist for the serotonin (B10506) 5-HT2A receptor.[2][5] Its high affinity for this receptor is believed to be the primary mechanism behind its psychoactive effects. The head-twitch response in rodents, a behavioral model used to predict psychedelic-like effects in humans, is mediated by 5-HT2A receptor activation and is produced by 25I-NBOH.[1][5]

The binding affinity and functional activity of 25I-NBOH at the 5-HT2A receptor have been quantified in several studies.

ParameterValueReceptorReference
Ki0.061 nMHuman 5-HT2A[2][5]
EC500.074 nM5-HT2A[1][2]

25I-NBOH exhibits notable selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2C receptor.[1][2] One study reported a more than 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, although another study found this selectivity to be approximately 6-fold.[1][5]

Signaling Pathways

The activation of the 5-HT2A receptor by agonists like 25I-NBOH initiates intracellular signaling cascades. This G-protein coupled receptor is primarily linked to the Gαq signaling pathway.[6][7]

A simplified representation of this primary signaling pathway is as follows:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBOH 25I-NBOH 5HT2A_R 5-HT2A Receptor 25I_NBOH->5HT2A_R Binds to G_protein Gq/11 5HT2A_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: 5-HT2A receptor activation by 25I-NBOH leading to downstream effects.

Activation of the 5-HT2A receptor by an agonist leads to the activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, resulting in various downstream cellular responses. This signaling cascade in cortical neurons is thought to underlie the compound's psychoactive effects.[8]

Recent research has also explored the concept of "biased agonism" at the 5-HT2A receptor, where different agonists can preferentially activate certain signaling pathways (e.g., G-protein-mediated vs. β-arrestin-mediated) over others.[7] The development of biased agonists may offer a way to separate therapeutic effects from undesirable side effects.[7][9]

Experimental Protocols

Due to the nature of this compound and associated safety and legal concerns, detailed experimental protocols for the synthesis of 25I-NBOH are not provided. Researchers should consult peer-reviewed scientific literature for methodologies related to the analytical characterization and pharmacological evaluation of such compounds, adhering to all applicable laws and institutional guidelines. Analytical methods often involve techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF).[10] It is important to note the thermal lability of 25I-NBOH, which may require derivatization for accurate GC-MS analysis.[11]

The following diagram illustrates a generalized workflow for the pharmacological characterization of a novel 5-HT2A receptor agonist.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (e.g., Ca²⁺ flux, IP1 accumulation) (Determine EC50 and Emax) receptor_binding->functional_assays selectivity_panel Receptor Selectivity Panel functional_assays->selectivity_panel behavioral_assays Behavioral Assays (e.g., Head-Twitch Response) functional_assays->behavioral_assays pk_pd Pharmacokinetic/ Pharmacodynamic Studies behavioral_assays->pk_pd synthesis Compound Synthesis & Purification analytical Analytical Confirmation (e.g., NMR, MS) synthesis->analytical analytical->receptor_binding

Caption: Generalized workflow for characterizing a novel 5-HT2A receptor agonist.

References

The Intricate Dance of 25I-NBOH with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 25I-NBOH, a potent synthetic agonist of serotonin (B10506) receptors. By synthesizing data from multiple preclinical studies, this document offers a comprehensive overview of its pharmacological profile, including its binding affinity, functional potency, and the intracellular signaling cascades it initiates. This guide is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Core Pharmacological Profile

25I-NBOH, or 2-({[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol, is a derivative of the 2C-I phenethylamine. The addition of an N-(2-hydroxybenzyl) moiety significantly enhances its affinity and potency, particularly at the serotonin 2A receptor (5-HT₂AR).[1] This compound is recognized as a highly potent and efficacious agonist at 5-HT₂A receptors, which are believed to mediate its principal psychoactive effects.[1]

Receptor Binding and Functional Potency

Quantitative data from various in vitro studies highlight the high affinity and potency of 25I-NBOH and related N-benzylphenethylamines at serotonin receptors, particularly the 5-HT₂A subtype. The following tables summarize key binding affinity (Kᵢ) and functional potency (EC₅₀) values.

Table 1: Binding Affinities (Kᵢ, nM) of 25I-NBOH and Related Compounds at Serotonin Receptors

Compound5-HT₂A Receptor5-HT₂C Receptor5-HT₁A ReceptorReference
25I-NBOMe0.64.61800[2][3]
25I-NBOHHigh AffinityHigh AffinityLow Affinity*[4]
25D-NBOMeHigh AffinitySubnanomolar KiLow Potency[4]
25E-NBOMeHigh AffinitySubnanomolar KiLow Potency[4]
25H-NBOMeLower Affinity16-19 nMLow Potency[4]
25N-NBOMeHigh AffinityLow nanomolar KiLow Potency[4]
LSDHigh AffinityLow nanomolar KiLow Potency[4]
Serotonin (5-HT)-Low nanomolar Ki-[4]

*Specific Kᵢ values for 25I-NBOH were not explicitly detailed in the provided search results, but it is consistently described as a high-affinity 5-HT₂A agonist.[1][4]

Table 2: Functional Potencies (EC₅₀, nM) and Efficacies of 25I-NBOH and Related Compounds at the 5-HT₂A Receptor

CompoundEC₅₀ (nM)Efficacy (% of 5-HT max)Assay TypeReference
25I-NBOH0.5 - 1.5Full Agonist (85.9–95.1%)IP-1 Accumulation[4]
25D-NBOMe0.5 - 1.5Full AgonistIP-1 Accumulation[4]
25E-NBOMe0.5 - 1.5Full AgonistIP-1 Accumulation[4]
25N-NBOMe0.5 - 1.5Full AgonistIP-1 Accumulation[4]
25H-NBOMe~40Full AgonistIP-1 Accumulation[4]
LSD0.5 - 1.5Partial Agonist (64.5%)IP-1 Accumulation[4]
Serotonin (5-HT)~40100%IP-1 Accumulation[4]

Signaling Pathways

The primary mechanism of action for 25I-NBOH and similar compounds is the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Gαq-Mediated Pathway

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the Gαq subunit of its associated heterotrimeric G-protein. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is a hallmark of 5-HT₂A receptor activation by classic hallucinogens.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBOH 25I-NBOH 5HT2A_R 5-HT2A Receptor 25I_NBOH->5HT2A_R Binds G_Protein Gαq/βγ 5HT2A_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Gαq-mediated signaling cascade of the 5-HT₂A receptor.
β-Arrestin Pathway and Functional Selectivity

Beyond the canonical G-protein signaling, GPCRs like the 5-HT₂A receptor can also signal through β-arrestin pathways.[5] The concept of "functional selectivity" or "biased agonism" suggests that different agonists can stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another (e.g., Gαq vs. β-arrestin). Research into related compounds like 25CN-NBOH has led to the discovery of β-arrestin-biased agonists.[5][6] While the specific bias profile of 25I-NBOH is not fully elucidated in the provided literature, this remains a critical area of investigation for understanding the nuances of its pharmacological effects.

Functional_Selectivity cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Agonist Agonist (e.g., 25I-NBOH) 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Gq_Pathway Gαq Activation (e.g., IP3/DAG) 5HT2A_R->Gq_Pathway Biased Signaling Arrestin_Pathway β-Arrestin Recruitment (e.g., MAPK activation) 5HT2A_R->Arrestin_Pathway Biased Signaling

Concept of functional selectivity at the 5-HT₂A receptor.
Neurotransmitter Release

Activation of cortical 5-HT₂A receptors by agonists like 25I-NBOMe has been shown to increase the extracellular levels of glutamate (B1630785) in the frontal cortex.[2] This is a common mechanism of action for many hallucinogens.[2] Additionally, these compounds can influence the release of other neurotransmitters such as dopamine (B1211576) (DA) and serotonin (5-HT) in the frontal cortex.[2][3] The interplay between 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors appears to modulate these neurochemical effects.[2][3]

Experimental Protocols

The characterization of 25I-NBOH's mechanism of action relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Objective: To measure the affinity of 25I-NBOH for serotonin receptor subtypes.

  • General Protocol:

    • Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A) are prepared from cell cultures or animal brain tissue.

    • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]DOI for 5-HT₂A/₂C receptors or [³H]5-HT for 5-HT₂B receptors) and varying concentrations of the unlabeled test compound (25I-NBOH).[4]

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound, determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Inositol Phosphate (B84403) (IP) Accumulation Assay: This assay quantifies the production of inositol phosphates, a downstream product of Gαq activation.

    • Objective: To determine the potency and efficacy of 25I-NBOH at Gαq-coupled receptors like 5-HT₂A and 5-HT₂C.[4]

    • General Protocol:

      • Cell Culture: Cells stably expressing the receptor of interest are cultured.

      • Labeling: The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.

      • Stimulation: The cells are exposed to varying concentrations of the test compound (25I-NBOH).

      • Extraction: The reaction is stopped, and the accumulated [³H]inositol phosphates are extracted.

      • Quantification: The amount of radioactivity in the inositol phosphate fraction is measured.

      • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the brains of freely moving animals.

  • Objective: To assess the effect of 25I-NBOH on the extracellular levels of neurotransmitters like glutamate, dopamine, and serotonin in specific brain regions.[2][3]

  • General Protocol:

    • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the frontal cortex).

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

    • Sample Collection: The dialysate, containing extracellular fluid from the brain, is collected at regular intervals.

    • Drug Administration: The animal is administered the test compound (25I-NBOH).

    • Analysis: The concentrations of neurotransmitters in the dialysate samples are measured using techniques like high-performance liquid chromatography (HPLC).

Experimental_Workflow Start Compound of Interest (25I-NBOH) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., IP-1 Accumulation) Start->Functional_Assay Ki Determine Affinity (Ki) Binding_Assay->Ki In_Vivo_Study In Vivo Microdialysis Functional_Assay->In_Vivo_Study EC50_Emax Determine Potency (EC50) & Efficacy (Emax) Functional_Assay->EC50_Emax Neurotransmitter Measure Neurotransmitter Release In_Vivo_Study->Neurotransmitter Data_Analysis Data Analysis & Interpretation Ki->Data_Analysis EC50_Emax->Data_Analysis Neurotransmitter->Data_Analysis

General experimental workflow for characterizing 25I-NBOH.

Conclusion

25I-NBOH is a potent and efficacious agonist of the 5-HT₂A serotonin receptor, with a complex pharmacological profile. Its primary mechanism of action involves the activation of the Gαq signaling pathway, leading to downstream cellular effects and modulation of neurotransmitter systems, particularly glutamate. The potential for functional selectivity at the 5-HT₂A receptor introduces an additional layer of complexity that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of 25I-NBOH and related compounds, which is crucial for a comprehensive understanding of their effects and for the development of novel therapeutics targeting the serotonergic system.

References

The Pharmacology and Toxicology of 25I-NBOH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBOH (2C-I-NBOH, NBOH-2C-I, Cimbi-27) is a potent and selective synthetic psychedelic substance of the phenethylamine (B48288) chemical class. A derivative of the psychedelic 2C-I, 25I-NBOH is distinguished by its high affinity and selectivity as a serotonin (B10506) 5-HT2A receptor agonist. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of 25I-NBOH. It includes a summary of its receptor binding and functional activity, detailed experimental protocols for its characterization, and an analysis of its known and predicted toxicological profile. Due to the limited specific toxicological data on 25I-NBOH, this guide also draws parallels with its close and more extensively studied analog, 25I-NBOMe, to infer potential risks. The information is presented to support further research and drug development efforts in the field of serotonergic compounds.

Introduction

25I-NBOH, or 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, is a psychoactive compound first synthesized in 2006 by a team at Purdue University led by David Nichols.[1] It belongs to the NBOH family of compounds, which are N-hydroxybenzyl derivatives of the 2C family of hallucinogens.[2] 25I-NBOH has emerged as a substance of interest in pharmacological research due to its remarkable potency and selectivity for the serotonin 5-HT2A receptor.[1][3] This receptor is the primary target for classic psychedelic drugs and is implicated in a variety of physiological and pathological processes, making selective agonists valuable tools for research. However, the rise of 25I-NBOH as a designer drug, often as a substitute for LSD or its N-methoxybenzyl analog 25I-NBOMe, raises significant public health concerns due to its potent activity and the potential for severe toxicity.[2][4] This guide aims to consolidate the available scientific data on 25I-NBOH to provide a thorough resource for the scientific community.

Pharmacology

The pharmacological activity of 25I-NBOH is primarily defined by its interaction with the serotonin 5-HT2A receptor, where it acts as a potent partial agonist.[1][3]

Receptor Binding and Functional Activity

Quantitative data from in vitro studies have established the high affinity and functional potency of 25I-NBOH at the human 5-HT2A receptor. It is one of the most selective agonist ligands known for this receptor subtype.[1][3]

ParameterReceptorValueSpeciesAssay TypeReference
Binding Affinity (Ki) 5-HT2A0.061 nMHumanRadioligand Binding[1][3][5]
Functional Potency (EC50) 5-HT2A0.074 nMHumanCalcium Mobilization[1][3]
Selectivity 5-HT2A vs 5-HT2C>400-foldHumanFunctional Assay[1][3]

Table 1: Quantitative Pharmacological Data for 25I-NBOH at the 5-HT2A Receptor.

In Vivo Effects

In animal models, 25I-NBOH has been shown to induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic effects in humans that is mediated by 5-HT2A receptor activation.[3]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25I-NBOH initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NBOH 25I-NBOH Receptor 5-HT2A Receptor NBOH->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway. (Max Width: 760px)

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacology of 25I-NBOH and related compounds.

In Vitro Pharmacology

This protocol is adapted from standard methodologies for determining the binding affinity of compounds at the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of 25I-NBOH for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]Ketanserin (radioligand)

  • Ketanserin (B1673593) (unlabeled, for non-specific binding)

  • 25I-NBOH (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [3H]Ketanserin (final concentration ~1 nM), and cell membrane suspension.

    • Non-specific Binding: Unlabeled ketanserin (final concentration ~1 µM), [3H]Ketanserin, and cell membrane suspension.

    • Test Compound: A range of concentrations of 25I-NBOH, [3H]Ketanserin, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Dry the filter mats, add scintillation fluid to each filter, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 25I-NBOH concentration. Determine the IC50 value (concentration of 25I-NBOH that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_binding A Prepare 5-HT2A Receptor Membrane Suspension B Incubate Membranes with [3H]Ketanserin and 25I-NBOH A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E

Figure 2: Workflow for Radioligand Binding Assay. (Max Width: 760px)

This protocol is based on the use of a Fluorometric Imaging Plate Reader (FLIPR) system to measure intracellular calcium changes.

Objective: To determine the EC50 value of 25I-NBOH for the activation of the human 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (B1678239) (to prevent dye leakage)

  • 96- or 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a plate containing a range of concentrations of 25I-NBOH in assay buffer.

  • FLIPR Assay: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the 25I-NBOH solutions to the cell plate and simultaneously measure the fluorescence changes over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the 25I-NBOH concentration. Determine the EC50 value (concentration of 25I-NBOH that produces 50% of the maximal response) using non-linear regression.

In Vivo Pharmacology

This assay is a standard behavioral model to assess the hallucinogen-like effects of 5-HT2A receptor agonists in rodents.[6]

Objective: To quantify the frequency of head-twitches induced by 25I-NBOH in mice.

Materials:

  • Male C57BL/6J mice

  • 25I-NBOH solution in a suitable vehicle (e.g., saline)

  • Observation chambers

  • Video recording equipment (optional, for later analysis)

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer 25I-NBOH or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested.

  • Observation: Immediately after injection, place the mice back into the observation chambers. Record the number of head-twitches for a defined period, typically 30-60 minutes. A head-twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Compare the number of head-twitches in the 25I-NBOH-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Toxicology

The toxicological profile of 25I-NBOH has not been extensively studied, and much of the current understanding is inferred from its structural and pharmacological similarity to 25I-NBOMe.[1] The latter has been associated with numerous cases of severe toxicity and fatalities.[4][7]

Acute Toxicity

No formal LD50 studies for 25I-NBOH have been published. However, anecdotal reports and its high potency suggest a significant risk of overdose, which may be fatal at high doses.[1] The clinical features of toxicity are presumed to be similar to those of 25I-NBOMe and may include:[4]

  • Tachycardia and hypertension

  • Agitation, aggression, and hallucinations

  • Seizures

  • Hyperthermia

  • Rhabdomyolysis and acute kidney injury

In Vitro Toxicology

While specific in vitro toxicology studies on 25I-NBOH are scarce, a study on the related compound 25H-NBOH in zebrafish embryos demonstrated significant toxicity, including mortality and various developmental abnormalities such as spine malformation and pericardial edema.[3] This suggests that NBOH compounds have the potential for cellular and developmental toxicity.

A general workflow for assessing the in vitro cytotoxicity of a novel psychoactive substance like 25I-NBOH is presented below.

logical_relationship_toxicity A Expose Cell Line (e.g., SH-SY5Y) to 25I-NBOH B Assess Cell Viability (e.g., MTT Assay) A->B C Measure Membrane Integrity (e.g., LDH Assay) A->C D Evaluate Oxidative Stress (e.g., ROS Production) A->D E Determine Mechanism of Cell Death (e.g., Apoptosis vs. Necrosis) B->E C->E

Figure 3: In Vitro Cytotoxicity Assessment Workflow. (Max Width: 760px)

Conclusion

25I-NBOH is a highly potent and selective 5-HT2A receptor agonist with significant potential as a research tool. Its pharmacological profile makes it valuable for studying the intricacies of the serotonergic system. However, the lack of comprehensive toxicological data, coupled with the known dangers of its close analog 25I-NBOMe, necessitates extreme caution. Further research is imperative to fully characterize the safety profile of 25I-NBOH, including its metabolism, pharmacokinetics, and long-term effects. This will be crucial for both understanding its potential therapeutic applications and for addressing the public health challenges posed by its illicit use.

References

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of 25I-NBOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of 25I-NBOH, a potent and selective serotonin (B10506) 5-HT₂A receptor agonist. The information presented herein is intended to support research, drug discovery, and development activities by providing detailed quantitative data, experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Receptor Binding Affinity and Selectivity Data

25I-NBOH is a synthetic phenethylamine (B48288) derivative recognized for its high affinity and selectivity for the serotonin 5-HT₂A receptor.[1][2] The following tables summarize the available quantitative data on its binding affinity (Ki) and functional potency (EC₅₀) at various neurotransmitter receptors. For a broader context on its potential off-target effects, binding data for the closely related compound, 25I-NBOMe, is also provided.

Disclaimer: The binding data for 25I-NBOMe is included for comparative purposes due to the limited availability of a complete binding panel for 25I-NBOH. While structurally similar, the binding profiles are not identical.

Table 1: 25I-NBOH Receptor Binding Affinity and Functional Potency

ReceptorParameterValue (nM)SpeciesAssay Type
5-HT₂A Ki0.061HumanRadioligand Binding
EC₅₀0.074Not SpecifiedFunctional Assay
5-HT₂C ->400-fold lower affinity than 5-HT₂ANot Specified-
µ-opioid EC₅₀23,400Not Specifiedβ-arrestin2 recruitment
EC₅₀1,330Not SpecifiedCa²⁺ release

Table 2: 25I-NBOMe Receptor Binding Affinities (for comparative purposes)

Receptor SubfamilyReceptorKi (nM)
Serotonin 5-HT₁A1800
5-HT₂A0.6
5-HT₂C4.6
Adrenergic α₁A370
α₂A320
Dopamine D₁6700
D₂900
D₃2100

Experimental Protocols

The determination of receptor binding affinity is a critical step in characterizing a novel compound. A widely used method is the competitive radioligand binding assay. Below is a detailed, representative protocol for determining the binding affinity of a test compound like 25I-NBOH for the 5-HT₂A receptor.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol describes a competitive binding experiment where the unlabeled test compound (25I-NBOH) competes with a radiolabeled ligand for binding to the 5-HT₂A receptor.

2.1.1. Materials and Reagents

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT₂A receptor.

  • Radioligand: A tritiated antagonist with high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin).

  • Test Compound: 25I-NBOH.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂A ligand (e.g., 10 µM ketanserin).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

2.1.2. Procedure

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay). Dilute the membranes to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay components in the following order to a final volume of 200 µL per well:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 100 µL of the membrane suspension.

      • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]ketanserin, and 100 µL of the membrane suspension.

      • Test Compound: 50 µL of 25I-NBOH at various concentrations, 50 µL of [³H]ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

2.1.3. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of 25I-NBOH, a typical experimental workflow for its characterization, and the logical relationship of its receptor selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 25I_NBOH 25I-NBOH 5HT2A_Receptor 5-HT2A Receptor 25I_NBOH->5HT2A_Receptor Binds to Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates Beta_Arrestin β-Arrestin 5HT2A_Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Yields DAG DAG PIP2->DAG Yields Ca2_Release Ca2+ Release (from ER) IP3->Ca2_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC->Cellular_Response Internalization_Desensitization Receptor Internalization & Desensitization Beta_Arrestin->Internalization_Desensitization

25I-NBOH 5-HT₂A Receptor Gq/G₁₁ Signaling Pathway

start Start prep_membranes Prepare Cell Membranes (Expressing 5-HT2A Receptor) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_radioligand Add Radioligand ([3H]ketanserin) setup_assay->add_radioligand incubate Incubate at Room Temp (60 minutes) add_radioligand->incubate filter_wash Filter and Wash (Separate bound/free ligand) incubate->filter_wash count_cpm Scintillation Counting (Measure CPM) filter_wash->count_cpm analyze_data Data Analysis (Calculate IC50 and Ki) count_cpm->analyze_data end End analyze_data->end

Radioligand Binding Assay Experimental Workflow

25I_NBOH 25I-NBOH High_Affinity High Affinity Binding 25I_NBOH->High_Affinity Low_Affinity Low Affinity Binding 25I_NBOH->Low_Affinity 5HT2A 5-HT2A Receptor High_Affinity->5HT2A 5HT2C 5-HT2C Receptor Low_Affinity->5HT2C Other_Receptors Other Receptors (e.g., 5-HT1A, Adrenergic, Dopamine) Low_Affinity->Other_Receptors

25I-NBOH Receptor Selectivity Profile

References

In Vitro Characterization of 25I-NBOH: A Technical Guide to Its Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25I-NBOH is a potent and highly selective synthetic agonist for the serotonin (B10506) 5-HT2A receptor.[1][2][3] As a member of the N-benzylphenethylamine class of compounds, it has garnered significant interest within the scientific community for its utility as a pharmacological tool to investigate the function and signaling of the 5-HT2A receptor. This document provides an in-depth technical overview of the in vitro characterization of 25I-NBOH's functional activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The information is intended to guide researchers in understanding and replicating the assessment of this compound's pharmacological profile.

Receptor Binding Affinity

The initial step in characterizing 25I-NBOH involves determining its binding affinity (Ki) for its primary target, the 5-HT2A receptor, as well as a panel of other receptors to establish its selectivity profile. 25I-NBOH demonstrates sub-nanomolar affinity for the human 5-HT2A receptor and displays significant selectivity over other serotonin receptor subtypes, particularly 5-HT2C and 5-HT1A.[1]

Table 1: Receptor Binding Affinity (Ki) of 25I-NBOH

Receptor TargetLigandSpeciesKi (nM)Reference
5-HT2A 25I-NBOHHuman0.061 - 1.12[1]
5-HT2B 25I-NBOHHuman1.9 - 2.8[1]
5-HT2C 25I-NBOHHuman0.13 - 1.4[1]
5-HT1A 25I-NBOHHuman2,220 - >10,000[1]
5-HT1B 25I-NBOHHuman2,446[1]
5-HT1D 25I-NBOHHuman1,277[1]
5-HT1E 25I-NBOHHuman>10,000[1]
Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound (e.g., 25I-NBOH) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin or [3H]mesulergine).

  • Test compound (25I-NBOH).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like ketanserin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of 25I-NBOH in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Cell membranes (e.g., 10-20 µg protein).

    • Radioligand at a concentration near its Kd value.

    • Varying concentrations of 25I-NBOH.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 25I-NBOH concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of 25I-NBOH that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: Potency and Efficacy

Functional assays are critical for determining how 25I-NBOH activates the 5-HT2A receptor and elicits a cellular response. These assays measure the compound's potency (EC50) and efficacy (Emax). 25I-NBOH is a highly potent and efficacious agonist at the 5-HT2A receptor, primarily signaling through the Gq/11 pathway, which leads to an increase in intracellular calcium.[4] It also engages the β-arrestin pathway.[5][6]

Table 2: Functional Activity (EC50 & Emax) of 25I-NBOH

Assay TypePathwayEC50 (nM)Emax (%)Reference
Calcium Mobilization Gq/11 (PI Hydrolysis)0.074 - 1.5286 - 136%[1]
β-Arrestin 2 Recruitment β-Arrestin11 - 29 (analogs)97 - 113% (analogs)[5]
5-HT2C Calcium Flux Gq/112.4 - 3294 - 101%[1]
5-HT2B Calcium Flux Gq/1111121%[1]
5-HT1A Activation Gi/o37,00074%[1]

Note: Emax values are often expressed relative to the maximal response of a reference agonist, such as serotonin (5-HT) or LSD.[6] The calculation of Emax and EC50 is crucial for predicting a compound's potential for in vivo effects.[7]

Signaling Pathways & Visualizations

Upon binding, 25I-NBOH activates the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiating intracellular signaling cascades. The primary pathway involves coupling to the Gq/11 protein, while a secondary pathway involves the recruitment of β-arrestin proteins.[6][8]

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by 25I-NBOH leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event measured in functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 25I-NBOH Ligand->Receptor Binds ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway activated by 25I-NBOH.

β-Arrestin Recruitment Pathway

Agonist binding also promotes the phosphorylation of the 5-HT2A receptor by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin proteins, which desensitize G protein signaling and can initiate their own distinct signaling cascades.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Receptor_P Phosphorylated 5-HT2A-R Receptor->Receptor_P GRK GRK Receptor->GRK Recruits BetaArrestin β-Arrestin Receptor_P->BetaArrestin Recruits Ligand 25I-NBOH Ligand->Receptor Binds GRK->Receptor Phosphorylates Internalization Receptor Internalization BetaArrestin->Internalization Signaling β-Arrestin-Mediated Signaling BetaArrestin->Signaling

Caption: β-Arrestin recruitment pathway following 5-HT2A receptor activation.

Key Experimental Protocols

Protocol: Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following receptor activation, serving as a direct measure of Gq/11 pathway engagement.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM).[9][10]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (B1678239) (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Test compound (25I-NBOH).

  • Positive control (e.g., a maximal concentration of 5-HT or ionomycin).

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[10][11]

Procedure:

  • Cell Plating: Plate cells in microplates and allow them to adhere and grow to near confluency (typically 18-24 hours).[11]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the growth medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.[9][12]

  • Washing: Gently wash the cells with assay buffer (containing probenecid) to remove extracellular dye. Leave a final volume of buffer in each well.

  • Assay Execution:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Record a baseline fluorescence reading for a set period (e.g., 20-30 seconds).

    • Use the automated injector to add serial dilutions of 25I-NBOH to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • For each well, determine the peak fluorescence response after compound addition and subtract the baseline fluorescence.

    • Normalize the data to the response of a positive control (e.g., 5-HT) set to 100%.

    • Plot the normalized response against the logarithm of the 25I-NBOH concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol: β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells co-transfected with two constructs:

    • 5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, RLuc).

    • β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • White, opaque 96-well or 384-well microplates.

  • Luciferase substrate (e.g., coelenterazine (B1669285) h).

  • Test compound (25I-NBOH).

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Cell Plating: Plate the transfected cells in the microplates and allow them to attach overnight.

  • Compound Addition: Remove the growth medium and replace it with assay buffer. Add serial dilutions of 25I-NBOH to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Substrate Addition: Add the luciferase substrate to all wells.

  • Measurement: Immediately read the plate in a BRET-capable plate reader, simultaneously measuring the light emission from the donor (RLuc, ~480 nm) and the acceptor (YFP, ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratio to the vehicle control.

    • Plot the change in the BRET ratio against the logarithm of the 25I-NBOH concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

In Vitro Characterization Workflow

The comprehensive in vitro characterization of a compound like 25I-NBOH follows a logical progression from initial screening to detailed functional analysis.

Characterization_Workflow A Primary Screen: Radioligand Binding Assay B Determine Ki at 5-HT2A A->B C Selectivity Screen: Binding at Off-Targets (5-HT2C, 5-HT1A, etc.) A->C E Primary Functional Assay: Calcium Mobilization (Gq) B->E D Determine Selectivity Profile C->D D->E F Determine EC50 & Emax E->F G Secondary Functional Assay: β-Arrestin Recruitment F->G H Determine Biased Agonism G->H I Comprehensive Pharmacological Profile H->I

References

The Pharmacokinetics of 25I-NBOH in Animal Models: A Review of Current Knowledge and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive pharmacokinetic data for 25I-NBOH in animal models, including parameters such as half-life, clearance, and volume of distribution, are not available in the current scientific literature. This guide summarizes the existing knowledge on related compounds, primarily 25I-NBOMe, which is a metabolic precursor to 25I-NBOH, to provide insights into its expected pharmacokinetic profile and the methodologies used for its study.

This technical guide provides a detailed overview of the current understanding of the pharmacokinetics of N-benzylphenethylamines, with a focus on providing a proxy understanding for 25I-NBOH through data on the closely related compound 25I-NBOMe. It is intended for researchers, scientists, and drug development professionals working with these novel psychoactive substances.

Introduction to 25I-NBOH and its Pharmacological Context

25I-NBOH (2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor, a characteristic shared by many psychedelic compounds.[1] It is structurally and pharmacologically related to the 25I-NBOMe, another potent hallucinogen. A key metabolic pathway for 25I-NBOMe is O-demethylation, which can lead to the formation of 25I-NBOH.[2] This metabolic link makes the study of 25I-NBOMe's pharmacokinetics crucial for inferring the potential in vivo behavior of 25I-NBOH.

Pharmacokinetics of 25I-NBOMe as a Proxy for 25I-NBOH

Due to the scarcity of direct data on 25I-NBOH, the pharmacokinetic profile of 25I-NBOMe in rodent models is presented here to offer valuable insights. It is important to note that while informative, these data are not a direct representation of 25I-NBOH's pharmacokinetics.

Metabolism

In vivo and in vitro studies have identified several metabolic pathways for 25I-NBOMe, primarily occurring in the liver. The main reactions include O-demethylation, hydroxylation, and N-dealkylation.[1][3] Some studies suggest that NBOMe and NBOH class substances are metabolized by cytochrome P450 enzymes.[1]

Table 1: Identified Metabolites of 25I-NBOMe in Mouse and Human Samples [4]

Metabolite IDProposed Structure
M125I-NBOH (O-desmethyl metabolite)
M22C-I (N-debenzylated metabolite)
M3/M45-OH-2C-I and 2-OH-2C-I
M52-O-desmethyl-5-I-NBOMe
-5-O-desmethyl-2-I-NBOMe
-Hydroxylated metabolites
-Glucuronidated metabolites
Distribution

Studies in rats have shown that 25I-NBOMe readily crosses the blood-brain barrier and distributes to various brain regions.[5][6] The compound has been detected in the frontal cortex, hippocampus, striatum, and nucleus accumbens shortly after administration.[5]

Table 2: Qualitative Distribution of 25I-NBOMe in Rat Brain Regions [5]

Brain RegionDetection Status (15 min post-administration)
Frontal CortexDetected
HippocampusDetected
StriatumDetected
Nucleus AccumbensDetected

Experimental Protocols

The following sections detail the methodologies employed in the study of NBOMe and NBOH compounds, which are applicable for future pharmacokinetic studies of 25I-NBOH.

Animal Models and Drug Administration
  • Species: Male C57BL/6J mice and Wistar or Sprague Dawley rats are commonly used.[7][8]

  • Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are typical routes of administration for preclinical studies. Doses can range from 0.1 to 10 mg/kg depending on the study's objective.[5][7]

Sample Collection and Preparation
  • Blood: Whole blood or serum samples are collected for analysis. For quantitative analysis, blood samples may be precipitated with acetonitrile.[9]

  • Urine: Urine can be collected over a 24-hour period. For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is often performed.[3][4]

  • Brain Tissue: Following euthanasia, brain regions of interest are dissected for distribution studies.[5]

Analytical Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of NBOMe and NBOH compounds in biological matrices due to its high sensitivity and specificity.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Used for the identification of unknown metabolites.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but caution is advised as thermolabile compounds like 25I-NBOH may degrade during analysis, potentially leading to misidentification.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase A Animal Model Selection (e.g., Male C57BL/6J Mice) B Drug Administration (e.g., Intraperitoneal Injection of 25I-NBOH) A->B C Sample Collection (Blood, Urine, Brain Tissue) B->C D Sample Preparation (e.g., Protein Precipitation, Enzymatic Hydrolysis) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Pharmacokinetic Modeling F->G H Pharmacokinetic Parameters (Half-life, Clearance, Vd, etc.) G->H Results

Caption: A typical experimental workflow for a pharmacokinetic study of 25I-NBOH.

Signaling Pathway

signaling_pathway 25I-NBOH 25I-NBOH 5-HT2A_Receptor 5-HT2A Receptor (GPCR) 25I-NBOH->5-HT2A_Receptor Agonist Binding Gq_G11 Gq/G11 Protein 5-HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulation Downstream_Effects Downstream Cellular Effects (e.g., neuronal excitation) PKC->Downstream_Effects Ca_release->Downstream_Effects

Caption: The primary signaling pathway of 25I-NBOH via the 5-HT2A receptor.

Future Directions

The significant gap in the understanding of 25I-NBOH's pharmacokinetics highlights a critical area for future research. Key priorities should include:

  • Direct Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies of 25I-NBOH in various animal models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Metabolite Identification and Activity: Unambiguously identifying all major metabolites of 25I-NBOH and assessing their pharmacological activity at the 5-HT2A receptor.

  • Comparative Pharmacokinetics: Performing head-to-head pharmacokinetic comparisons of 25I-NBOH and 25I-NBOMe to understand the impact of the hydroxyl versus methoxy (B1213986) group on their in vivo disposition.

Such studies are essential for a complete understanding of the pharmacology and toxicology of this potent new psychoactive substance.

References

The Rise of a New Psychedelic Scaffold: A Technical Guide to the Discovery and Development of N-Benzylphenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and developmental history of N-benzylphenethylamines, a potent class of serotonergic psychedelics. From their conceptual origins rooted in the structure of classic phenethylamines to their synthesis and detailed pharmacological characterization, this document outlines the key scientific milestones that have shaped our understanding of these compelling molecules. Particular emphasis is placed on their profound interaction with the serotonin (B10506) 5-HT2A receptor, the principal target mediating their psychoactive effects. This guide consolidates key quantitative data, details critical experimental methodologies, and visually represents complex biological and experimental processes to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: A Serendipitous Leap in Potency

The story of N-benzylphenethylamines is a testament to the often-unpredictable nature of drug discovery. For decades, the structure-activity relationships (SAR) of phenethylamine (B48288) psychedelics, originating from the naturally occurring mescaline, suggested that N-alkylation with small substituents led to a significant decrease in psychedelic activity. This pharmacological dogma was challenged by the surprising discovery that the addition of a larger N-benzyl group, particularly with specific substitutions on the benzyl (B1604629) ring, could dramatically increase both binding affinity and functional potency at the serotonin 5-HT2A receptor.[1][2] This finding opened up a new chapter in psychedelic research, leading to the development of some of the most potent and selective 5-HT2A agonists known to date.[3][4]

These compounds, colloquially known as "NBOMes," first appeared on the illicit drug market in 2010, highlighting the rapid translation of academic research to real-world applications and, consequently, public health concerns.[5][6] However, beyond their recreational use, N-benzylphenethylamines have emerged as invaluable pharmacological tools for probing the intricacies of 5-HT2A receptor function and have been investigated for their potential in clinical applications, such as in vivo brain imaging.[4]

This guide will delve into the core scientific advancements in the field of N-benzylphenethylamines, providing a detailed account of their synthesis, pharmacological profiling, and the ongoing efforts to understand their complex interactions with the serotonin system.

Developmental History and Key Milestones

The development of N-benzylphenethylamines can be traced back to the foundational work on classic phenethylamines like mescaline and the subsequent synthesis of the "2C-X" series by Alexander Shulgin. The pivotal discovery that an N-benzyl substituent could dramatically enhance 5-HT2A receptor affinity was a significant breakthrough.[1]

A key publication by Hansen et al. in 2014 systematically explored the SAR of a series of 48 N-benzylphenethylamine analogs, providing a wealth of data on the impact of substituents on both the phenethylamine and N-benzyl moieties.[7] This research identified compounds with subnanomolar binding affinities and high functional potencies, with some exhibiting significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[7] For instance, one of the most potent compounds identified was 1b, with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor in functional assays.[1][7]

Synthesis and Chemical Characterization

The primary synthetic route to N-benzylphenethylamines is through reductive amination of a substituted phenethylamine with a corresponding benzaldehyde (B42025). This straightforward and versatile method allows for the generation of a diverse library of analogs for SAR studies.

General Experimental Protocol: Reductive Amination

The synthesis of N-benzylphenethylamines is typically achieved through a one-pot reductive amination procedure. The following is a generalized protocol:

  • Imine Formation: The substituted phenethylamine (1 equivalent) and the desired benzaldehyde (1-1.2 equivalents) are dissolved in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758). The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, most commonly sodium borohydride (B1222165) (NaBH4) (1.5-2 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred for a period of 2 to 24 hours at room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The aqueous layer is then basified and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as column chromatography or crystallization, to yield the desired N-benzylphenethylamine.

Pharmacological Profile: Targeting the 5-HT2A Receptor

The defining pharmacological characteristic of N-benzylphenethylamines is their high affinity and agonist activity at the 5-HT2A receptor. This interaction is believed to be the primary driver of their psychedelic effects.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) data for a selection of representative N-benzylphenethylamine analogs at the human 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the structure-activity relationships within this class of compounds.

Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors

CompoundPhenethylamine Substituent (4-position)N-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
25H-NBOMe H2-methoxy15.316[8]
25B-NBOMe Br2-methoxy0.291.1[7]
25I-NBOMe I2-methoxy0.0441.1[7]
25C-NBOMe Cl2-methoxy0.140.9[7]
25CN-NBOH CN2-hydroxy0.4444[7]
1b H2-hydroxy1.14.8[7]
8b Br2-hydroxy0.291.5[7]

Table 2: Functional Potencies (EC50, nM) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors

CompoundPhenethylamine Substituent (4-position)N-Benzyl Substituent5-HT2A EC50 (nM)5-HT2C EC50 (nM)Reference
25H-NBOMe H2-methoxy4013.8[9]
25B-NBOMe Br2-methoxy0.432.1[7]
25I-NBOMe I2-methoxy0.0811.3[7]
25C-NBOMe Cl2-methoxy0.211.5[7]
25CN-NBOH CN2-hydroxy0.07430[7]
1b H2-hydroxy0.07430[7]
8b Br2-hydroxy0.122.8[7]
Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells).

    • Radioligand: [3H]Ketanserin or [125I]DOI.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM Ketanserin or another suitable antagonist.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled antagonist.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the agonist-induced increase in intracellular calcium, a downstream effect of Gq-coupled 5-HT2A receptor activation.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Measure the baseline fluorescence of the cells in the plate reader.

    • Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

The HTR is a behavioral assay in mice that is a reliable predictor of hallucinogenic potential in humans.

  • Animals:

    • Male C57BL/6J mice are commonly used.

    • Animals should be habituated to the testing environment before the experiment.

  • Procedure:

    • Administer the test compound to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).

    • Place the mouse in an observation chamber.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

  • Data Analysis:

    • Compare the number of head twitches in the drug-treated group to a vehicle-treated control group.

    • A significant increase in the number of head twitches is indicative of 5-HT2A receptor agonist activity and potential hallucinogenic effects.

Visualizing the Science: Pathways and Workflows

To better illustrate the complex processes involved in the study of N-benzylphenethylamines, the following diagrams have been generated using the DOT language.

G Figure 1: 5-HT2A Receptor Gq Signaling Pathway NBOMe N-Benzylphenethylamine (Agonist) HT2A 5-HT2A Receptor NBOMe->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway

G Figure 2: N-Benzylphenethylamine Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_purification Purification Phenethylamine Substituted Phenethylamine Imine_Formation Imine Formation (Solvent, RT) Phenethylamine->Imine_Formation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Chromatography or Crystallization Workup->Purification Product N-Benzylphenethylamine Product Purification->Product

Caption: N-Benzylphenethylamine Synthesis Workflow

G Figure 3: Pharmacological Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis Compound Test Compound (N-Benzylphenethylamine) Binding_Assay Radioligand Binding Assay (5-HT2A/2C Receptors) Compound->Binding_Assay Functional_Assay Calcium Flux Assay (5-HT2A/2C Receptors) Compound->Functional_Assay HTR_Assay Mouse Head-Twitch Response (HTR) Compound->HTR_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value EC50_Emax Determine EC50/Emax (Functional Potency/Efficacy) Functional_Assay->EC50_Emax Behavioral_Effect Quantify Behavioral Effect (Psychedelic Potential) HTR_Assay->Behavioral_Effect SAR Structure-Activity Relationship (SAR) Analysis Ki_Value->SAR EC50_Emax->SAR Behavioral_Effect->SAR

Caption: Pharmacological Evaluation Workflow

Conclusion and Future Directions

The discovery and development of N-benzylphenethylamines represent a significant advancement in our understanding of the pharmacology of psychedelics. The surprising finding that N-benzyl substitution can dramatically enhance potency at the 5-HT2A receptor has led to the creation of some of the most powerful and selective agonists for this receptor to date. These compounds have not only become important tools for basic research but have also raised important public health considerations due to their emergence as novel psychoactive substances.

Future research in this area will likely focus on several key aspects. Fine-tuning the structure of N-benzylphenethylamines to develop even more selective ligands for the 5-HT2A receptor and other serotonin receptor subtypes will be crucial for dissecting their specific physiological roles. Furthermore, a deeper understanding of the downstream signaling pathways activated by these compounds, including potential biased agonism, could lead to the development of novel therapeutics with improved efficacy and reduced side effects. Finally, continued investigation into the metabolism and toxicology of N-benzylphenethylamines is essential for addressing the public health challenges posed by their illicit use. The journey of N-benzylphenethylamines, from a surprising chemical discovery to a class of compounds with profound societal and scientific implications, continues to unfold, promising new insights into the complexities of the human brain.

References

The Serotonergic Psychedelic 25I-NBOH: A Technical Guide to its IUPAC Nomenclature, Physicochemical Properties, and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBOH (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine) is a potent and selective synthetic agonist of the serotonin (B10506) 5-HT2A receptor, belonging to the N-benzylphenethylamine class of compounds.[1][2] First synthesized in 2006 by a team at Purdue University, it has garnered significant interest within the scientific community for its utility as a research tool to probe the function of the 5-HT2A receptor.[1] This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and pharmacology of 25I-NBOH, with a focus on providing detailed experimental methodologies and clear data presentation for researchers in the field.

IUPAC Nomenclature and Chemical Properties

25I-NBOH is a derivative of the phenethylamine (B48288) psychedelic 2C-I.[1] Its chemical structure is characterized by a phenethylamine core with methoxy (B1213986) groups at the 2 and 5 positions and an iodine atom at the 4 position of the phenyl ring. A key structural feature is the N-(2-hydroxybenzyl) substitution on the amine, which significantly enhances its potency and selectivity for the 5-HT2A receptor.[1][3]

PropertyValueReference
Systematic IUPAC Name 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine[1]
Common Names 25I-NBOH, 2C-I-NBOH, NBOH-2C-I, Cimbi-27[1]
Chemical Formula C₁₇H₂₀INO₃[4]
Molar Mass 413.25 g/mol [4]
Appearance Crystalline solid[5]

Physicochemical Properties

The physicochemical properties of 25I-NBOH are crucial for its handling, formulation, and interpretation of experimental results.

PropertyValueExperimental Conditions/NotesReference
Solubility Soluble in ethanol (B145695) (~20 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute.The hydrochloride salt was used for solubility determination. Aqueous solutions are not recommended for storage for more than one day.[5]
Stability Thermolabile; fragments to 2C-I in routine gas chromatography (GC) analysis. Stable for at least two years when stored as a crystalline solid at -20°C.The lability of 25I-NBOH necessitates the use of analytical techniques such as liquid chromatography-mass spectrometry for its accurate identification.[3][4][5][6]
pKa (estimated) The estimated pKa for the structurally similar 25H-NBOH is 10.38.At physiological pH, the amine group is expected to be protonated.[7]

Pharmacology

25I-NBOH is a highly potent and selective agonist of the human serotonin 5-HT2A receptor. Its pharmacological profile makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

ParameterValueReceptor/AssayReference
Binding Affinity (Ki) 0.061 nMHuman 5-HT2A Receptor[2][4][8]
Functional Activity (EC₅₀) 0.074 nMHuman 5-HT2A Receptor[1][9]
Selectivity Over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[1][9]

Experimental Protocols

Synthesis
Analytical Characterization

Given the thermal lability of 25I-NBOH, specific analytical methods are required for its unambiguous identification.[3][6]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This is a preferred method for the identification of 25I-NBOH as it avoids the high temperatures of GC that cause degradation.[6]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis can differentiate 25I-NBOH from its NBOMe analogue by the absence of the characteristic asymmetric C-O-C vibration of the methoxybenzyl group and the presence of a hydroxyl group.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information for the definitive identification of 25I-NBOH.[6]

In Vitro Pharmacology

This assay is used to determine the binding affinity (Ki) of 25I-NBOH for the 5-HT2A receptor.

  • Materials: Membranes from cells expressing the human 5-HT2A receptor, radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), unlabeled 25I-NBOH, assay buffer, glass fiber filters, scintillation counter.[12][13]

  • Procedure:

    • Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 25I-NBOH.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioligand by scintillation counting.

    • The Ki value is calculated from the IC₅₀ value (the concentration of 25I-NBOH that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[12]

This functional assay measures the agonist activity of 25I-NBOH at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.[14][15][16]

  • Materials: Cells stably expressing the human 5-HT2A receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM), assay buffer, 25I-NBOH, and a fluorescence plate reader or flow cytometer.[9][17]

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of 25I-NBOH to the cells.

    • Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

    • The EC₅₀ value, the concentration of 25I-NBOH that produces 50% of the maximal response, is determined from the dose-response curve.[14]

In Vivo Pharmacology

The head-twitch response is a behavioral assay in rodents that is a reliable predictor of 5-HT2A receptor activation and hallucinogenic potential in humans.[18][19][20]

  • Animals: Mice or rats.

  • Procedure:

    • Administer varying doses of 25I-NBOH to the animals.

    • Observe and count the number of rapid, side-to-side head movements (head twitches) over a specified period.

    • The frequency of head twitches is correlated with the dose of the 5-HT2A agonist.[21]

Signaling Pathways

Activation of the 5-HT2A receptor by 25I-NBOH primarily initiates the Gαq signaling cascade.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][22]

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 25I_NBOH 25I-NBOH 5HT2A_R 5-HT2A Receptor 25I_NBOH->5HT2A_R Binds Gq Gαq 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Figure 1: 5-HT2A Receptor Gq Signaling Pathway

Experimental Workflow Example

The following diagram illustrates a typical workflow for characterizing a novel 5-HT2A receptor agonist like 25I-NBOH.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Pharmacology cluster_data Data Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, FTIR) Purification->Structure_Verification Binding_Assay Radioligand Binding Assay (Determine Ki) Structure_Verification->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine EC₅₀) Structure_Verification->Functional_Assay Animal_Model Animal Model Selection (e.g., Mice) Structure_Verification->Animal_Model Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Behavioral_Assay Behavioral Assay (e.g., Head-Twitch Response) Animal_Model->Behavioral_Assay Behavioral_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Figure 2: Experimental Workflow for Characterization

Conclusion

25I-NBOH is a valuable pharmacological tool for the study of the 5-HT2A receptor. Its high potency and selectivity allow for precise investigation of 5-HT2A-mediated signaling and its behavioral consequences. This guide provides a foundational resource for researchers, offering key data and methodological considerations for the use of 25I-NBOH in a laboratory setting. Further research into its metabolic pathways and the development of standardized analytical procedures will continue to enhance its utility in the field of neuroscience and drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, pharmacological properties, and analytical considerations for 25I-NBOH and its structurally related analogs. This information is intended to support research, drug development, and forensic analysis of this potent class of serotonergic compounds.

Introduction

The N-(2-hydroxybenzyl) derivatives of the 2C series of phenethylamines, commonly known as NBOH compounds, are a class of potent hallucinogens that have emerged as research chemicals and, in some instances, as novel psychoactive substances. These compounds are characterized by their high affinity and agonist activity at the serotonin (B10506) 5-HT2A receptor, which is believed to mediate their psychoactive effects. This guide focuses on 25I-NBOH and its key analogs, providing essential data for scientific investigation.

Chemical Identification and Properties

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for chemical substances. The table below summarizes the CAS numbers and other chemical identifiers for 25I-NBOH and its common analogs.

CompoundSubstitution (R)CAS Registry NumberMolecular FormulaFormula Weight ( g/mol )
25H-NBOH H2595087-21-9C₁₇H₂₁NO₃287.35
25B-NBOH Br1539266-16-4C₁₇H₂₀BrNO₃366.25
25C-NBOH Cl1539266-20-0C₁₇H₂₀ClNO₃321.80
25D-NBOH CH₃1539266-35-7 (for NBOMe)C₁₈H₂₃NO₃301.38
25E-NBOH C₂H₅1539266-40-4C₁₉H₂₅NO₃315.41
25I-NBOH I1539266-12-0C₁₇H₂₀INO₃413.25
25CN-NBOH CN1391489-32-9C₁₈H₂₀N₂O₃312.37

Pharmacology: Receptor Binding and Functional Activity

The primary pharmacological target of the NBOH series is the serotonin 5-HT2A receptor. Their high affinity and agonist activity at this receptor are responsible for their hallucinogenic effects. The following tables summarize the available quantitative data on the receptor binding affinity (Ki) and functional potency (EC50) of these compounds.

Serotonin 5-HT2A Receptor Binding Affinity
CompoundKi (nM) at human 5-HT2AReference
25I-NBOH 0.061[1]
25B-NBOH pKi = 8.3 (equivalent to ~5 nM)[2]
25CN-NBOH pKi = 8.88 (equivalent to ~1.32 nM)[3]
Serotonin 5-HT2A Receptor Functional Activity
CompoundEC50 (nM) for Gq activationEC50 (nM) for β-arrestin recruitmentReference
25I-NBOH 0.074Not widely reported[1]
25CN-NBOH 8.62.8[4]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound at the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (a commonly used antagonist radioligand).

  • Reference Antagonist: Ketanserin (for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: NBOH analogs dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microfilter plates with glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: Assay buffer, [³H]ketanserin, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]ketanserin, excess unlabeled ketanserin, and membrane suspension.

    • Test Compound: Assay buffer, [³H]ketanserin, various concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8][9]

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

Materials:

  • Male C57BL/6J mice.

  • Test compounds (NBOH analogs) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers or automated HTR recording system (e.g., magnetometer-based).

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing room and observation chambers before the experiment.

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Observation Period: Immediately after injection, place the mice individually into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • HTR Quantification: A head-twitch is a rapid, side-to-side rotational movement of the head. The number of head-twitches is counted by a trained observer, either live or from video recordings. Alternatively, an automated system with a head-mounted magnet can be used to detect and quantify the characteristic movements.

  • Data Analysis: Analyze the dose-response relationship for HTR induction. The data is typically expressed as the mean number of head-twitches per observation period for each dose group. The ED50 (the dose that produces 50% of the maximal response) can be calculated to determine the in vivo potency of the compounds.[10][11][12][13][14]

Signaling Pathways and Visualizations

Activation of the 5-HT2A receptor by agonists like 25I-NBOH can initiate multiple downstream signaling cascades. The two primary pathways involve Gq protein activation and β-arrestin recruitment. The hallucinogenic effects of these compounds are thought to be primarily mediated by the Gq pathway, while the role of β-arrestin signaling is still under investigation but may be related to receptor desensitization and internalization.[15][16][17][18][19]

5-HT2A Receptor Signaling Pathways

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOH 25I-NBOH (Agonist) Receptor 5-HT2A Receptor NBOH->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response (e.g., Psychedelic Effects) Ca->CellularResponse PKC->CellularResponse Barr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOH 25I-NBOH (Agonist) Receptor 5-HT2A Receptor NBOH->Receptor Binds to GRK GRK Receptor->GRK Activates Barr β-Arrestin Receptor->Barr Recruits GRK->Receptor Phosphorylates Internalization Receptor Internalization Barr->Internalization Desensitization Receptor Desensitization Barr->Desensitization Downstream Downstream Signaling Barr->Downstream experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Synthesis Synthesis of NBOH Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification BindingAssay Radioligand Binding Assay (Ki) Purification->BindingAssay FunctionalAssay Functional Assay (EC50, Emax) Purification->FunctionalAssay HTRAssay Head-Twitch Response (HTR) in Mice Purification->HTRAssay DataAnalysis Data Analysis & Interpretation BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis HTRAssay->DataAnalysis

References

The Role and Potential of 25I-NBOH in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine (25I-NBOH), a potent and selective serotonin (B10506) 5-HT2A receptor agonist. Discovered in 2006, 25I-NBOH has emerged as a valuable tool in neuroscience research due to its high affinity and specific engagement with the 5-HT2A receptor, a key target in understanding the pathophysiology of various neuropsychiatric disorders and the mechanisms of psychedelic compounds. This document details the pharmacological profile of 25I-NBOH, presents its quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and visualizes its associated signaling pathways. The information herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize 25I-NBOH in their scientific investigations.

Introduction

25I-NBOH is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, first synthesized by a team at Purdue University in 2006.[1][2] It belongs to the N-benzylphenethylamine class of compounds, which are known for their potent interactions with serotonin receptors. What distinguishes 25I-NBOH within this class is its exceptional affinity and selectivity for the serotonin 2A (5-HT2A) receptor.[1] This receptor is a primary target for classic psychedelic drugs and is implicated in a wide range of physiological and cognitive processes, including perception, mood, and learning. The high selectivity of 25I-NBOH makes it a superior research tool compared to less selective compounds like (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), allowing for more precise investigation of 5-HT2A receptor-mediated effects.

Pharmacology

25I-NBOH acts as a potent full agonist at the human 5-HT2A receptor.[1] Its pharmacological profile is characterized by sub-nanomolar binding affinity and high functional potency. The N-(2-hydroxybenzyl) substitution is a key structural feature that dramatically enhances its binding affinity and functional activity at the 5-HT2A receptor compared to its parent compound, 2C-I.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of 25I-NBOH, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of 25I-NBOH

ParameterReceptorValueAssay ConditionsReference
Binding Affinity (Kᵢ) Human 5-HT2A0.061 nMRadioligand binding assay with [³H]ketanserin in HEK293 cells.[1]
Functional Potency (EC₅₀) Human 5-HT2A0.074 nMNot specified.
Selectivity 5-HT2A vs. 5-HT2C>400-foldNot specified.

Table 2: In Vivo Behavioral Potency of 25I-NBOH

Behavioral AssaySpeciesED₅₀ (mg/kg)95% Confidence IntervalAdministration RouteReference
Head-Twitch Response (HTR) Mouse (C57BL/6J)0.0850.055–0.132Subcutaneous (SC)[4]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25I-NBOH initiates intracellular signaling cascades that are crucial for its physiological and behavioral effects. The primary pathway is the Gq/11-mediated activation of phospholipase C (PLC). However, the receptor can also signal through a β-arrestin-dependent pathway. The balance between these pathways, known as biased agonism, is a critical area of research, as it may determine the therapeutic versus hallucinogenic effects of a given ligand.

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 protein. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway 25I-NBOH 25I-NBOH 5-HT2A_Receptor 5-HT2A Receptor 25I-NBOH->5-HT2A_Receptor Binds Gq_G11 Gq/11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Canonical 5-HT2A Gq/11 Signaling Pathway
β-Arrestin Signaling and Biased Agonism

In addition to G-protein coupling, agonist binding can promote the recruitment of β-arrestin proteins to the 5-HT2A receptor. This interaction is involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. Ligands that preferentially activate one pathway over the other are known as biased agonists. Research into 25CN-NBOH, a close analog of 25I-NBOH, has been instrumental in developing β-arrestin-biased 5-HT2A receptor agonists.[5][6][7] Understanding the biased signaling profile of 25I-NBOH is crucial for elucidating the molecular underpinnings of its effects.

Biased_Agonism cluster_receptor 5-HT2A Receptor Activation cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway 25I-NBOH 25I-NBOH 5-HT2A_Receptor 5-HT2A Receptor 25I-NBOH->5-HT2A_Receptor Binds Gq_G11 Gq/11 Activation 5-HT2A_Receptor->Gq_G11 Leads to b_Arrestin β-Arrestin Recruitment 5-HT2A_Receptor->b_Arrestin Leads to Psychedelic_Effects Psychedelic Effects (e.g., HTR) Gq_G11->Psychedelic_Effects Receptor_Regulation Receptor Regulation (Desensitization, Internalization) b_Arrestin->Receptor_Regulation

Divergent Signaling Pathways of the 5-HT2A Receptor

Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize 5-HT2A receptor ligands like 25I-NBOH.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of 25I-NBOH for the 5-HT2A receptor using the radiolabeled antagonist [³H]ketanserin.

  • Materials:

    • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]ketanserin.

    • Test Compound: 25I-NBOH.

    • Non-specific Binding Control: Unlabeled ketanserin (B1673593) (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

    • Scintillation Counter and Cocktail.

  • Procedure:

    • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competition binding.

      • Total Binding: Add cell membranes, [³H]ketanserin (final concentration ~1-2 nM), and assay buffer.

      • Non-specific Binding: Add cell membranes, [³H]ketanserin, and a high concentration of unlabeled ketanserin.

      • Competition Binding: Add cell membranes, [³H]ketanserin, and varying concentrations of 25I-NBOH.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from unbound radioligand.

    • Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 25I-NBOH to determine the IC₅₀ value. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Plates Prepare 96-well plates (Total, Non-specific, Competition) Start->Prepare_Plates Add_Components Add membranes, [³H]ketanserin, and test compound (25I-NBOH) Prepare_Plates->Add_Components Incubate Incubate at RT for 60 min Add_Components->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Dry filters and measure radioactivity Wash->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay
In Vivo Assays

The HTR in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans and is mediated by 5-HT2A receptor activation.[4] This protocol details a method for quantifying the HTR in mice following the administration of 25I-NBOH.

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus:

    • A small neodymium magnet for surgical attachment to the mouse's cranium.

    • A magnetometer detection coil surrounding a glass cylinder observation chamber.

  • Procedure:

    • Surgical Preparation: Anesthetize the mice and surgically attach a small magnet to the dorsal surface of the cranium using dental cement. Allow for a two-week recovery period.

    • Drug Administration: Administer 25I-NBOH subcutaneously at various doses (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg). A vehicle control group (e.g., saline) should also be included.

    • Observation: Immediately after injection, place the mouse in the glass cylinder within the magnetometer coil. Record head-twitch activity for a set period, typically 30-60 minutes.

    • Data Acquisition: The magnetometer detects the rapid head movements characteristic of the HTR, which produce distinct wave-like oscillations in voltage.

    • Data Analysis: Analyze the magnetometer recordings to quantify the number of head twitches. Analyze the dose-response relationship using one-way ANOVA with post-hoc tests. Calculate the ED₅₀ value using non-linear regression.

Synthesis

25I-NBOH can be synthesized from 2-(2,5-dimethoxyphenyl)ethan-1-amine and its halogenated derivatives. A common method involves a reductive amination reaction. For example, 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine can be reacted with salicylaldehyde (B1680747) in the presence of a reducing agent to yield 25I-NBOH. One reported method utilizes microwave irradiation to expedite the reaction.[8]

Potential and Applications in Neuroscience Research

The high potency and selectivity of 25I-NBOH for the 5-HT2A receptor make it an invaluable tool for a variety of applications in neuroscience:

  • Probing 5-HT2A Receptor Function: Its selectivity allows for the precise investigation of the role of the 5-HT2A receptor in various physiological and pathological processes, minimizing confounding effects from off-target interactions.

  • Elucidating Psychedelic Drug Mechanisms: As a potent 5-HT2A agonist that induces the head-twitch response, 25I-NBOH serves as a model compound to study the molecular and circuit-level mechanisms underlying the effects of psychedelic drugs.

  • Drug Discovery and Development: 25I-NBOH and its analogs can be used as templates for the design of novel therapeutic agents targeting the 5-HT2A receptor. The exploration of biased agonism in derivatives of NBOH compounds is a particularly promising avenue for developing therapeutics with improved side-effect profiles.[6][7]

  • In Vivo Imaging: Radiolabeled versions of N-benzylphenethylamines are used as PET tracers to map the distribution and occupancy of 5-HT2A receptors in the living brain, and 25I-NBOH could potentially be developed for such applications.

Conclusion

25I-NBOH is a highly potent and selective 5-HT2A receptor agonist that has demonstrated significant utility as a research tool in neuroscience. Its well-defined pharmacology, coupled with its ability to reliably induce 5-HT2A-mediated behavioral effects, makes it an excellent probe for dissecting the complex roles of this receptor in brain function and disease. The detailed experimental protocols and data presented in this guide are intended to facilitate its effective use by researchers and contribute to the advancement of our understanding of the serotonergic system and the development of novel therapeutics.

References

25I-NBOH: A Technical Guide to a Potent and Selective 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBOH (also known as 2C-I-NBOH and Cimbi-27) is a synthetic phenethylamine (B48288) derivative that has garnered significant attention within the scientific community for its exceptional potency and selectivity as a serotonin (B10506) 5-HT2A receptor agonist.[1][2][3] Discovered in 2006 by a team at Purdue University, this compound serves as a valuable pharmacological tool for elucidating the complex roles of the 5-HT2A receptor in neuropsychiatric conditions.[1][3] This document provides a comprehensive technical overview of 25I-NBOH, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Pharmacological Profile

25I-NBOH is distinguished by its high binding affinity and functional potency at the human 5-HT2A receptor, coupled with remarkable selectivity over other serotonin receptor subtypes, particularly the 5-HT2C receptor.[2][3] The N-(2-hydroxybenzyl) substitution on the 2C-I backbone dramatically enhances its affinity and efficacy compared to the parent compound.[4]

Data Presentation: Quantitative Pharmacology

The following tables summarize the key in vitro pharmacological parameters of 25I-NBOH, establishing its potency and selectivity profile.

Table 1: Binding Affinity of 25I-NBOH at Human Serotonin Receptors

Receptor Subtype Radioligand Kᵢ (nM) Reference
5-HT2A [¹²⁵I]DOI 0.061 [1][2][3]
5-HT2C [¹²⁵I]DOI ~24.4 (Calculated) [2][3]

| 5-HT2B | [³H]5-HT | 1.91 |[5] |

Note: The Kᵢ at 5-HT2C is estimated based on the reported >400-fold selectivity over 5-HT2C.[2][3]

Table 2: Functional Activity of 25I-NBOH at Human Serotonin Receptors

Receptor Subtype Assay Type EC₅₀ (nM) Efficacy (% of 5-HT) Reference
5-HT2A IP-1 Accumulation 0.074 - 0.51 Full Agonist (~95%) [2][3][5]
5-HT2C IP-1 Accumulation ~13.8 Full Agonist [5]
5-HT2B IP-1 Accumulation ~23.5 Lower Efficacy [5]
5-HT2A β-Arrestin 2 Recruitment ~1.9 - 2.8 ~150-161% (vs LSD) [6]

| 5-HT2A | miniGαq Recruitment | ~6.7 - 8.6 | ~123-159% (vs LSD) |[6] |

Note: Functional assay results can vary based on the specific cell line and experimental conditions. Efficacy is often compared to the endogenous ligand serotonin (5-HT) or other reference agonists like LSD.

The data clearly indicates that 25I-NBOH is one of the most selective agonists for the 5-HT2A receptor, with some studies reporting over 400 times greater selectivity for 5-HT2A compared to the 5-HT2C receptor.[2][3] It behaves as a full and highly potent agonist, mediating downstream signaling upon receptor binding.[5]

Signaling Pathways Modulated by 25I-NBOH

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, but can also engage β-arrestin-mediated pathways.[6][7]

Gαq/11-Mediated Signaling Pathway

This is the canonical signaling cascade for the 5-HT2A receptor. Agonist binding, including that of 25I-NBOH, induces a conformational change in the receptor, leading to the activation of the Gαq protein. This initiates a well-defined downstream cascade resulting in an increase in intracellular calcium.[7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25I_NBOH 25I-NBOH 5HT2A_R 5-HT2A Receptor 25I_NBOH->5HT2A_R Binds Gq Gαq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response Ca2->Response PKC->Response

Caption: Canonical Gαq signaling pathway activated by 25I-NBOH.
β-Arrestin Recruitment Pathway

In addition to G-protein coupling, agonist-bound GPCRs can recruit β-arrestin proteins. This process is crucial for receptor desensitization and internalization, but also initiates separate, G-protein-independent signaling cascades. The relative preference of an agonist to activate G-protein versus β-arrestin pathways is known as "biased agonism."[6] Studies on 25I-NBOH and its analogs suggest they robustly recruit β-arrestin 2.[6][8]

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25I_NBOH 25I-NBOH 5HT2A_R 5-HT2A Receptor 25I_NBOH->5HT2A_R Binds GRK GRK 5HT2A_R->GRK Recruits P_5HT2A_R Phosphorylated 5-HT2A-R GRK->P_5HT2A_R Phosphorylates B_Arrestin β-Arrestin P_5HT2A_R->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization Signaling MAPK/ERK Signaling B_Arrestin->Signaling

Caption: β-Arrestin recruitment and signaling pathway.

Experimental Protocols

The characterization of 25I-NBOH relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[7] It measures the ability of the unlabeled compound (25I-NBOH) to displace a radiolabeled ligand from the receptor.

  • Objective: To determine the inhibitory constant (Kᵢ) of 25I-NBOH at the human 5-HT2A receptor.

  • Materials:

    • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[9]

    • Radioligand: [³H]Ketanserin (antagonist) or [¹²⁵I]DOI (agonist) at a concentration near its Kₔ.

    • Test Compound: 25I-NBOH, serially diluted.

    • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 1 µM Ketanserin).[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding.[11]

    • Instrumentation: Cell harvester and a microplate scintillation counter.

  • Protocol:

    • Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle (for total binding), non-specific control, or a concentration of the test compound (25I-NBOH).

    • Initiate Reaction: Add the cell membrane suspension to all wells to start the binding reaction. The final volume is typically 200 µL.

    • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[10]

    • Termination: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Convert CPM for each test compound concentration into a percentage of specific binding.

      • Plot the percent inhibition against the log concentration of 25I-NBOH and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Radioligand ([³H]Ketanserin) - Test Compound (25I-NBOH) - Cell Membranes (5-HT2A) - Buffers B Combine Reagents in 96-well Plate A->B C Incubate (e.g., 60 min at RT) B->C D Terminate via Rapid Filtration (Cell Harvester) C->D E Wash Filters with Ice-Cold Buffer D->E F Dry Plate & Add Scintillation Cocktail E->F G Measure Radioactivity (CPM) (Scintillation Counter) F->G H Calculate IC₅₀ from Dose-Response Curve G->H I Calculate Kᵢ using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Flux

This cell-based assay measures the functional consequence of 5-HT2A receptor activation via the Gq pathway by detecting the resulting increase in intracellular calcium.[12][13]

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 25I-NBOH as a 5-HT2A receptor agonist.

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor, plated in 96- or 384-well black, clear-bottom microplates.

    • Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[14][15]

    • Test Compound: 25I-NBOH, serially diluted.

    • Positive Control: A known 5-HT2A agonist like serotonin.

    • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with HEPES.

    • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).

  • Protocol:

    • Cell Plating: Seed cells into microplates and grow to near confluency.

    • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well.

    • Incubation: Incubate the plate (e.g., 30-60 minutes at 37°C) to allow the dye to enter the cells and be cleaved into its active form.[12][14]

    • Compound Addition: Place the cell plate into the fluorescence reader. The instrument will record a stable baseline fluorescence for several seconds.

    • Agonist Challenge: The instrument's liquid handler automatically adds the serially diluted 25I-NBOH (or control agonist) to the wells.

    • Signal Detection: The reader continues to record the fluorescence signal over time (typically 60-180 seconds) to capture the transient increase in fluorescence that corresponds to the release of intracellular calcium.[12]

    • Data Analysis:

      • The change in fluorescence (peak signal - baseline) is calculated for each concentration.

      • Plot the fluorescence change against the log concentration of 25I-NBOH.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis A Plate 5-HT2A-expressing cells in microplate B Load cells with Calcium- Sensitive Fluorescent Dye (e.g., Fluo-4 AM) A->B C Incubate Plate (e.g., 30-60 min at 37°C) B->C D Place plate in Fluorescence Plate Reader C->D E Record Baseline Fluorescence D->E F Automated Addition of 25I-NBOH (Agonist) E->F G Record Kinetic Fluorescence Response over time F->G H Calculate Peak Fluorescence - Baseline Fluorescence G->H I Plot Response vs. [Agonist] to determine EC₅₀ and Eₘₐₓ H->I

Caption: Workflow for a cell-based calcium flux functional assay.

Chemical Properties and Analytical Considerations

25I-NBOH is the N-(2-hydroxybenzyl) derivative of the phenethylamine 2C-I.[4] A critical analytical characteristic of 25I-NBOH is its thermal lability. When analyzed using standard gas chromatography-mass spectrometry (GC-MS), the molecule readily fragments, cleaving the C-N bond and yielding 2C-I.[4] This can lead to misidentification in forensic analysis.[4] Therefore, analytical techniques that do not require high temperatures, such as liquid chromatography-mass spectrometry (LC-MS), are necessary for its unambiguous identification.[4]

Conclusion

25I-NBOH stands out as a preeminent tool in serotonergic research. Its combination of sub-nanomolar potency and high selectivity for the 5-HT2A receptor makes it an invaluable probe for investigating the receptor's physiological and pathological functions.[1][4] The detailed experimental protocols and an understanding of its signaling mechanisms, as outlined in this guide, are essential for researchers aiming to leverage this powerful compound to advance the fields of neuroscience and drug development. While its properties make it a valuable research chemical, its emergence as a designer drug also underscores the need for accurate analytical detection methods in forensic science.[3][4]

References

Selectivity Profile of 25I-NBOh at Serotonin Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 25I-NBOh (2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol), a potent and selective serotonin (B10506) 5-HT2A receptor agonist. This document summarizes key binding affinity and functional potency data, details common experimental methodologies for its characterization, and illustrates the primary signaling pathway and experimental workflows.

Introduction

25I-NBOh is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, discovered in 2006.[1] It is recognized for its high affinity and efficacy as an agonist at the human 5-HT2A receptor, which is responsible for its subjective and behavioral effects.[2] Understanding the selectivity profile of compounds like 25I-NBOh across various serotonin (5-HT) receptor subtypes is critical for elucidating their mechanism of action, predicting potential therapeutic applications, and assessing off-target liabilities in drug development.

Quantitative Selectivity Profile

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of 25I-NBOh for various human serotonin receptor subtypes. The data highlights its potent and selective agonist activity at the 5-HT2A receptor.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of 5-HT max)Assay TypeReference
5-HT2A 0.0610.074Full Agonist (85.9-95.1%)IP-1 Accumulation[1][3]
0.51 - 1.5IP-1 Accumulation[3]
5-HT2C 1.91 ([3H]5-HT)0.95 - 2.38Full AgonistIP-1 Accumulation[3]
5-HT2B 23.5 - 463Lower than 5-HTIP-1 Accumulation[3]
5-HT1A Micromolar RangeLow Potency / EfficacyVery LowUnknown[3]

Note: Selectivity can vary between studies. One study reported over 400-fold selectivity for 5-HT2A over 5-HT2C, while another suggested a 6-fold preference.[1]

Experimental Protocols

The characterization of 25I-NBOh's selectivity profile relies on standardized in vitro pharmacological assays. The primary methods employed are radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist potency (EC50) and efficacy.

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A competitive binding assay is used where membranes from cells expressing the target serotonin receptor are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (25I-NBOh). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[4][5]

Generalized Protocol:

  • Membrane Preparation: Cells (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest are cultured and harvested.[6] The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.[5] Protein concentration is determined using a standard method like a BCA assay.[6][7]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, the radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled antagonist (for non-specific binding), or a serial dilution of 25I-NBOh.[6]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature or 30°C).[6][7]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the receptor-bound radioligand.[4][6] The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[4]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.[7]

Functional Assays (Calcium Mobilization)

Functional assays measure the biological response initiated by the binding of an agonist to its receptor. For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium, which can be measured.[8]

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the receptor activates the Gq signaling pathway, leading to the release of calcium from intracellular stores. The dye binds to the increased intracellular calcium, resulting in a measurable increase in fluorescence intensity, which is proportional to the degree of receptor activation.[9]

Generalized Protocol:

  • Cell Culture and Plating: Mammalian cells (e.g., HEK293 or CHO) stably expressing the target GPCR are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight to allow for attachment.[9][10]

  • Dye Loading: The growth medium is removed, and the cells are incubated with a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate assay buffer.[10] This incubation typically occurs for 30-60 minutes at 37°C.[9]

  • Compound Addition: The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument records a baseline fluorescence before automatically adding serial dilutions of the test compound (25I-NBOh) to the wells.[10]

  • Kinetic Fluorescence Reading: The fluorescence intensity is measured in real-time immediately following compound addition to capture the transient calcium flux.[8][10]

  • Data Analysis: The change in fluorescence intensity is used to generate dose-response curves, from which the EC50 (concentration producing 50% of the maximal response) and Emax (maximum efficacy) values are determined.

Visualizations

Signaling Pathway

Activation of the 5-HT2A receptor by 25I-NBOh primarily engages the Gαq signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 25I-NBOh Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gαq/11 (Inactive) Receptor->G_Protein Activates G_Protein_Active Gαq (Active) G_Protein->G_Protein_Active GDP -> GTP PLC PLC G_Protein_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: 5-HT2A receptor Gq signaling pathway activated by 25I-NBOh.

Experimental Workflow

The following diagram outlines the typical workflow for determining the selectivity profile of a compound like 25I-NBOh.

Experimental_Workflow General Workflow for In Vitro Pharmacological Profiling cluster_binding Binding Assay (Affinity) cluster_functional Functional Assay (Potency) b1 Prepare Receptor Membranes b2 Incubate Membranes with Radioligand & 25I-NBOh b1->b2 f1 Plate Receptor-Expressing Cells b3 Filter & Wash b2->b3 f2 Load Cells with Calcium-Sensitive Dye b4 Measure Radioactivity b3->b4 f3 Add 25I-NBOh b5 Calculate Ki Value b4->b5 f4 Measure Fluorescence (Kinetic Read) f5 Calculate EC50/Emax end Selectivity Profile Determined b5->end f1->f2 f2->f3 f3->f4 f4->f5 f5->end start Start

Caption: Workflow for radioligand binding and functional calcium assays.

References

Early Preclinical Research on 25I-NBOH and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early preclinical research on 25I-NBOH (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine) and its derivatives. These N-benzylphenethylamines are potent and selective agonists of the serotonin (B10506) 5-HT2A receptor, a key target in neuroscience research and for the development of therapeutics for neuropsychiatric disorders.[1][2] This document outlines the core pharmacological data, detailed experimental methodologies, and key signaling pathways associated with these compounds, intended to serve as a resource for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 25I-NBOH and a selection of its derivatives at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Receptor Binding Affinities (Ki, nM) of 25I-NBOH and its Derivatives

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B Ki (nM)
25I-NBOH0.8813.91.91
25D-NBOMe0.220.442.05
25E-NBOMe0.170.231.11
25H-NBOMe1.7716.011.2
25N-NBOMe0.706.27.9

Data sourced from Eshleman et al., 2018.[3]

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT) of 25I-NBOH and its Derivatives

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)
25I-NBOH0.541001.910033.780
25D-NBOMe0.351001.210023.580
25E-NBOMe0.231000.6110025.180
25H-NBOMe5.310013.810024080
25N-NBOMe0.811002.910011080

Data sourced from Eshleman et al., 2018.[3]

Signaling Pathways of 5-HT2A Receptor Agonists

Activation of the 5-HT2A receptor by agonists like 25I-NBOH can initiate multiple intracellular signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

However, research has revealed that 5-HT2A receptor signaling is more complex, with the potential for "biased agonism" or "functional selectivity." This means that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another. The two primary pathways are the Gq-mediated pathway and the β-arrestin 2 (βarr2) recruitment pathway. The latter is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling. The hallucinogenic effects of 5-HT2A agonists are thought to be primarily mediated by the Gq pathway.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I-NBOH 25I-NBOH 5HT2A_R 5-HT2A Receptor 25I-NBOH->5HT2A_R Binds & Activates Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Canonical 5-HT2A Receptor Gq Signaling Pathway.

biased_agonism cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Agonist 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Gq_activation Gq Activation 5HT2A_R->Gq_activation Biased Agonist A (e.g., Psychedelics) barr2_recruitment β-Arrestin 2 Recruitment 5HT2A_R->barr2_recruitment Biased Agonist B PLC_activation PLC Activation Gq_activation->PLC_activation Hallucinogenic_Effects Hallucinogenic Effects PLC_activation->Hallucinogenic_Effects Desensitization Receptor Desensitization & Internalization barr2_recruitment->Desensitization

Biased Agonism at the 5-HT2A Receptor.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used in the preclinical evaluation of 25I-NBOH and its derivatives.

In Vitro Assays

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (GF/C, pre-soaked in 0.5% polyethyleneimine).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in the following order for a final volume of 200 µL:

      • Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

      • Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [3H]Ketanserin, 100 µL membrane suspension.

      • Test Compound: 50 µL of test compound dilution, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Count the radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

This assay measures the accumulation of inositol phosphates, a downstream product of Gq signaling, to determine the functional potency and efficacy of an agonist.

  • Materials:

    • HEK293 cells expressing the human 5-HT2A receptor.

    • [3H]myo-inositol.

    • Assay medium (e.g., DMEM/F12).

    • Stimulation buffer containing LiCl (e.g., 10 mM).

    • Lysis buffer (e.g., formic acid).

    • Anion exchange chromatography columns.

    • Scintillation counter.

  • Procedure:

    • Seed cells in 24-well plates and label overnight with [3H]myo-inositol in inositol-free medium.

    • Wash the cells with assay medium.

    • Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add the test compound at various concentrations and incubate for 30-60 minutes at 37°C.

    • Terminate the reaction by adding ice-cold lysis buffer.

    • Separate the total inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate (B84403) accumulation against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values using non-linear regression.

This assay quantifies the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

  • Materials:

    • Cells co-expressing the 5-HT2A receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Assay buffer.

    • Detection reagents (substrate for the complemented enzyme).

    • Luminometer.

  • Procedure:

    • Dispense cells into a 384-well assay plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells and incubate for 90 minutes at 37°C.

    • Add the detection reagents to each well.

    • Incubate at room temperature for 60 minutes in the dark.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values using non-linear regression.

    • Compare the potency and efficacy for β-arrestin 2 recruitment with those for Gq activation to determine functional bias.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (5-HT2A, 5-HT2C, etc.) Determine Ki Functional_Gq Gq Functional Assay (IP Accumulation / Ca²⁺ Flux) Determine EC50, Emax Binding->Functional_Gq Functional_barr2 β-Arrestin 2 Recruitment Assay Determine EC50, Emax Functional_Gq->Functional_barr2 Assess Biased Agonism Selectivity Selectivity Profiling (Other GPCRs, Transporters) Functional_barr2->Selectivity HTR Head-Twitch Response (HTR) in Rodents Assess Hallucinogenic Potential Selectivity->HTR Lead Compound Selection PK Pharmacokinetics (PK) (Rodent Model) Determine Cmax, Tmax, Half-life HTR->PK Tox Preliminary Toxicology (e.g., Zebrafish Embryo Assay) PK->Tox

Preclinical Experimental Workflow for 5-HT2A Agonists.

In Vivo Assays

The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor activation and is considered a proxy for hallucinogenic potential in humans.

  • Animals:

    • Male C57BL/6J mice are commonly used.

  • Procedure:

    • Habituate the mice to the observation chambers (e.g., transparent cylindrical enclosures) for at least 30 minutes on the day prior to testing.

    • On the test day, administer the test compound (e.g., via intraperitoneal or subcutaneous injection) at various doses. A vehicle control group should be included.

    • Immediately after injection, place the mice individually into the observation chambers.

    • Record the number of head twitches for a set period, typically 30-60 minutes. This can be done by a trained observer or using an automated system.

    • To confirm 5-HT2A receptor mediation, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or M100907) before administration of the test compound.

  • Data Analysis:

    • Plot the mean number of head twitches against the dose of the test compound to generate a dose-response curve.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between dose groups and the effect of antagonist pre-treatment.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of N-benzylphenethylamines is characterized by extensive first-pass metabolism. Studies on the closely related 25I-NBOMe indicate that the primary metabolic pathways include O-demethylation of the methoxy (B1213986) groups on the phenethylamine (B48288) ring, followed by hydroxylation and subsequent conjugation with glucuronic acid or sulfate.[3] 25I-NBOH itself is a known metabolite of 25I-NBOMe.[4] The N-benzyl moiety can also be cleaved, leading to the formation of 2C-I. Due to this rapid metabolism, oral bioavailability is generally low, and alternative routes of administration such as sublingual or buccal are often employed in non-clinical and reported recreational use.

In vivo studies with the highly selective 5-HT2A agonist 25CN-NBOH, a structural analog of 25I-NBOH, have shown that it can rapidly penetrate the blood-brain barrier, achieving significant brain concentrations within 15 minutes of subcutaneous administration in mice.[5] This suggests that despite metabolic liabilities, these compounds can effectively reach their target in the central nervous system.

Conclusion

25I-NBOH and its derivatives represent a class of highly potent and selective 5-HT2A receptor agonists. Their preclinical evaluation involves a systematic workflow of in vitro and in vivo assays to characterize their affinity, functional activity, signaling bias, and behavioral effects. The data and protocols presented in this guide provide a foundational understanding for researchers working with these compounds and can aid in the design and interpretation of future studies aimed at elucidating the therapeutic potential of modulating the 5-HT2A receptor. Further research is warranted to fully characterize the pharmacokinetic and toxicological profiles of a wider range of 25I-NBOH derivatives.

References

In Vivo Metabolism and Metabolic Pathways of 25I-NBOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo metabolism and metabolic pathways of 25I-NBOH, a potent synthetic hallucinogen. While research directly focused on 25I-NBOH is still emerging, significant insights can be drawn from studies on its close structural analog, 25I-NBOMe, for which 25I-NBOH is a known metabolite. This document synthesizes available data on the biotransformation of these compounds, detailing the primary metabolic reactions, the enzymes involved, and the identified metabolites. Experimental protocols for key in vitro and in vivo studies are described to facilitate further research in this area. Quantitative data is presented in tabular format for clarity, and metabolic pathways and experimental workflows are visualized using diagrams to provide a clear and concise summary for researchers and drug development professionals.

Introduction

25I-NBOH (2-({[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor. It belongs to the NBOH class of psychoactive substances, which are derivatives of the 2C series of phenethylamines. Understanding the in vivo metabolism of 25I-NBOH is critical for several reasons: it provides a basis for understanding its pharmacokinetic and pharmacodynamic profile, helps in the identification of biomarkers for consumption in clinical and forensic toxicology, and is essential for evaluating its potential toxicity and drug-drug interactions. Much of the current knowledge regarding the metabolism of 25I-NBOH is derived from studies on 25I-NBOMe, a closely related compound where the hydroxyl group in 25I-NBOH is a methoxy (B1213986) group. 25I-NBOH is, in fact, one of the primary metabolites of 25I-NBOMe.

Metabolic Pathways of 25I-NBOH

The metabolism of 25I-NBOH, much like other NBOMe compounds, is expected to proceed through Phase I and Phase II biotransformations.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 25I-NBOH and related compounds, the primary Phase I metabolic pathways are:

  • O-demethylation: The removal of a methyl group from one of the methoxy groups on the phenethylamine (B48288) ring is a common metabolic step.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic rings or alkyl side chain.

  • N-dealkylation: The removal of the entire N-benzyl group, leading to the formation of the corresponding 2C-I compound.

These reactions are primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes in the liver.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. The main Phase II reactions for 25I-NBOH metabolites are:

  • Glucuronidation: The attachment of glucuronic acid to hydroxyl groups.

  • Sulfation: The attachment of a sulfonate group to hydroxyl groups.

The resulting glucuronide and sulfate (B86663) conjugates are then readily eliminated from the body, primarily through urine.

Metabolic_Pathway 25I-NBOH 25I-NBOH O-desmethyl-25I-NBOH O-desmethyl-25I-NBOH 25I-NBOH->O-desmethyl-25I-NBOH O-demethylation (CYP450) Hydroxy-25I-NBOH Hydroxy-25I-NBOH 25I-NBOH->Hydroxy-25I-NBOH Hydroxylation (CYP450) 2C-I 2C-I 25I-NBOH->2C-I N-dealkylation (CYP450) Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates O-desmethyl-25I-NBOH->Glucuronide/Sulfate Conjugates Glucuronidation/ Sulfation Hydroxy-25I-NBOH->Glucuronide/Sulfate Conjugates Glucuronidation/ Sulfation 2C-I->Glucuronide/Sulfate Conjugates Further Metabolism & Conjugation

Figure 1: Proposed metabolic pathway of 25I-NBOH.

Quantitative Data on Metabolite Formation

Quantitative data on the in vivo metabolism of 25I-NBOH is limited. However, studies on 25I-NBOMe provide some indication of the relative importance of different metabolic pathways. The following table summarizes the metabolites identified in various studies. It is important to note that the relative abundance of metabolites can vary depending on the biological matrix, the model system used, and individual metabolic differences.

Metabolite Metabolic Reaction Biological Matrix Model System Relative Abundance Reference
25I-NBOHO-demethylation of 25I-NBOMeHuman Liver MicrosomesIn vitroMajor
O-desmethyl-25I-NBOMeO-demethylationHuman Hepatocytes, Mouse Urine, Human UrineIn vitro & In vivoMajor
Hydroxy-25I-NBOMeHydroxylationHuman Hepatocytes, Mouse Urine, Human UrineIn vitro & In vivoMajor
2C-IN-dealkylation of 25I-NBOMeHuman UrineIn vivoMinor
Glucuronide ConjugatesGlucuronidationHuman UrineIn vivoAbundant
Sulfate ConjugatesSulfationHuman UrineIn vivoPresent

Experimental Protocols

This section details the methodologies for key experiments used to study the metabolism of 25I-NBOH and related compounds.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is a standard method to investigate Phase I metabolism.

HLM_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_termination Reaction Termination & Sample Preparation cluster_analysis Analysis prep1 Prepare incubation mixture: - Human Liver Microsomes - Phosphate (B84403) Buffer (pH 7.4) - 25I-NBOH (substrate) prep2 Pre-incubate at 37°C for 5 min prep1->prep2 react1 Initiate reaction by adding NADPH regenerating system prep2->react1 react2 Incubate at 37°C with shaking (e.g., for 60 min) react1->react2 term1 Stop reaction with ice-cold acetonitrile react2->term1 term2 Centrifuge to precipitate proteins term1->term2 term3 Collect supernatant term2->term3 analysis1 Analyze supernatant by LC-MS/MS or LC-HRMS term3->analysis1

Figure 2: Workflow for in vitro metabolism study using HLM.

Detailed Steps:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (e.g., 100 mM, pH 7.4), and the substrate 25I-NBOH (e.g., 1-10 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is essential for the activity of CYP450 enzymes.

  • Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolites is collected.

  • Analysis: The supernatant is analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) to identify and quantify the metabolites formed.

In Vivo Metabolism Study using a Mouse Model

This protocol describes a general procedure for studying the metabolism of a compound in a living organism.

Detailed Steps:

  • Animal Dosing: A specific dose of 25I-NBOH (e.g., 1 mg/kg) is administered to the animals, typically mice, via a specific route (e.g., intraperitoneal injection or oral gavage).

  • Sample Collection: Urine and blood samples are collected at various time points after administration. For urine, metabolic cages can be used to collect samples over a 24-hour period. Blood samples are typically collected via tail vein or cardiac puncture at the end of the study.

  • Sample Preparation:

    • Urine: Urine samples may be subjected to enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave the glucuronide and sulfate conjugates, allowing for the detection of the Phase I metabolites. Samples are then typically extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Blood/Plasma: Blood is centrifuged to separate the plasma. Proteins in the plasma are precipitated with a solvent like acetonitrile, and the supernatant is collected for analysis.

  • Analysis: The prepared samples are analyzed by LC-MS/MS or LC-HRMS to identify and quantify the parent drug and its metabolites.

InVivo_Workflow cluster_dosing Animal Dosing cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis dosing Administer 25I-NBOH to mice (e.g., 1 mg/kg, i.p.) collection Collect urine and blood samples at various time points dosing->collection urine_prep Urine: - Enzymatic Hydrolysis - Extraction (SPE or LLE) collection->urine_prep blood_prep Blood: - Plasma Separation - Protein Precipitation collection->blood_prep analysis Analyze prepared samples by LC-MS/MS or LC-HRMS urine_prep->analysis blood_prep->analysis

Figure 3: Workflow for in vivo metabolism study in a mouse model.

Conclusion

The in vivo metabolism of 25I-NBOH is a complex process involving multiple Phase I and Phase II enzymatic reactions. Based on the available evidence from studies on the closely related compound 25I-NBOMe, the primary metabolic pathways include O-demethylation, hydroxylation, and N-dealkylation, followed by extensive glucuronidation and sulfation. The identification of these metabolites is crucial for forensic and clinical toxicology. Further research is needed to fully elucidate the quantitative aspects of 25I-NBOH metabolism in humans and to determine the pharmacological activity and potential toxicity of its metabolites. The experimental protocols outlined in this guide provide a foundation for researchers to conduct such investigations.

The Structure-Activity Relationships of N-Benzyl-2,5-dimethoxyphenethylamines (NBOHs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of N-(2-hydroxybenzyl)-2,5-dimethoxyphenethylamines (NBOHs), a class of potent serotonergic compounds. By dissecting the influence of structural modifications on their pharmacological profile, this document aims to provide a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

The NBOH series of compounds are derivatives of the 2C family of psychedelic phenethylamines, characterized by an N-(2-hydroxybenzyl) substitution. This structural modification has been shown to dramatically increase affinity and functional activity at the serotonin (B10506) 5-HT2A receptor, a key target for psychedelic drugs and a modulator of various neurological processes.[1][2] Understanding the SAR of NBOH compounds is crucial for the rational design of selective and potent pharmacological tools to probe the 5-HT2A receptor system and for the development of novel therapeutics.

Core Structure-Activity Relationships

The pharmacological profile of NBOH compounds is determined by substitutions on both the phenethylamine (B48288) and the N-benzyl moieties.

Phenethylamine Ring (Ring A) Substitutions

The 2,5-dimethoxy substitution pattern on the phenethylamine ring is a foundational element for 5-HT2A receptor activity. The nature of the substituent at the 4-position of this ring plays a critical role in modulating affinity and selectivity.

  • Halogen Substituents (4-position): The introduction of a halogen at the 4-position generally enhances 5-HT2A receptor affinity. The order of potency is typically I > Br > Cl. For instance, 25I-NBOH is a highly potent 5-HT2A agonist.[1][2]

  • Cyano Group (4-position): The substitution of a cyano (CN) group at the 4-position, as seen in 25CN-NBOH, has been a significant discovery. This modification confers remarkable selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2C and 5-HT2B.[3][4] 25CN-NBOH is one of the most selective 5-HT2A receptor agonists known to date.[4][5]

N-Benzyl Ring (Ring B) Substitutions

The N-(2-hydroxybenzyl) group is the defining feature of the NBOH series and is a key contributor to their high affinity. The position of the hydroxyl group and the presence of other substituents on this ring are critical determinants of pharmacological activity.

  • Ortho-Hydroxy Group: The hydroxyl group at the 2'-position of the N-benzyl ring is crucial for high affinity. This is a common feature across the most potent NBOH compounds.[6][7]

  • Other Substituents: The addition of other groups to the N-benzyl ring can modulate activity. For example, modifications at the 2' and 3' positions are structural hotspots that can influence agonist efficacy.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for key NBOH compounds, providing a comparative overview of their binding affinities and functional potencies at serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of NBOH Compounds at Human Serotonin Receptors

Compound5-HT2A5-HT2C5-HT2BSelectivity (5-HT2C/5-HT2A)Selectivity (5-HT2B/5-HT2A)
25I-NBOH 0.061[8]-->400[9]-
25B-NBOH -----
25C-NBOH ---43.7[10]-
25CN-NBOH ~1[5]--52-81[11]37[11]

Data presented as Ki (nM). A lower value indicates higher binding affinity. Selectivity is expressed as a ratio of Ki values. Data for some compounds were not available in the reviewed literature.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of NBOH Compounds at Human Serotonin Receptors

CompoundReceptorAssay TypeEC50 (nM)Emax (%)
25I-NBOH 5-HT2A-0.074[9]-
25CN-NBOH 5-HT2ACalcium Mobilization--
25CN-NBOH 5-HT2AInositol (B14025) Phosphate Accumulation--

EC50 represents the concentration of the compound that produces 50% of the maximal response. Emax is the maximum response elicited by the compound relative to a reference agonist. Data for some compounds and assay types were not available in the reviewed literature.

Signaling Pathways of NBOH Compounds

NBOH compounds primarily exert their effects through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades, with the two most prominent being the Gαq-mediated pathway and the β-arrestin pathway. The balance between these pathways, known as biased agonism, can significantly influence the cellular and physiological response to a ligand.[12][13]

Gαq Signaling Pathway

Activation of the 5-HT2A receptor by an NBOH agonist leads to the coupling of the Gαq protein. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is traditionally associated with the acute psychedelic effects of 5-HT2A agonists.

Gq_Signaling_Pathway NBOH NBOH Agonist HT2AR 5-HT2A Receptor NBOH->HT2AR Binds to Gq Gαq HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gαq Signaling Pathway for NBOHs
β-Arrestin Signaling Pathway

Upon agonist binding, the 5-HT2A receptor can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate a separate wave of signaling, independent of G-proteins. This pathway is implicated in longer-term cellular adaptations and may contribute to the therapeutic effects of some 5-HT2A agonists.

Beta_Arrestin_Pathway NBOH NBOH Agonist HT2AR 5-HT2A Receptor NBOH->HT2AR Binds to GRK GRK HT2AR->GRK Activates P_HT2AR Phosphorylated 5-HT2A Receptor HT2AR->P_HT2AR GRK->HT2AR Phosphorylates Beta_Arrestin β-Arrestin P_HT2AR->Beta_Arrestin Recruits Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Cascade β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

β-Arrestin Pathway for NBOHs

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of NBOH compounds. Below are outlines of key experimental protocols.

Synthesis of 25CN-NBOH

The synthesis of 25CN-NBOH can be achieved through a multi-step process starting from commercially available precursors. A common route involves the formylation of 2,5-dimethoxyphenethylamine (2C-H), followed by cyanation and subsequent reductive amination with salicylaldehyde (B1680747).[1][3]

Synthesis_Workflow Start 2,5-Dimethoxyphenethylamine (2C-H) Step1 Formylation Start->Step1 Intermediate1 N-formyl-2C-H Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Intermediate2 4-cyano-2,5-dimethoxyphenethylamine (2C-CN) Step2->Intermediate2 Step3 Reductive Amination (with Salicylaldehyde) Intermediate2->Step3 Final_Product 25CN-NBOH Step3->Final_Product

Synthesis Workflow for 25CN-NBOH

Detailed Steps:

  • Protection of the amine: The primary amine of 2C-H is typically protected, for example, as a trifluoroacetamide.

  • Formylation: The protected phenethylamine is then formylated at the 4-position of the aromatic ring.

  • Cyanation: The formyl group is converted to a cyano group.

  • Deprotection: The protecting group on the amine is removed.

  • Reductive Amination: The resulting 4-cyano-2,5-dimethoxyphenethylamine is reacted with salicylaldehyde in the presence of a reducing agent (e.g., sodium borohydride) to yield 25CN-NBOH.[1]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A) are prepared from cell cultures or tissue homogenates.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (NBOH).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, which leads to an increase in intracellular calcium concentration.

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A) are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the NBOH compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The data are used to generate concentration-response curves, from which the EC50 and Emax values are determined.

Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the in vivo psychedelic-like activity of compounds.

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Compound Administration: The NBOH compound is administered to the mice, typically via intraperitoneal or subcutaneous injection.

  • Observation: The number of head twitches (rapid, side-to-side head movements) is counted over a specific period.

  • Data Analysis: The frequency of head twitches is compared between different dose groups and a vehicle control group to determine the dose-dependent effect of the compound.

Conclusion

The N-benzyl substitution, particularly with a 2-hydroxy group, is a powerful strategy for enhancing the 5-HT2A receptor affinity and potency of phenethylamines. The substituent at the 4-position of the phenethylamine ring is a key determinant of selectivity, with the cyano group in 25CN-NBOH providing exceptional selectivity for the 5-HT2A receptor. The intricate interplay between these structural features and the resulting pharmacological profile underscores the importance of detailed SAR studies. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of NBOH compounds as pharmacological tools and potential therapeutic agents. The visualization of signaling pathways and experimental workflows further aids in the conceptual understanding of the complex biology of these fascinating molecules.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling of 25I-NBOH Analogues for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of a positron-emitting analogue of 25I-NBOH for use in Positron Emission Tomography (PET) imaging. The focus is on the use of Iodine-124 (¹²⁴I), a positron-emitting isotope of iodine, to synthesize a radiotracer for the serotonin (B10506) 2A (5-HT₂ₐ) receptor.

Introduction

The serotonin 2A (5-HT₂ₐ) receptor is a key target in neuroscience research and drug development, implicated in various neuropsychiatric disorders such as depression, schizophrenia, and Alzheimer's disease.[1][2] Non-invasive imaging techniques like PET allow for the in vivo quantification of these receptors, providing valuable insights into disease progression and the efficacy of therapeutic interventions.[3] 25I-NBOH is a potent and selective agonist for the 5-HT₂ₐ receptor. Radiolabeling this compound or a suitable analogue with a positron-emitting radionuclide would create a valuable tool for studying this receptor system in living subjects.

Iodine-124 is a positron-emitting radionuclide with a relatively long half-life of 4.2 days, which makes it suitable for studying biological processes with slow kinetics.[4][5] Its use allows for centralized production and distribution of the radiotracer and enables imaging at later time points. This document outlines a prospective method for the synthesis of [¹²⁴I]25I-NBOH or a close analogue for PET imaging, based on established radioiodination techniques.

Radiolabeling Strategy

The proposed method for the synthesis of [¹²⁴I]25I-NBOH is based on an electrophilic aromatic substitution reaction on a suitable precursor. This involves the oxidation of [¹²⁴I]iodide to an electrophilic species that then reacts with an activated aromatic ring on the precursor molecule. A common precursor strategy for such labeling is the use of a trialkylstannyl or boronic acid derivative of the target molecule, which facilitates the radioiodination reaction.

Below is a generalized workflow for the production of a radioiodinated NBOH analogue for PET imaging.

G cluster_0 Radionuclide Production cluster_1 Radiosynthesis cluster_2 Purification cluster_3 Quality Control A Cyclotron Production of [¹²⁴I]Iodide D [¹²⁴I]Iodide Solution A->D Transfer B Precursor (e.g., Stannyl-NBOH) E Radiolabeling Reaction B->E C Oxidizing Agent (e.g., Chloramine-T) C->E D->E F Quenching of Reaction E->F G Solid-Phase Extraction (SPE) F->G H High-Performance Liquid Chromatography (HPLC) G->H I Radiochemical Purity (radio-TLC/HPLC) H->I J Molar Activity Determination H->J L Final [¹²⁴I]25I-NBOH Analogue Formulation H->L Formulation in biocompatible carrier I->L QC Pass J->L QC Pass K Sterility and Endotoxin Testing K->L QC Pass G ligand [¹²⁴I]25I-NBOH Analogue receptor 5-HT₂ₐ Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Responses ca2->downstream pkc->downstream

References

Application of 25I-NBOH in Cell-Based Functional Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBOH is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) critically involved in various physiological and pathological processes in the central nervous system.[1][2][3] Its high affinity and selectivity make it a valuable research tool for investigating the function and pharmacology of the 5-HT2A receptor. This document provides detailed application notes and protocols for the use of 25I-NBOH in common cell-based functional assays.

Mechanism of Action

25I-NBOH is a derivative of the phenethylamine (B48288) hallucinogen 2C-I and is structurally related to the well-known research chemical 25I-NBOMe.[1][2] It acts as a potent agonist at the human 5-HT2A receptor.[1][3] Activation of the 5-HT2A receptor by an agonist like 25I-NBOH typically leads to the coupling of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events are the basis for the functional assays described below.

Quantitative Data Summary

The following tables summarize the reported binding affinity (Ki) and functional potency (EC50) of 25I-NBOH for the human 5-HT2A receptor.

Table 1: Binding Affinity of 25I-NBOH at the Human 5-HT2A Receptor

CompoundReceptorK_i_ (nM)Reference CompoundK_i_ (nM)
25I-NBOHHuman 5-HT2A0.0612C-I~0.732 (12x less potent)
25I-NBOMe~0.044

Note: A lower K_i_ value indicates a higher binding affinity.[1][2]

Table 2: Functional Potency of 25I-NBOH at the Human 5-HT2A Receptor

CompoundAssay TypeEC_50_ (nM)Selectivity (over 5-HT2C)Reference CompoundEC_50_ (nM)
25I-NBOHInositol Monophosphate (IP-1) Accumulation0.51 - 1.5~6-fold to >400-foldSerotonin (5-HT)~40
Calcium Mobilization (inferred)0.074>400-foldLSD-

Note: A lower EC_50_ value indicates a higher potency.[2][4] The selectivity for the 5-HT2A receptor over the 5-HT2C receptor is a key feature of 25I-NBOH, although the reported magnitude of this selectivity varies between studies.[2]

Experimental Protocols

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the PLC signaling cascade, and is a robust method for quantifying the activity of Gq-coupled receptor agonists.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 50 mM LiCl.

  • 25I-NBOH Stock Solution: 10 mM in DMSO.

  • Reference Agonist: Serotonin (5-HT) at 10 mM in water.

  • IP-One HTRF Assay Kit: (PerkinElmer or equivalent) containing IP1-d2 conjugate and anti-IP1 cryptate Tb.

  • Plate: White, solid-bottom 384-well microplate.

  • Plate Reader: HTRF-compatible plate reader.

Protocol:

  • Cell Culture: Culture HEK293-h5-HT2A cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days.

  • Cell Plating:

    • Harvest cells using trypsin-EDTA and resuspend in culture medium.

    • Seed 10,000 cells per well in a 384-well plate and incubate for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of 25I-NBOH and 5-HT in stimulation buffer. The final concentration range should typically span from 1 pM to 10 µM.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the diluted compounds (25I-NBOH or 5-HT) or vehicle (stimulation buffer) to the respective wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate to each well.

    • Add 5 µL of anti-IP1 cryptate Tb to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: As described for the IP-1 assay.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Probenecid (B1678239): To prevent dye leakage from the cells.

  • 25I-NBOH Stock Solution: 10 mM in DMSO.

  • Reference Agonist: Serotonin (5-HT) at 10 mM in water.

  • Plate: Black, clear-bottom 96-well or 384-well microplate.

  • Plate Reader: Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Culture and Plating:

    • Culture and plate the cells as described in the IP-1 assay protocol.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of 25I-NBOH and 5-HT in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Use the instrument's automated injector to add the diluted compounds to the wells.

    • Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

    • Plot the ΔF against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model to determine the EC50 and Emax values.

Visualizations

The following diagrams illustrate the signaling pathway of the 5-HT2A receptor and a general workflow for a cell-based functional assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOH 25I-NBOH HT2A 5-HT2A Receptor NBOH->HT2A Binds to Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway Activated by 25I-NBOH.

G cluster_workflow Cell-Based Functional Assay Workflow start Start culture Cell Culture (HEK293 or CHO-K1 with h5-HT2A) start->culture plate Cell Plating (96 or 384-well) culture->plate incubate1 Incubation (24h) plate->incubate1 assay Assay Specific Steps (Dye Loading or Stimulation Buffer Addition) incubate1->assay prepare Compound Preparation (Serial Dilutions of 25I-NBOH) add_compound Add Compound prepare->add_compound assay->add_compound incubate2 Incubation add_compound->incubate2 read Read Plate (Fluorescence or HTRF) incubate2->read analyze Data Analysis (EC50 & Emax Determination) read->analyze end End analyze->end

Caption: General workflow for a cell-based functional assay.

References

Application Notes and Protocols for the Intravenous and Subcutaneous Administration of 25I-NBOH in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBOH is a potent and selective full agonist for the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research and the development of novel therapeutics for psychiatric disorders. Understanding its pharmacokinetic and pharmacodynamic profile in preclinical rodent models is crucial for translating these findings to clinical applications. This document provides detailed application notes and protocols for the intravenous (IV) and subcutaneous (SC) administration of 25I-NBOH in rodents, summarizing available data and outlining key experimental procedures.

While direct comparative studies on the pharmacokinetics and biodistribution of 25I-NBOH following IV versus SC administration are limited in the current literature, this document compiles available data for 25I-NBOH and its close structural analogs, 25I-NBOMe and 25CN-NBOH, to provide a comprehensive overview.

Data Presentation: Pharmacokinetics and Biodistribution

Table 1: Pharmacokinetic Parameters of NBOH Compounds and Analogs in Rodents

CompoundSpeciesRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t1/2)Source
25CN-NBOH Mouse (C57BL/6)Subcutaneous (SC)3 mg/kg~200 nM (unbound in plasma and brain)15 minutesData not availableData not available[1]
25I-NBOMe RatSubcutaneous (SC)1 mg/kgDetected in blood serum15 minutesData not availableData not available[2]
25I-NBOMe RatSubcutaneous (SC)10 mg/kgDetected in blood serum (higher intensity than 1 mg/kg)15 minutesData not availableData not available[2]
25I-NBOMe RatIntravenous (IV)1.0 mg/kg18.1 ng/mL (serum)Not specifiedData not availableData not available[3]
25I-NBOMe RatIntravenous (IV)3.0 mg/kg28.6 ng/mL (serum)Not specifiedData not availableData not available[3]

Table 2: Biodistribution of NBOH Compounds and Analogs in Rodents

| Compound | Species | Route of Administration | Time Point | Brain Region with Highest Concentration | Other Tissues | Source | |---|---|---|---|---|---| | 25I-NBOMe | Rat | Subcutaneous (SC) | 15 minutes | Nucleus Accumbens | Detected in frontal cortex, hippocampus, and striatum |[2][4] | | [11C]Cimbi-36 (a 5-HT2A agonist) | Rat | Intravenous (IV) | Not specified | Cortex | Lower concentrations in the cerebellum |[5] |

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Rats

This protocol is adapted from standard procedures for intravenous administration in rats.

Materials:

  • 25I-NBOH solution in a sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) with 27-30 gauge needles

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Gauze pads

Procedure:

  • Preparation: Prepare the 25I-NBOH solution to the desired concentration in a sterile vehicle. Ensure the solution is at room temperature.

  • Animal Restraint and Warming: Place the rat in a suitable restrainer, allowing access to the tail. To induce vasodilation and improve vein visibility, warm the tail using a heat lamp or by placing the restrainer on a warming pad for 5-10 minutes.

  • Site Preparation: Gently wipe the lateral tail vein with a 70% alcohol wipe to clean the injection site.

  • Injection:

    • Hold the tail gently and identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-20 degrees). The needle should be inserted parallel to the vein.

    • A successful cannulation may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the 25I-NBOH solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site.

  • Post-Injection:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the rat to its home cage and monitor for any adverse reactions.

Protocol 2: Subcutaneous (SC) Injection in Mice

This protocol is based on standard procedures for subcutaneous administration in mice.

Materials:

  • 25I-NBOH solution in a sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • 70% ethanol or isopropanol wipes (optional)

Procedure:

  • Preparation: Prepare the 25I-NBOH solution to the desired concentration in a sterile vehicle.

  • Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Injection:

    • Lift the skin to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, proceed with the injection.

    • Inject the solution smoothly. A small lump may form under the skin, which will be absorbed as the drug is distributed.

  • Post-Injection:

    • Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

    • Return the mouse to its home cage and monitor for any signs of distress.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation in rodents.[6]

Materials:

  • Mouse observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment (optional, for later scoring)

  • 25I-NBOH solution for injection (IV or SC)

Procedure:

  • Habituation: Acclimate the mice to the observation chambers for at least 30 minutes prior to drug administration to reduce novelty-induced stress.

  • Drug Administration: Administer 25I-NBOH via the desired route (IV or SC).

  • Observation Period: Immediately after injection, place the mouse in the observation chamber. The observation period typically lasts for 30-60 minutes.

  • Scoring:

    • A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or exploratory sniffing.

    • The number of head twitches is counted for the duration of the observation period. Scoring can be done in real-time or from video recordings.

    • Data is often presented as the total number of head twitches or the number of twitches in specific time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.[7][8]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 25I-NBOH 25I-NBOH 5-HT2A_Receptor 5-HT2A Receptor (GPCR) 25I-NBOH->5-HT2A_Receptor Binds to Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Signaling Pathway Activated by 25I-NBOH.

Experimental_Workflow_HTR cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituate Mouse to Observation Chamber (30 min) Animal_Acclimation->Habituation Drug_Preparation Prepare 25I-NBOH Solution Administration Administer 25I-NBOH (IV or SC) Drug_Preparation->Administration Habituation->Administration Observation Record Behavior (30-60 min) Administration->Observation Scoring Score Head-Twitch Responses Observation->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

PK_Comparison_Logic cluster_IV Intravenous (IV) Administration cluster_SC Subcutaneous (SC) Administration IV_Admin Direct entry into systemic circulation IV_PK Rapid peak plasma concentration (Cmax) Short time to peak (Tmax) 100% Bioavailability IV_Admin->IV_PK SC_Admin Absorption from subcutaneous tissue SC_PK Slower absorption Lower Cmax Longer Tmax <100% Bioavailability SC_Admin->SC_PK 25I-NBOH 25I-NBOH 25I-NBOH->IV_Admin 25I-NBOH->SC_Admin

References

gas chromatography-mass spectrometry (GC-MS) protocol for 25I-Nboh identification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25I-NBOH (2-({[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) is a potent synthetic hallucinogen and a derivative of the 2C-I phenethylamine. Its identification in forensic and research settings is crucial for law enforcement and public health. However, the analysis of 25I-NBOH by gas chromatography-mass spectrometry (GC-MS) presents a significant challenge due to its thermal lability. In the hot GC injector port, 25I-NBOH readily degrades to its corresponding 2C-I compound, which can lead to misidentification.[1][2][3][4][5][6]

These application notes provide a detailed protocol for the identification of 25I-NBOH using GC-MS, with a focus on addressing the issue of thermal degradation. The protocol includes sample preparation, instrument parameters, and data interpretation to aid researchers, scientists, and drug development professionals in accurately identifying this compound. While liquid chromatography-mass spectrometry (LC-MS) is often a more suitable technique for analyzing thermally labile compounds like 25I-NBOH, GC-MS remains a widely accessible method in many laboratories.[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the successful analysis of 25I-NBOH. The following protocol is a general guideline and may need to be adapted based on the sample matrix (e.g., blotter paper, powder, biological fluid).

Materials:

Procedure:

  • Accurately weigh or measure a representative portion of the suspected 25I-NBOH sample.

  • For blotter paper samples, cut a small portion (e.g., 1/4 of the blotter) and place it in a clean vial.

  • Add 1.0 mL of methanol to the vial.

  • Vortex the sample for 2 minutes to extract the analyte.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis. A dilution to approximately 1 mg/mL in methanol is recommended.[8]

GC-MS Instrumentation and Parameters

The following instrumental parameters are a starting point and may require optimization for your specific instrument and column. A key consideration is the injector temperature, which should be kept as low as possible to minimize thermal degradation, although complete prevention is unlikely.

Parameter Value
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column Agilent J&W DB-1 ms (B15284909) (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow of 1 mL/min[2][8]
Injector Split/Splitless
Injection Volume 1 µL
Split Ratio 50:1[2]
Injector Temperature 200-280°C (Note: Lower temperatures may reduce degradation, but 280°C has been used in published methods)[2][8]
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 12°C/min to 300°C, hold for 9 min[8]
Transfer Line Temp. 280°C[8]
Ion Source Temp. 230°C[8]
Quadrupole Temp. 150°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 34-550 amu[8]
Acquisition Mode Full Scan

Data Presentation and Interpretation

Due to thermal degradation, the analysis of 25I-NBOH by GC-MS will typically result in the detection of its breakdown product, 2C-I.[2][4] Therefore, it is essential to be familiar with the mass spectrum of 2C-I. In some cases, a small peak for the intact 25I-NBOH may be observed.

Table 1: Expected Retention Times and Mass Spectra

Compound Expected Retention Time (min) Key Mass-to-Charge Ratios (m/z)
2C-I (degradation product)Varies with conditions307 (M+) , 292, 276, 166, 151, 135, 77
25I-NBOH (intact molecule)Varies with conditions413 (M+) (often not observed or very low intensity), 308, 291, 107[2]

Note: The molecular ion of 25I-NBOH is m/z 413, but under EI, the protonated molecule [M+H]+ at m/z 414 is often discussed in the context of softer ionization techniques like ESI in LC-MS.[2]

Table 2: Characteristic Mass Fragments of 25I-NBOH and its Degradation Product

Fragment (m/z) Identity/Origin Associated Compound(s)
413Molecular ion of 25I-NBOH25I-NBOH
308Fragment corresponding to 2C-I, formed by cleavage of the C-N bond[2]25I-NBOH
307Molecular ion of 2C-I2C-I (degradation product)
291Loss of an amine group from the 2C-I fragment[2]25I-NBOH, 2C-I
107Fragment corresponding to o-cresol, formed by cleavage of the C-N bond[2]25I-NBOH

Visualization of Experimental Workflow

The following diagram illustrates the analytical workflow for the GC-MS identification of 25I-NBOH, highlighting the critical thermal degradation step.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Add Methanol & Vortex Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant GC_Injector GC Injector (Thermal Degradation) Supernatant->GC_Injector Inject 1 µL GC_Column GC_Column GC_Injector->GC_Column Separation MS_Detector MS_Detector GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass_Spectrum Chromatogram->Mass_Spectrum Peak Integration Identification Identification Mass_Spectrum->Identification Spectral Interpretation (2C-I detection)

Caption: Workflow for GC-MS analysis of 25I-NBOH.

Signaling Pathway of 25I-NBOH (Proposed)

While the primary focus of this protocol is analytical identification, it is relevant for researchers to understand the proposed mechanism of action of 25I-NBOH. It is known to be a potent agonist of the serotonin (B10506) 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 25I_NBOH 25I-NBOH HTR2A 5-HT2A Receptor 25I_NBOH->HTR2A Agonist Binding Gq_alpha Gqα HTR2A->Gq_alpha Activation PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Hallucinogenic Effects) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Proposed 5-HT2A receptor signaling pathway for 25I-NBOH.

Conclusion

The GC-MS analysis of 25I-NBOH is complicated by its thermal instability, which primarily leads to the detection of its degradation product, 2C-I. The protocol provided offers a methodology for the extraction and instrumental analysis of 25I-NBOH, with the critical understanding that the resulting data will likely reflect this degradation. For unambiguous identification of intact 25I-NBOH, complementary analytical techniques such as LC-MS are highly recommended. Nevertheless, by being aware of the degradation pathway and the characteristic mass spectra of both the parent compound and its primary degradant, researchers and forensic chemists can make more accurate and informed identifications using GC-MS.

References

Application Note: Quantitative Analysis of 25I-NBOH using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBOH (2-({[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) is a potent and selective serotonin (B10506) 5-HT2A receptor agonist.[1] As a derivative of the psychedelic phenethylamine (B48288) 2C-I, it has emerged as a novel psychoactive substance (NPS). Due to its pharmacological activity and potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including forensic samples and biological fluids. This application note provides a detailed protocol for the quantitative analysis of 25I-NBOH using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique well-suited for this analysis due to the thermolabile nature of 25I-NBOH which can lead to degradation and misidentification with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

This document outlines the necessary procedures for sample preparation, LC-MS/MS instrument parameters, and data analysis to ensure accurate and reliable quantification of 25I-NBOH.

Experimental Protocols

Materials and Reagents
  • 25I-NBOH reference standard

  • Internal Standard (IS) (e.g., 25C-NBOMe-d3 or a structurally similar analog)[3]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate (B84403) buffer (100 mM, pH 6)[4]

  • Drug-free serum/plasma/urine for matrix-matched calibrators and quality controls

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Sample Preparation: Solid Phase Extraction (SPE) for Biological Fluids

This protocol is adapted from methods used for similar analytes in biological matrices.[4]

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., serum, plasma, or urine), add the internal standard. Add 1 mL of 100 mM phosphate buffer (pH 6). Vortex for 1 minute.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water with 10 mM Ammonium Acetate[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5-10% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 414.1 [M+H]⁺[2]
Product Ions (m/z) 308.0, 291.0, 107.0[2][3]
Collision Energy Optimization required for specific instrument; start with values between 15-30 eV.[3]
Ion Source Temperature 500 - 650 °C[4]
Capillary Voltage 3000 - 5000 V[4]

Data Presentation

The following table summarizes the quantitative parameters for the analysis of 25I-NBOH, compiled from validated methods for similar compounds. Researchers should perform in-house validation to establish performance characteristics for their specific matrix and instrumentation.

Parameter25I-NBOHReference/Comment
Linearity Range 1 - 100 ng/mLExpected range for biological samples, may need adjustment.
Limit of Detection (LOD) 0.09 - 1.22 µg/LBased on similar NBOH compounds in oral fluid.[3]
Limit of Quantification (LOQ) 1 ng/mLTypical for NPS in biological matrices.
Precision (%CV) < 15%Acceptable industry standard.
Accuracy (%Bias) 85 - 115%Acceptable industry standard.
Recovery > 80%Dependant on the extraction method.
Internal Standard 25C-NBOMe-d3A deuterated analog is preferred to correct for matrix effects.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of 25I-NBOH from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (1 mL) add_is Add Internal Standard sample->add_is add_buffer Add Phosphate Buffer (pH 6) add_is->add_buffer vortex Vortex add_buffer->vortex spe Solid Phase Extraction (SPE) vortex->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for 25I-NBOH quantitative analysis.

Fragmentation Pathway of 25I-NBOH

The fragmentation of the protonated 25I-NBOH molecule ([M+H]⁺ at m/z 414.1) in the mass spectrometer is crucial for its specific detection. The primary fragmentation occurs at the C-N bond.

fragmentation_pathway cluster_fragments Product Ions parent 25I-NBOH [M+H]⁺ m/z 414.1 frag1 [2C-I+H]⁺ m/z 308.0 parent->frag1 Cleavage of C-N bond frag2 [o-cresol]⁺ m/z 107.0 parent->frag2 Cleavage of C-N bond frag3 [C8H8O2I]⁺ m/z 291.0 frag1->frag3 Loss of NH3

References

Application Note: Preparation of Stable 25I-NBOH Solutions for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and stability data for the preparation of 25I-NBOH solutions intended for in vivo research. Adherence to these guidelines is crucial for ensuring solution stability, accurate dosing, and experimental reproducibility.

Introduction

25I-NBOH (2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent and selective serotonin (B10506) 5-HT2A receptor agonist.[1][2] It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I and is frequently used in neuroscience research to investigate the function of the 5-HT2A receptor system.[1][2] Due to its high potency, with a Ki of 0.061 nM at the human 5-HT2A receptor, precise and stable solution preparation is paramount for obtaining reliable experimental outcomes.[1][2] This compound is known to be labile, particularly in certain analytical conditions, which underscores the need for careful handling and preparation.[2][3][4]

Mechanism of Action: 5-HT2A Receptor Signaling

25I-NBOH exerts its biological effects primarily through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[5][6] The canonical signaling pathway is initiated upon agonist binding, leading to the activation of the Gq/G11 protein.[5][6] The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5] Simultaneously, DAG remains in the plasma membrane where it activates protein kinase C (PKC).[5] This cascade modulates a wide range of downstream cellular processes.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Agonist 25I-NBOH Agonist->Receptor Binds

Diagram 1: 5-HT2A Receptor Gq Signaling Pathway.

Solubility and Stability Data

The hydrochloride salt of 25I-NBOH is a crystalline solid.[1] Its solubility and stability are critical factors for preparing solutions for in vivo use.

Table 1: Solubility of 25I-NBOH Hydrochloride

Solvent Approximate Solubility Reference
Ethanol (B145695) ~20 mg/mL [1]
DMSO ~30 mg/mL [1]
Dimethylformamide (DMF) ~30 mg/mL [1]

| 1:10 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[1] |

Table 2: Stability of 25I-NBOH

Form Storage Condition Stability Notes Reference
Solid (Hydrochloride) -20°C ≥ 2 years As supplied by the manufacturer. [1]
Aqueous Solution Room Temperature or 4°C ≤ 1 day Not recommended for storage. Prepare fresh daily. [1]

| Organic Stock Solution | -20°C | Not specified | Best practice is to store in small aliquots to avoid freeze-thaw cycles. |[1] |

Note: N-benzylphenethylamines can be unstable in aqueous solutions. For the related compound 25I-NBOMe, a 50% loss was observed in blood samples stored for 7 days at 4°C, suggesting potential degradation in biological and aqueous environments.[7] It is therefore critical to prepare aqueous working solutions fresh on the day of use.[1]

Experimental Protocols

These protocols describe the preparation of a stock solution in an organic solvent and the subsequent dilution into an aqueous vehicle for parenteral administration.

Materials and Reagents
  • 25I-NBOH hydrochloride (crystalline solid, ≥95% purity)[1]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, 200 proof (100%)

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes and conical tubes

  • Calibrated micropipettes

  • Sterile syringe filters (0.22 µm, PVDF or other solvent-compatible membrane)

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol is for creating a concentrated stock solution in an organic solvent, which can be stored for longer periods.

  • Weighing: Accurately weigh the desired amount of 25I-NBOH hydrochloride powder using an analytical balance in a fume hood.

  • Solvent Addition: Transfer the powder to a sterile glass vial. Add the required volume of DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C.[1]

Protocol 2: Preparation of Aqueous Working Solution for In Vivo Dosing

This protocol details the dilution of the organic stock solution into a final aqueous vehicle suitable for injection. This solution should be prepared fresh on the day of the experiment. [1]

  • Thaw Stock: Remove one aliquot of the 25I-NBOH stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Dilution (Two-Step): a. For compounds with poor aqueous solubility, a two-step dilution is recommended.[1] First, dilute the required volume of the organic stock solution with the aqueous vehicle of choice (e.g., 0.9% saline). b. Example Calculation: To prepare a 1 mg/mL working solution from a 10 mg/mL DMSO stock:

    • Pipette 100 µL of the 10 mg/mL stock solution into a sterile tube.
    • Add 900 µL of sterile 0.9% saline to the tube. c. This results in a final solution of 1 mg/mL 25I-NBOH in 10% DMSO/saline. The final concentration of DMSO should be kept as low as possible and be consistent across all treatment groups, including the vehicle control.

  • Homogenization: Vortex the final working solution thoroughly to ensure it is a homogenous mixture. Visually inspect for any precipitation.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and expel the solution into a new sterile tube or directly into dosing syringes. This step removes any potential microbial contamination or micro-precipitates.

  • Administration: Use the freshly prepared and filtered solution for in vivo administration immediately. Do not store the final aqueous solution.

Workflow_Diagram start Start weigh 1. Weigh 25I-NBOH HCl (Analytical Balance) start->weigh add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex to Dissolve (Create Stock Solution) add_solvent->dissolve store 4. Aliquot and Store Stock at -20°C dissolve->store prep_fresh Prepare Fresh on Day of Use store->prep_fresh thaw 5. Thaw Stock Aliquot prep_fresh->thaw dilute 6. Dilute with Aqueous Vehicle (e.g., Saline) thaw->dilute vortex_final 7. Vortex to Homogenize (Working Solution) dilute->vortex_final filter 8. Sterile Filter (0.22 µm) vortex_final->filter administer 9. Administer to Animal filter->administer end End administer->end

Diagram 2: Workflow for 25I-NBOH Solution Preparation.

References

Safe Handling and Disposal of 25I-NBOH: Application Notes and Protocols for a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBOH (2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent and selective agonist for the human serotonin (B10506) 5-HT2A receptor. As a derivative of the phenethylamine (B48288) hallucinogen 2C-I, it is a valuable tool in neuroscience research. However, its high potency necessitates stringent safety protocols to minimize exposure risks to laboratory personnel. These application notes provide detailed procedures for the safe handling, storage, and disposal of 25I-NBOH in a research environment, drawing upon safety data for the compound and its structural analogs.

Introduction

25I-NBOH is a research chemical with significant biological activity. Due to its high potency, inadvertent exposure could lead to unforeseen physiological effects. Therefore, all laboratory personnel must adhere to the following safety protocols. These guidelines are based on general principles for handling potent psychoactive compounds and information extrapolated from safety data sheets (SDS) of 25I-NBOH and the closely related compound, 25I-NBOMe.

Hazard Identification and Risk Assessment

Table 1: Summary of Hazard Information for Structurally Related Compounds (25I-NBOMe)

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2]Wear protective gloves and clothing.[1]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]Wear eye and face protection.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system)May cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Safe Handling Protocols

Engineering Controls
  • Fume Hood: All work involving the handling of solid 25I-NBOH or the preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of the substance.[3]

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling 25I-NBOH.

  • Eye Protection: Safety glasses or goggles are required at all times.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. It is recommended to wear two pairs of gloves, especially when handling the pure compound. Gloves should be changed regularly, and immediately if contaminated.[3][4][5]

  • Body Protection: A lab coat must be worn to protect against skin contact.[3]

  • Respiratory Protection: For weighing and transferring solid material where aerosolization is possible, a properly fitted N95 or higher-rated respirator is recommended, in addition to working within a fume hood.[4][6]

cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Eye Protection Eye Protection Double Gloves (Nitrile) Double Gloves (Nitrile) Lab Coat Lab Coat Respirator (if applicable) Respirator (if applicable) Chemical Fume Hood Chemical Fume Hood General Ventilation General Ventilation Researcher Researcher Handling 25I-NBOH Handling 25I-NBOH Researcher->Handling 25I-NBOH performs Handling 25I-NBOH->Eye Protection Handling 25I-NBOH->Double Gloves (Nitrile) Handling 25I-NBOH->Lab Coat Handling 25I-NBOH->Respirator (if applicable) Handling 25I-NBOH->Chemical Fume Hood Handling 25I-NBOH->General Ventilation

Diagram 1: Essential safety measures for handling 25I-NBOH.
Weighing and Solution Preparation

  • Weighing: Weigh solid 25I-NBOH in a fume hood on a tared weigh boat. Use anti-static equipment if available to prevent dispersal of the powder.

  • Solution Preparation: Prepare solutions in a fume hood. Due to the compound's instability in aqueous solutions, it is recommended not to store them for more than one day. For maximum solubility in aqueous buffers, first dissolve 25I-NBOH hydrochloride in DMF and then dilute with the aqueous buffer of choice. A 1:10 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.

Table 2: Solubility of 25I-NBOH Hydrochloride

SolventApproximate Solubility
Ethanol20 mg/ml
DMSO30 mg/ml
DMF30 mg/ml
1:10 DMF:PBS (pH 7.2)0.5 mg/ml

Data from Cayman Chemical product information.

Storage and Stability

  • Long-term Storage: Store solid 25I-NBOH at -20°C. Under these conditions, it is expected to be stable for at least two years.

  • Solution Storage: Aqueous solutions of 25I-NBOH are not stable and should be prepared fresh for each experiment. Do not store aqueous solutions for more than 24 hours.

  • General Storage: Store in a locked, secure, and well-ventilated area away from incompatible materials.

Spill and Emergency Procedures

Spills
  • Small Spills (Solid): In a fume hood, carefully wipe up the powder with a damp paper towel. Place the contaminated paper towel in a sealed, labeled bag for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[7]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Procedures

All waste containing 25I-NBOH must be treated as hazardous waste. Do not dispose of 25I-NBOH down the drain.

Waste Identification and Labeling
  • All waste containers must be clearly labeled as "Hazardous Waste: 25I-NBOH" and include the full chemical name.

Waste Containment
  • Solid Waste: Place pure 25I-NBOH waste directly into a designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing 25I-NBOH in a separate, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Gloves, weigh boats, paper towels, and other contaminated disposable materials should be placed in a separate, sealed bag labeled "25I-NBOH Contaminated Debris" and then into the solid hazardous waste container.[3]

Container Rinsing
  • For containers that held 25I-NBOH, the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[8]

Final Disposal
  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.

  • Contact your institution's EHS department to arrange for pickup and disposal of the hazardous waste.

Start Start Waste Generated Waste Generated Start->Waste Generated Label Waste Container Label Waste Container Waste Generated->Label Waste Container Segregate Waste Segregate Waste Label Waste Container->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Solid Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Liquid Contaminated Debris Contaminated Debris Segregate Waste->Contaminated Debris Debris Collect in Labeled Container Collect in Labeled Container Solid Waste->Collect in Labeled Container Liquid Waste->Collect in Labeled Container Contaminated Debris->Collect in Labeled Container Store in Secure Area Store in Secure Area Collect in Labeled Container->Store in Secure Area Contact EHS for Pickup Contact EHS for Pickup Store in Secure Area->Contact EHS for Pickup End End Contact EHS for Pickup->End

Diagram 2: Workflow for the proper disposal of 25I-NBOH waste.

Conclusion

The high potency of 25I-NBOH necessitates a cautious and well-documented approach to its handling and disposal. By implementing these protocols, research laboratories can mitigate the risks associated with this valuable research compound. It is imperative that all personnel are trained on these procedures before working with 25I-NBOH and that they consult their institution's EHS department for any site-specific requirements.

References

Application Notes and Protocols for Investigating GPCR Signaling with 25I-NBOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBOH is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes.[1][2][3][4] Its high affinity and efficacy make it a valuable pharmacological tool for investigating the intricacies of GPCR signaling.[5][6] These application notes provide detailed protocols for utilizing 25I-NBOH to characterize 5-HT2A receptor-mediated signaling pathways, including Gq/11 activation and β-arrestin recruitment. The provided methodologies are essential for researchers in pharmacology, neuroscience, and drug discovery aiming to elucidate the functional responses elicited by this compound.

Data Presentation

The following tables summarize the quantitative pharmacological data for 25I-NBOH at human serotonin receptors.

Table 1: Binding Affinity of 25I-NBOH at Serotonin 5-HT2 Receptors

ReceptorRadioligandKᵢ (nM)Reference
5-HT₂ₐ[¹²⁵I]DOISubnanomolar[5]
5-HT₂ₐ-0.061[7][2]
5-HT₂ₒ[¹²⁵I]DOILow nanomolar[5]
5-HT₂ₒ[³H]5-HT1.91[5]

Table 2: Functional Potency and Efficacy of 25I-NBOH at Serotonin 5-HT2 Receptors

ReceptorAssayEC₅₀ (nM)Efficacy (% of 5-HT)Reference
5-HT₂ₐInositol Phosphate (IP-1) Accumulation0.51 - 1.5Full agonist (85.9–95.1%)[5]
5-HT₂ₐ-0.074-[7]
5-HT₂ₒInositol Phosphate (IP-1) AccumulationLow nanomolar-[5]
5-HT₂ₒInositol Phosphate (IP-1) Accumulation23.5 - 463Lower than 5-HT[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by 25I-NBOH and a typical experimental workflow for its characterization.

Figure 1: 5-HT2A receptor Gq signaling pathway activated by 25I-NBOH.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing 5-HT2A) Assay_Setup Assay Setup (e.g., cell plating, dye loading) Cell_Culture->Assay_Setup Compound_Prep Prepare 25I-NBOH dilutions Stimulation Stimulate cells with 25I-NBOH Compound_Prep->Stimulation Assay_Setup->Stimulation Data_Acquisition Data Acquisition (e.g., fluorescence, luminescence reading) Stimulation->Data_Acquisition Data_Analysis Data Analysis (Dose-response curves, EC50 determination) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results Biased_Agonism 25I_NBOH 25I-NBOH GPCR 5-HT2A Receptor 25I_NBOH->GPCR 25I_NBOH->GPCR 25I_NBOH->GPCR Biased_Agonist Hypothetical Biased Agonist Biased_Agonist->GPCR Biased_Agonist->GPCR Biased_Agonist->GPCR Gq_Pathway Gq-Protein Pathway GPCR->Gq_Pathway Activates GPCR->Gq_Pathway GPCR->Gq_Pathway Arrestin_Pathway β-Arrestin Pathway GPCR->Arrestin_Pathway Activates GPCR->Arrestin_Pathway GPCR->Arrestin_Pathway Physiological_Effect_A Physiological Effect A Gq_Pathway->Physiological_Effect_A Leads to Physiological_Effect_B Physiological Effect B Arrestin_Pathway->Physiological_Effect_B Leads to

References

validated methods for quantifying 25I-Nboh in biological samples like blood and brain tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantification of 25I-NBOH in Biological Samples

Introduction

25I-NBOH (2C-I-NBOH) is a potent synthetic hallucinogen derived from the 2C-I phenethylamine. As a derivative of the NBOMe class of compounds, it acts as a powerful agonist of the serotonin (B10506) 5-HT2A receptor, leading to profound alterations in perception and mood.[1][2] The high potency of 25I-NBOH and related compounds means that even sub-milligram doses can produce strong psychoactive effects, which has led to numerous cases of severe intoxication and fatalities.[2][3] Consequently, the development of sensitive and validated analytical methods for the quantification of 25I-NBOH in biological matrices such as blood and brain tissue is crucial for clinical toxicology, forensic investigations, and drug development research.

These application notes provide a detailed overview of a validated method for the quantification of 25I-NBOH using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity.[4]

Principle of the Method

The quantification of 25I-NBOH in complex biological matrices like whole blood and brain tissue is achieved through a multi-step process. The sample first undergoes preparation, which for solid tissues involves homogenization. This is followed by a solid-phase extraction (SPE) to isolate the analyte from endogenous interferences.[5][6] An internal standard (ISTD), such as 25H-NBOMe, is added early in the process to account for any loss of analyte during extraction and to correct for matrix effects.[3][5] The purified extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and sensitivity for the target compound.[5]

Quantitative Data Summary

The following table summarizes the quantitative parameters and findings from a validated LC-MS/MS method for the analysis of 25I-NBOH in various biological specimens.

ParameterWhole BloodBrain TissueNotesReference
Analytical Technique LC-MS/MSLC-MS/MSHigh-performance liquid chromatography with tandem mass spectrometry.[5]
Lower Limit of Quantitation (LOQ) 25 pg/mLNot specifiedThe LOQ was administratively set and verified to be within ±20% of the target value with a signal-to-noise ratio at least five times that of drug-free whole blood.[5]
Linearity Range 30 to 2000 pg/mLNot applicableBased on a similar validated serum method.[6]
Internal Standard (ISTD) 25H-NBOMe25H-NBOMe500 pg total added to each 1.0 mL or 1.0 g sample.[5]
Extraction Method Solid Phase Extraction (SPE)Solid Phase Extraction (SPE)Clean Screen ZSDUA020 columns were utilized.[5]
Absolute Recovery 84 ± 8% (at 400 pg/mL)Not specifiedRecovery for the ISTD (25H-NBOMe) was 104 ± 10%.[5]
Ion Suppression 4 ± 10% (at 400 pg/mL)Not specifiedIon suppression for the ISTD was 10 ± 5%.[5]
Postmortem Concentrations Peripheral Blood: 405 pg/mL2.54 ng/gData from a documented fatality. Brain concentrations were determined using the method of standard addition to account for matrix effects.[5][7]

Experimental Protocols

Sample Preparation and Homogenization

For Whole Blood:

  • No initial preparation is required before the addition of the internal standard and buffer.

For Brain Tissue:

  • Weigh 1.0 g of brain tissue.

  • Add the tissue to a homogenizer tube.

  • Add an appropriate volume of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6) to facilitate homogenization.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Use 1.0 g aliquots of the resulting homogenate for the extraction procedure.[5]

Solid Phase Extraction (SPE) Protocol

This protocol is based on the validated method described by Poklis et al. (2014).[5]

Reagents and Materials:

  • Internal Standard (ISTD): 25H-NBOMe (10 ng/mL solution)

  • Phosphate Buffer: 100 mM, pH 6

  • Methanol (B129727) (HPLC grade)

  • Deionized (DI) Water

  • Solid Phase Extraction Columns: Clean Screen ZSDUA020

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 1.0 mL of whole blood or 1.0 g of brain homogenate into a centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the 10 ng/mL 25H-NBOMe ISTD solution (500 pg total) to each sample, calibrator, and quality control specimen.[5][6]

  • Buffering: Add 1 mL of 100 mM phosphate buffer (pH 6) to each tube.[5][6]

  • Mixing: Vortex the samples for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.[5][6]

  • SPE Column Conditioning:

    • Condition the Clean Screen SPE columns by passing 3 mL of methanol through the column.[5][6]

    • Follow with 3 mL of DI water.

    • Finally, equilibrate with 1 mL of 100 mM phosphate buffer (pH 6).[5][6]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column and allow it to aspirate under gravity.[6]

  • Washing:

    • Wash the column with 3 mL of DI water.

    • Follow with 1 mL of 100 mM acetic acid.

    • Dry the column completely under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and ISTD from the column by adding 3 mL of a freshly prepared elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide; 78:20:2 v/v/v).

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

LC Parameters:

  • Column: Luna 3μ C8(2) 100Å, 100 x 2.0 mm (or equivalent)[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.00–1.10 min at 20% B

    • Linear gradient to 40% B over 6.00 min

    • Hold at 40% B for 2 min

    • Return to 20% B at 8.00 min[5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Total Run Time: 10 min[5]

MS/MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ionspray Voltage: 5000 V[5]

  • Source Temperature: 650 °C[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (m/z):

    • 25I-NBOH (Quantifier): This information is not directly available in the provided search results for 25I-NBOH, but a proxy can be inferred from 25I-NBOMe.

    • 25I-NBOMe (Proxy): 428 > 121 (Collision Energy: 26 eV)[5]

    • 25I-NBOMe (Qualifier): 428 > 91 (Collision Energy: 50 eV)[5]

    • 25H-NBOMe (ISTD Quantifier): 302 > 121 (Collision Energy: 28 eV)[5]

    • 25H-NBOMe (ISTD Qualifier): 302 > 91 (Collision Energy: 70 eV)[5]

  • Declustering Potential:

    • 25I-NBOMe: 38 eV[5]

    • 25H-NBOMe: 19 eV[5]

Visualizations

Experimental Workflow

G Experimental Workflow for 25I-NBOH Quantification cluster_prep Sample Preparation cluster_extract Solid Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Blood or Brain Tissue) Homogenize Homogenization (Brain Tissue Only) Sample->Homogenize ISTD_Add Add Internal Standard (25H-NBOMe) Sample->ISTD_Add Homogenize->ISTD_Add Buffer_Add Add Buffer & Centrifuge ISTD_Add->Buffer_Add Condition Condition SPE Column Load Load Sample Buffer_Add->Load Wash Wash Column Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Data Data Processing & Quantification LCMS->Data G 25I-NBOH Serotonergic Signaling Pathway NBOH 25I-NBOH Receptor Serotonin 5-HT2A Receptor NBOH->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neurotransmitter Neurotransmitter Release (Dopamine, Serotonin, Glutamate) Ca->Neurotransmitter PKC->Neurotransmitter Effects Psychoactive Effects (Altered Perception, Mood) Neurotransmitter->Effects

References

Application Notes and Protocols for Autoradiographic Mapping of 5-HT2A Receptor Distribution Using 25I-NBOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research and drug development. It is implicated in a variety of physiological processes and neuropsychiatric conditions. The N-benzylphenethylamine derivative, 25I-NBOH, is a potent and selective agonist for the 5-HT2A receptor.[1] Autoradiographic mapping using a radiolabeled version of 25I-NBOH provides a powerful technique to visualize and quantify the distribution and density of 5-HT2A receptors in brain tissue. This document offers detailed application notes and protocols for the use of radiolabeled 25I-NBOH in 5-HT2A receptor autoradiography.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of 25I-NBOH and related compounds for the human 5-HT2A receptor and other serotonin receptor subtypes. This data is crucial for designing and interpreting autoradiography experiments, particularly for determining appropriate radioligand concentrations and understanding potential off-target binding.

Table 1: Binding Affinities (Ki) of N-Benzylphenethylamines at Human Serotonin Receptors

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT2B (Ki, nM)Reference
25I-NBOH SubnanomolarLow nanomolar1.91[1]
25D-NBOMeSubnanomolarSubnanomolar2.05[1]
25E-NBOMeSubnanomolarSubnanomolar1.11[1]
25H-NBOMeLow nanomolar16-19Lower than 5-HT[1]
25N-NBOMeSubnanomolarLow nanomolarSimilar to 5-HT[1]
LSDSubnanomolarLow nanomolar0.57[1]
5-HTLow nanomolarLow nanomolar-[1]

Table 2: Saturation Binding Parameters (Kd and Bmax) for 5-HT2A Receptor Agonists

RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[³H]-5-HTNIH 3T3 cells (human 5-HT2A)1.3 ± 0.13461 ± 186[2]
[³H]-DOBNIH 3T3 cells (human 5-HT2A)0.8 ± 0.088332 ± 16[2]
[¹²⁵I]-DOIHEK-293 cells (human 5-HT2A)3.62612[1]
[³H]ketanserinRat frontal cortex2.0393[3]

Note: Specific Kd and Bmax values for radiolabeled 25I-NBOH are not yet widely published. The values for other agonists are provided for reference and to guide experimental design.

Experimental Protocols

The following protocols are adapted from established methods for 5-HT2A receptor autoradiography and can be optimized for use with radiolabeled 25I-NBOH.

Protocol 1: In Vitro Receptor Autoradiography of 5-HT2A Receptors in Brain Tissue

1. Tissue Preparation:

  • Animal Euthanasia and Brain Extraction: Euthanize animals according to institutionally approved ethical guidelines. Rapidly extract the brain and freeze it in isopentane (B150273) cooled with dry ice (-40°C to -50°C) to minimize ice crystal formation. Store brains at -80°C until sectioning.

  • Cryosectioning: Using a cryostat, cut 10-20 µm thick coronal or sagittal brain sections. Thaw-mount the sections onto gelatin-coated microscope slides. Store the slide-mounted sections at -80°C until the day of the experiment.

2. Radioligand Binding:

  • Pre-incubation: On the day of the experiment, allow the slides to equilibrate to room temperature. Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes at room temperature to wash away endogenous serotonin and other interfering substances.

  • Incubation:

    • Total Binding: Incubate the sections in a solution containing the radiolabeled 25I-NBOH (e.g., [¹²⁵I]25I-NBOH or [³H]25I-NBOH) in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). The concentration of the radioligand should be close to its Kd value, which may need to be determined empirically but can be estimated from the Ki values of non-radiolabeled 25I-NBOH.

    • Non-specific Binding: For a parallel set of slides, add a high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin) or 25I-NBOH itself to the incubation solution to determine non-specific binding.

    • Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

3. Washing:

  • Terminate the incubation by rapidly washing the slides to remove unbound radioligand. Perform a series of short washes in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). Typically, 2-3 washes of 2-5 minutes each are sufficient.

  • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

4. Drying and Exposure:

  • Rapidly dry the slides using a stream of cool, dry air.

  • Appose the dried slides to a radiation-sensitive film (e.g., autoradiography film) or a phosphor imaging plate in a light-tight cassette. Include calibrated radioactive standards to allow for quantification of receptor density.

  • The exposure time will depend on the specific activity of the radioligand and the density of the receptors. This may range from several days to weeks.

5. Data Analysis:

  • Develop the film or scan the imaging plate to obtain the autoradiograms.

  • Quantify the optical density of the autoradiograms using a computerized image analysis system.

  • Subtract the non-specific binding from the total binding to determine the specific binding.

  • Correlate the specific binding with the radioactive standards to calculate the receptor density (Bmax) in fmol/mg of tissue.

Protocol 2: Saturation Binding Assay in Brain Homogenates

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of radiolabeled 25I-NBOH.

1. Membrane Preparation:

  • Homogenize fresh or frozen brain tissue (e.g., frontal cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • Set up a series of tubes or a 96-well plate.

  • To each tube/well, add a fixed amount of membrane preparation (e.g., 50-100 µg of protein).

  • Add increasing concentrations of the radiolabeled 25I-NBOH.

  • For each concentration, prepare a parallel set of tubes/wells containing a high concentration of a non-radiolabeled 5-HT2A antagonist to determine non-specific binding.

  • Incubate at room temperature for 60-90 minutes.

3. Filtration and Counting:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

  • Plot the specific binding against the radioligand concentration.

  • Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Visualizations

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25I-NBOH initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5]

Beyond this canonical pathway, 5-HT2A receptor activation can also lead to the activation of other signaling cascades, including the phospholipase A2 (PLA2) pathway and the recruitment of β-arrestins, which can initiate G protein-independent signaling.[6][7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activation Arrestin β-Arrestin Receptor->Arrestin Recruitment PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Ligand 25I-NBOH Ligand->Receptor Binds

Caption: Canonical and non-canonical 5-HT2A receptor signaling pathways.

Experimental Workflow for Autoradiography

The process of autoradiographic mapping of 5-HT2A receptors involves a series of sequential steps, from tissue preparation to data analysis. A clear understanding of this workflow is essential for successful and reproducible experiments.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_post_binding Post-Binding Processing cluster_imaging Imaging and Analysis A Brain Extraction & Freezing B Cryosectioning (10-20 µm) A->B C Pre-incubation (Wash endogenous ligands) B->C D Incubation with Radiolabeled 25I-NBOH C->D E Incubation for Non-specific Binding (+ excess antagonist) C->E F Washing (Remove unbound radioligand) D->F E->F G Drying F->G H Exposure to Film or Imaging Plate G->H I Image Acquisition H->I J Quantitative Analysis (Densitometry) I->J

Caption: Experimental workflow for 5-HT2A receptor autoradiography.

References

Development of Certified Analytical Standards for 25I-NBOH and its Primary Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the development of certified analytical standards for the novel psychoactive substance (NPS) 25I-NBOH and its primary metabolites. The availability of well-characterized reference materials is crucial for forensic analysis, clinical toxicology, and research into the pharmacology and metabolism of this potent serotonin (B10506) 5-HT2A receptor agonist.[1][2] This protocol outlines the synthesis, purification, characterization, and certification of 25I-NBOH and its key metabolites, ensuring their suitability for use as analytical standards.

Introduction

25I-NBOH (2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a derivative of the phenethylamine (B48288) hallucinogen 2C-I and has emerged as a novel psychoactive substance.[1] It is a known metabolite of 25I-NBOMe and is also abused for its potent psychedelic effects.[1] The primary metabolic pathways of 25I-NBOH and related NBOMe compounds involve O-demethylation, N-dealkylation, hydroxylation, and glucuronidation.[3][4] Accurate identification and quantification of 25I-NBOH and its metabolites in biological samples are critical for clinical and forensic investigations. This requires the availability of high-purity, certified analytical standards. This application note details the necessary procedures to produce and certify these essential reference materials.

Quantitative Data Summary

The following table summarizes the key quantitative data for a certified analytical standard of 25I-NBOH hydrochloride.

ParameterValue
Chemical Name 2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol, monohydrochloride
Synonym(s) 2C-I-NBOH, NBOH-2C-I, Cimbi-27
CAS Number 919797-20-9
Molecular Formula C₁₇H₂₀INO₃ · HCl
Molecular Weight 449.7 g/mol
Purity (as free base) ≥95%
Appearance Crystalline solid
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL

Experimental Protocols

Synthesis of 25I-NBOH

A general method for the synthesis of 25I-NBOH involves the reductive amination of 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine with salicylaldehyde (B1680747).[5]

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine

  • Salicylaldehyde

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine in DCM.

  • Add salicylaldehyde to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture and continue stirring at room temperature overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and dry under vacuum to yield 25I-NBOH hydrochloride.

Synthesis of Primary Metabolites

The synthesis of primary metabolites such as O-desmethyl and N-debenzylated analogs can be achieved through modifications of the parent compound or by using appropriate precursors in similar synthetic routes.

Purification and Characterization

Purification:

  • Column Chromatography: The crude product is purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired compound from impurities.

  • Recrystallization: Further purification can be achieved by recrystallizing the hydrochloride salt from an appropriate solvent mixture (e.g., ethanol/diethyl ether) to obtain a highly crystalline product.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) can also be used, though 25I-NBOH is known to be a labile molecule that can fragment into 2C-I under standard GC conditions.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the functional groups present in the molecule.

  • Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) with a UV detector is employed to determine the purity of the final compound. A purity of ≥95% is typically required for a certified analytical standard.[6]

Certification Protocol for Analytical Standards

The certification of analytical standards should be performed by an accredited body following international standards such as ISO/IEC 17025 and ISO Guide 34.[6]

Steps for Certification:

  • Identity Confirmation: The chemical structure of the material is unequivocally confirmed using a combination of spectroscopic techniques (NMR, MS, FTIR).

  • Purity Determination: The purity of the standard is determined using a quantitative analytical technique, typically HPLC-UV. The purity value is reported with an associated uncertainty.

  • Homogeneity Assessment: The homogeneity of the batch is assessed by analyzing multiple samples from different parts of the batch to ensure uniformity.

  • Stability Studies: The stability of the standard is evaluated under specified storage conditions over time to establish a shelf life and recommended storage conditions.

  • Certification and Documentation: A certificate of analysis is issued, which includes the certified purity value, its uncertainty, the methods used for characterization, and information on storage and handling.

Visualizations

Metabolic Pathway of 25I-NBOH

25I-NBOH Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 25I-NBOH odem O-desmethyl-25I-NBOH parent->odem O-demethylation ndeb 2C-I (N-debenzylated metabolite) parent->ndeb N-debenzylation hydroxy Hydroxylated-25I-NBOH parent->hydroxy Hydroxylation gluc Glucuronide Conjugates odem->gluc Glucuronidation ndeb->gluc hydroxy->gluc

Caption: Primary metabolic pathways of 25I-NBOH.

Experimental Workflow for Standard Certification

Analytical Standard Certification Workflow synthesis Synthesis of Compound purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization purity Purity Assessment (HPLC) characterization->purity homogeneity Homogeneity Testing purity->homogeneity stability Stability Studies homogeneity->stability certification Certification & Documentation stability->certification

Caption: Workflow for the certification of analytical standards.

References

Troubleshooting & Optimization

assessing the stability and degradation products of 25I-Nboh under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 25I-NBOH. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my GC-MS analysis of 25I-NBOH showing a peak for 2C-I instead?

A1: 25I-NBOH is a thermolabile molecule, meaning it is susceptible to degradation at high temperatures.[1][2] Standard Gas Chromatography-Mass Spectrometry (GC-MS) injector ports operate at temperatures that cause the thermal degradation of 25I-NBOH into its primary degradant, 2C-I, through the cleavage of the C-N bond.[2][3] This can lead to the misidentification of 25I-NBOH as 2C-I.[1][3][4]

Q2: What are the main degradation products of 25I-NBOH?

A2: The primary and most commonly reported degradation product of 25I-NBOH, particularly under thermal stress, is 2C-I.[2][3] A minor degradation product, an ortho-phenolic benzyl (B1604629) ether, has also been observed, with its exact structure being dependent on the solvent used during analysis.[3]

Q3: What are the recommended storage conditions for 25I-NBOH?

A3: For long-term storage, 25I-NBOH hydrochloride as a crystalline solid should be stored at -20°C, where it is reported to be stable for at least two years. Aqueous solutions of 25I-NBOH are not recommended for storage for more than one day. The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).

Q4: How can I reliably analyze 25I-NBOH without causing degradation?

A4: To avoid thermal degradation, it is recommended to use analytical techniques that do not involve high temperatures. These include:

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This method avoids the high temperatures of GC injectors and can accurately identify and quantify 25I-NBOH.[2]

  • Differential Pulse Voltammetry: This electrochemical method offers a rapid and sensitive way to detect 25I-NBOH without degradation.[1]

  • Direct Analysis in Real Time (DART-MS): This ambient ionization technique allows for the direct analysis of samples with minimal preparation and without heat.[5]

  • Derivatization for GC-MS: A chemical modification (derivatization) of the 25I-NBOH molecule can increase its thermal stability, allowing for analysis by GC-MS without degradation.[3]

Q5: Are there any known metabolites of 25I-NBOH?

A5: Yes, metabolic studies of 25I-NBOH and related NBOMe compounds have identified several metabolites. The main metabolic pathways include O-demethylation and N-debenzylation, leading to the formation of compounds such as 2C-I.[6][7][8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent quantification results Degradation of 25I-NBOH in stock solutions or during sample preparation.Prepare fresh stock solutions daily, especially if aqueous buffers are used. Store stock solutions in an appropriate organic solvent at -20°C. Minimize the time samples are at room temperature.
Peak tailing or broadening in LC analysis Poor choice of mobile phase or column; interaction of the analyte with the stationary phase.Optimize the mobile phase pH and organic solvent composition. Use a high-quality, end-capped C18 column.
No 25I-NBOH peak detected in GC-MS, only 2C-I Complete thermal degradation in the GC injector.Switch to a non-thermal analytical method like LC-MS or DART-MS. Alternatively, develop a derivatization protocol for your sample before GC-MS analysis.
Variable fragmentation patterns in MS/MS In-source fragmentation of the parent ion.Optimize the fragmentor voltage and collision energy to minimize in-source decay and achieve consistent fragmentation for quantification.

Quantitative Data on Stability and Degradation

Table 1: Known Degradation Products of 25I-NBOH
Degradation Product Chemical Name Formation Condition Analytical Method of Observation
2C-I 2,5-Dimethoxy-4-iodophenethylamineThermal stress (e.g., GC-MS injector)GC-MS, LC-QTOF-MS[2][3]
ortho-Phenolic benzyl ether Varies with solventThermal stress in the presence of a solventGC-MS[3]
Table 2: Indicative Stability of Structurally Related 25I-NBOMe in Whole Blood*
Storage Temperature Concentration Time Observed Degradation
Room Temperature0.3 ng/mL30 daysUndetectable
4°C0.3 ng/mL180 days>20% degradation
-20°CLow and High180 daysStable

*Data for 25I-NBOMe is provided as an indicator of potential stability for 25I-NBOH due to structural similarity. Specific stability studies for 25I-NBOH under these conditions are lacking in the literature.

Experimental Protocols

Protocol 1: Analysis of 25I-NBOH using LC-QTOF-MS

This protocol is based on methodologies that avoid the thermal degradation inherent in GC-MS analysis.

  • Sample Preparation:

    • For solid samples (e.g., blotter paper), extract 25I-NBOH using methanol (B129727).

    • For biological matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte.

    • Dilute the final extract to an appropriate concentration with the initial mobile phase.

  • LC Conditions:

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute 25I-NBOH.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • QTOF-MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Fragmentor Voltage: Use a low fragmentor voltage (e.g., 80-120 V) to minimize in-source fragmentation and observe the parent ion.

    • Collision Energy (for MS/MS): Apply a suitable collision energy (e.g., 20 V) to obtain characteristic fragment ions for identification.

    • Mass Range: Scan a mass range that includes the parent ion of 25I-NBOH (m/z 414.0561).

Protocol 2: Forced Degradation Study Outline

This protocol provides a general framework for conducting a forced degradation study on 25I-NBOH to understand its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of 25I-NBOH in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating method, such as the LC-QTOF-MS method described above, to separate and identify the parent drug and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of 25I-NBOH under each stress condition.

    • Identify and characterize the structure of any significant degradation products.

Visualizations

cluster_GCMS GC-MS Injector (High Temperature) 25I-NBOH 25I-NBOH 2C-I 2C-I 25I-NBOH->2C-I Major Degradation (C-N Cleavage) oPBE ortho-Phenolic benzyl ether 25I-NBOH->oPBE Minor Degradation

Thermal Degradation Pathway of 25I-NBOH in GC-MS

Sample Sample Extraction Sample Preparation (e.g., SPE) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection QTOF-MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Recommended Analytical Workflow for 25I-NBOH

cluster_stress Forced Degradation Conditions Drug_Substance 25I-NBOH Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal (Solid, 105°C) Drug_Substance->Thermal Photo Photolytic (UV/Vis Light) Drug_Substance->Photo Analysis Analysis by Stability- Indicating Method (LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Study Workflow

References

preventing the thermal degradation of 25I-Nboh during GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal degradation of 25I-NBOH during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my GC-MS analysis of 25I-NBOH showing a peak for 2C-I instead of the parent compound?

A1: 25I-NBOH is a thermally labile compound, meaning it is prone to break down at the high temperatures used in standard GC-MS injection ports.[1][2][3][4][5] The primary degradation product of 25I-NBOH is 2C-I, which can lead to misidentification of the original substance.[1][4][5][6] This thermal degradation occurs within the injector, before the sample even reaches the analytical column.[1][3]

Q2: I suspect thermal degradation is occurring. What are the first troubleshooting steps I should take with my existing GC-MS method?

A2: Before resorting to more complex solutions, several parameters in your current GC-MS method can be adjusted to mitigate thermal degradation:

  • Lower the Injector Temperature: While some studies have found limited success with this approach alone, reducing the injector temperature is a primary step in minimizing thermal decomposition.[2][7]

  • Use a Shorter Analytical Column: Employing a shorter column (e.g., 4m or 10m instead of the standard 30m) reduces the time the analyte spends in the heated GC oven, thereby decreasing the opportunity for degradation.[1][8][9]

  • Increase the Gas Flow Rate: A higher carrier gas flow rate also shortens the residence time of the analyte in the column, which can help to minimize degradation.[8][9]

  • Adjust the Solvent Delay: Shortening the solvent delay window may allow for the detection of an early eluting peak corresponding to a degradation product, which can help in distinguishing between 25I-NBOH and 2C-I without derivatization.[1][6]

Q3: What is derivatization and how can it prevent the thermal degradation of 25I-NBOH?

A3: Derivatization is a chemical modification of the analyte to make it more suitable for a particular analytical technique. For GC-MS analysis of thermally labile compounds like 25I-NBOH, derivatization can increase thermal stability and volatility. Silylation and acylation are two common and effective derivatization techniques.[2][5][10][11]

  • Silylation: This process replaces active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][12][13] This blocks the sites prone to thermal degradation.

  • Acylation: This involves introducing an acyl group, for example, using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA).[1][14] This also enhances the thermal stability of the molecule.

Q4: Are there alternative analytical techniques that can analyze 25I-NBOH without causing thermal degradation?

A4: Yes, several alternative methods are well-suited for the analysis of thermally labile compounds like 25I-NBOH:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique that separates compounds at or near room temperature, thus avoiding the high temperatures that cause degradation in GC-MS.[3][4][8][15][16][17] It is often considered the gold standard for analyzing such compounds.

  • Direct Analysis in Real Time Mass Spectrometry (DART-MS): This is a rapid screening technique that analyzes samples in their native state with minimal preparation and without the need for chromatography, thereby avoiding high temperatures.[18]

  • Electrochemical Methods: Techniques like differential pulse voltammetry have been shown to be fast and sensitive for the detection of 25I-NBOH and can differentiate it from its degradation product 2C-I and related compounds.[19]

Q5: What are "cold injection" techniques and can they be used for 25I-NBOH analysis?

A5: Cold injection techniques introduce the sample into the GC inlet at a low temperature, followed by a programmed temperature ramp. This minimizes the initial thermal stress on the analyte, reducing degradation. Two common cold injection techniques are:

  • Programmed Temperature Vaporization (PTV): The injector is kept at a low temperature during injection and then rapidly heated to transfer the sample to the column. This technique is suitable for thermally labile compounds.[20][21][22]

  • Cool On-Column (COC) Injection: The sample is injected directly onto the analytical column at a temperature below the solvent's boiling point. This is one of the gentlest injection techniques and is ideal for highly sensitive compounds.[20][21][23]

Troubleshooting Guides

Issue: A single peak corresponding to 2C-I is observed when analyzing a known 25I-NBOH standard.

Possible Cause Troubleshooting Step Expected Outcome
High injector temperatureLower the injector temperature in increments (e.g., from 280°C to 250°C, then to 200°C).A small peak for intact 25I-NBOH may appear, although complete prevention of degradation by this method alone is unlikely.[2]
Long residence time in the GC systemSwitch to a shorter analytical column (e.g., 4m).[1][8][9]A significant increase in the peak corresponding to intact 25I-NBOH should be observed.
Thermal lability of the moleculeImplement a derivatization procedure (silylation or acylation) prior to GC-MS analysis.A new, single peak corresponding to the derivatized, thermally stable 25I-NBOH should be observed.
Inherent limitations of GC-MS for this compoundSwitch to an alternative analytical method such as LC-MS/MS.A single, sharp peak for the intact 25I-NBOH will be observed without any degradation products.

Experimental Protocols

Protocol 1: GC-MS Analysis Using a Short Column

This protocol is adapted from studies demonstrating reduced thermal degradation by minimizing analyte residence time.[1][8][9]

  • Sample Preparation: Dissolve the 25I-NBOH standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • GC-MS System:

    • Injector: Split/splitless inlet.

    • Column: Short analytical column (e.g., 4m x 0.25mm ID, 0.25µm film thickness).

    • Carrier Gas: Helium at a high flow rate.

  • GC Parameters:

    • Inlet Temperature: 250°C (Note: some studies suggest inlet temperature may not have a significant impact when using a short column[8][9]).

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 2 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Look for the mass spectrum of intact 25I-NBOH.

Protocol 2: Derivatization using Silylation (with MSTFA)

This protocol outlines a general procedure for silylation to increase the thermal stability of 25I-NBOH.

  • Sample Preparation: Evaporate a solution containing the 25I-NBOH sample to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample.

    • Add 50 µL of a catalyst, such as pyridine (B92270) (optional, but can enhance the reaction).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS using a standard 30m column and a standard temperature program.

  • Data Analysis: The resulting chromatogram should show a peak for the silylated 25I-NBOH derivative, which will have a different retention time and mass spectrum than the underivatized compound or its degradation products.

Visualizations

GCMS_Degradation_Workflow cluster_sample_prep Sample Introduction cluster_gc_inlet GC Inlet (High Temperature) cluster_gc_column GC Column cluster_ms_detector MS Detector Sample 25I-NBOH Sample Degradation Thermal Degradation Sample->Degradation Injection Separation Chromatographic Separation Degradation->Separation Transfer to Column (2C-I and other products) Detection Mass Analysis Separation->Detection

Caption: Workflow illustrating the thermal degradation of 25I-NBOH in a standard GC-MS system.

Troubleshooting_Logic cluster_methods Analytical Approaches Start Problem: 25I-NBOH degrades to 2C-I GC_Optimization Optimize GC Parameters (Lower Temp, Short Column) Start->GC_Optimization Quick Adjustment Derivatization Derivatization (Silylation/Acylation) Start->Derivatization Chemical Modification Alternative_Tech Alternative Techniques (LC-MS/MS, Cold Injection) Start->Alternative_Tech Method Change Success Successful Analysis of Intact 25I-NBOH GC_Optimization->Success Partial or Full Success Derivatization->Success Success Alternative_Tech->Success Success

Caption: Logical decision tree for troubleshooting the thermal degradation of 25I-NBOH.

References

Technical Support Center: Improving the Aqueous Solubility of 25I-NBOH for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the aqueous solubility of 25I-NBOH in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my 25I-NBOH precipitating in my aqueous assay buffer?

A1: 25I-NBOH is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of 25I-NBOH in an organic solvent is diluted into an aqueous buffer. This happens because the organic solvent disperses, and the hydrophobic 25I-NBOH molecules aggregate and fall out of solution. The final concentration of your compound in the aqueous buffer may have exceeded its solubility limit.

Q2: What are the initial steps to improve the solubility of 25I-NBOH?

A2: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for a wide range of compounds.[1] When diluting the stock solution into your aqueous buffer, it is crucial to do so in a stepwise manner and with vigorous mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

Q3: Are there alternative solvents to DMSO I can use?

A3: Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used to prepare stock solutions of 25I-NBOH.[2] The choice of solvent may depend on the specific requirements of your in vitro assay and the tolerance of your cell line or biological system to that solvent. Always perform a solvent toxicity control experiment to determine the maximum concentration of the solvent that does not affect your assay.

Q4: Can I use cyclodextrins to improve the solubility of 25I-NBOH?

A4: Yes, cyclodextrins are a highly effective method for increasing the aqueous solubility of hydrophobic compounds like 25I-NBOH. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the hydrophobic drug molecule, while their hydrophilic exterior allows the complex to dissolve in water.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution

Problem: Your 25I-NBOH, dissolved in DMSO, precipitates immediately upon dilution into your aqueous cell culture medium or buffer.

Troubleshooting Workflow:

Troubleshooting Precipitation of 25I-NBOH in Aqueous Buffer A Start: 25I-NBOH precipitates in aqueous buffer B Is the final DMSO concentration below 0.5%? A->B C Reduce final DMSO concentration. Prepare a higher concentration stock solution. B->C No D Was the dilution performed slowly with vortexing into pre-warmed buffer? B->D Yes C->D E Optimize dilution technique: - Pre-warm aqueous buffer to 37°C. - Add DMSO stock dropwise while vortexing. D->E No F Is precipitation still observed? D->F Yes E->F G Consider using a solubilizing agent like HP-β-Cyclodextrin. F->G Yes H Issue Resolved F->H No I If precipitation persists, the desired concentration may be above the solubility limit even with excipients. G->I

Caption: A logical workflow to troubleshoot 25I-NBOH precipitation.

Issue 2: Cloudiness or delayed precipitation in the incubator

Problem: The prepared 25I-NBOH solution appears clear initially but becomes cloudy or forms a precipitate after incubation.

Possible Causes and Solutions:

  • Temperature Effects: Changes in temperature can affect solubility. Ensure your incubator maintains a stable temperature.

  • Compound Instability: 25I-NBOH may degrade over time, leading to less soluble byproducts. Prepare fresh solutions before each experiment and avoid long-term storage of diluted solutions.

  • Interaction with Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility. Consider reducing the serum percentage if your assay allows.

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility of 25I-NBOH and a structurally similar compound, 25C-NBOH, in various solvents and solvent systems. This data can help you choose the most appropriate method for your experimental needs.

CompoundSolvent/SystemSolubilityMolar Solubility (approx.)Reference
25I-NBOH (hydrochloride) Ethanol~20 mg/mL~44.5 mM[2]
DMSO~30 mg/mL~66.7 mM[2][5]
DMF~30 mg/mL~66.7 mM[2]
1:10 DMF:PBS (pH 7.2)~0.5 mg/mL~1.1 mM[2]
25C-NBOH (hydrochloride) Ethanol~5 mg/mL~14.0 mM[6]
DMSO~3 mg/mL~8.4 mM[6]
DMF~10 mg/mL~27.9 mM[6]
1:10 DMF:PBS (pH 7.2)~0.09 mg/mL~0.25 mM[6]

Experimental Protocols

Protocol 1: Preparation of 25I-NBOH Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of 25I-NBOH (hydrochloride, FW: 449.7 g/mol ) in DMSO.

Materials:

  • 25I-NBOH (hydrochloride) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out a desired amount of 25I-NBOH powder (e.g., 4.5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., for 4.5 mg, add 1 mL of DMSO).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[7]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Do not autoclave.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.

Protocol 2: Solubilization of 25I-NBOH using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing an aqueous solution of 25I-NBOH using HP-β-CD. This method is particularly useful when organic solvents must be avoided or minimized.

Materials:

  • 25I-NBOH (hydrochloride) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 45% (w/v). HP-β-CD is soluble in water up to this concentration.

  • Weigh 25I-NBOH: Weigh the desired amount of 25I-NBOH powder into a sterile tube.

  • Add HP-β-CD Solution: Add the HP-β-CD solution to the 25I-NBOH powder. The exact ratio will need to be determined empirically, but a molar excess of HP-β-CD to 25I-NBOH is recommended (e.g., 10:1 or higher).

  • Incubate and Mix: Vortex the mixture vigorously. For optimal complexation, incubate the solution at room temperature for at least 1-2 hours with continuous stirring or occasional vortexing.

  • Final Dilution: This stock solution can then be further diluted in the aqueous buffer for your assay.

Mandatory Visualizations

Signaling Pathways of 25I-NBOH at the 5-HT2A Receptor

25I-NBOH is a potent agonist of the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR). Its activation triggers multiple intracellular signaling cascades.

cluster_membrane Cell Membrane cluster_g_protein Gαq Pathway cluster_arrestin β-Arrestin Pathway receptor 5-HT2A Receptor Gq Gαq receptor->Gq arrestin β-Arrestin receptor->arrestin agonist 25I-NBOH agonist->receptor PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK1/2) arrestin->MAPK

Caption: 5-HT2A receptor signaling pathways activated by 25I-NBOH.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to determine the optimal solubilization strategy for 25I-NBOH in your specific in vitro assay.

A Start: Determine Solubility of 25I-NBOH B Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) A->B C Perform Serial Dilutions in Assay Buffer B->C D Visually Inspect for Precipitation (Immediately and after incubation at 37°C) C->D E Precipitation Observed? D->E F Highest concentration without precipitation is the 'Apparent Aqueous Solubility' E->F No G Try Alternative Solubilization Method (e.g., HP-β-Cyclodextrin) E->G Yes J Select Optimal Method for In Vitro Assay F->J H Repeat Steps C-F with new formulation G->H I Compare 'Apparent Aqueous Solubility' with different methods H->I I->J

Caption: A workflow for determining the aqueous solubility of 25I-NBOH.

References

optimizing 25I-Nboh dosage and administration routes for behavioral pharmacology studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting behavioral studies involving 25I-NBOH. The content is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 25I-NBOH and its primary mechanism of action?

A1: 25I-NBOH (2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent and selective synthetic agonist for the serotonin (B10506) 5-HT2A receptor.[1][2] It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1] Its primary mechanism of action is the activation of the 5-HT2A receptor, which is responsible for its psychedelic-like effects in behavioral models.[1][2] In vitro studies have demonstrated its high affinity (Ki of 0.061 nM) and functional potency (EC50 of 0.074 nM) at the human 5-HT2A receptor.[1]

Q2: What are the recommended administration routes for 25I-NBOH in rodent studies?

A2: The most common parenteral administration routes for 25I-NBOH and similar compounds in rodents (mice and rats) are intraperitoneal (i.p.) and subcutaneous (s.c.).[3][4] The choice of route can influence the onset and duration of action. The rate of absorption is generally faster for intraperitoneal and intravenous injections compared to subcutaneous administration.[5]

Q3: What is a typical effective dose range for inducing the head-twitch response (HTR) in mice?

A3: The head-twitch response (HTR) is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects. For 25CN-NBOH, a structurally similar and highly selective 5-HT2A agonist, doses between 0.5 mg/kg and 3.0 mg/kg (i.p.) have been shown to induce HTR in mice, with a peak effect observed around 1.0-1.5 mg/kg.[4][6] Higher doses can sometimes lead to a decrease in the response, creating an inverted U-shaped dose-response curve.[4]

Q4: How should 25I-NBOH be prepared for in vivo administration?

A4: 25I-NBOH is typically dissolved in a sterile, isotonic vehicle suitable for parenteral administration. A common vehicle is 0.9% physiological saline. Due to the lability of the molecule, it is crucial to ensure proper dissolution and stability.[1][2] It may be necessary to first dissolve the compound in a small amount of a solvent like DMSO before diluting it to the final concentration with saline. Always prepare solutions fresh on the day of the experiment to avoid degradation.

Troubleshooting Guide

Q5: My animals are not showing the expected head-twitch response (HTR). What could be the problem?

A5: Several factors could contribute to a lack of HTR:

  • Dosage: The dose may be too low or too high. As 25I-NBOH and related compounds can exhibit an inverted U-shaped dose-response curve for HTR, it is critical to test a range of doses to identify the optimal one for your specific animal strain and experimental conditions.[4]

  • Administration Route: Ensure the injection was administered correctly. For instance, an intraperitoneal injection that accidentally enters the gastrointestinal tract or bladder will result in poor absorption.[7]

  • Tolerance: Repeated administration of 5-HT2A agonists can lead to rapid tolerance (tachyphylaxis), significantly reducing the behavioral response.[3][8] Ensure a sufficient washout period between treatments. Studies on the related compound 25I-NBOMe show that tolerance to its hallucinogenic activity can develop quickly.[3][8]

  • Compound Stability: 25I-NBOH is a labile molecule.[1][2] Ensure your solution was freshly prepared and the compound has been stored correctly, protected from light and moisture.

Q6: I'm observing high variability in my behavioral data. How can I reduce this?

A6: High variability is a common challenge in behavioral pharmacology. To minimize it:

  • Habituation: Acclimate the animals to the testing environment and handling procedures for several days before the experiment. This reduces stress-induced behavioral changes.

  • Environmental Control: Conduct experiments at the same time of day to control for circadian rhythm effects. Maintain consistent lighting, temperature, and noise levels in the testing room.

  • Observer Training: If scoring behavior manually, ensure all observers are well-trained and use a clear, standardized scoring system. Blinding the observer to the treatment conditions is essential to prevent bias.

  • Animal Strain and Sex: Be aware that behavioral responses can vary between different strains and sexes of rodents.[9] Use a consistent strain and sex within an experiment, or balance the design to account for these variables.

Q7: The compound seems to have poor solubility in saline. What are my options?

A7: If 25I-NBOH (or its salt form) does not dissolve readily in saline, you can try the following:

  • Co-solvents: Use a small percentage of a biocompatible co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to first dissolve the compound. Then, bring it to the final volume with saline. Be sure to administer the same vehicle solution to your control group.

  • pH Adjustment: Slightly adjusting the pH of the saline solution may improve solubility, depending on the pKa of the compound.

  • Sonication: Gentle warming and sonication can aid in dissolving the compound. However, be cautious with heat as it may accelerate degradation.

Quantitative Data Summary

Table 1: Receptor Binding Affinity and Functional Potency of 25I-NBOH

ReceptorAssay TypeSpeciesKi (nM)EC50 (nM)EfficacyReference
5-HT2ARadioligand BindingHuman0.061--[1]
5-HT2AIP-1 Functional AssayMammalian Cells-0.5 - 1.5Full Agonist[10]
5-HT2CRadioligand BindingHuman>400x lower affinity than 5-HT2A--[1]
5-HT2BIP-1 Functional AssayMammalian Cells-23.5 - 463Lower than 5-HT[10]

Note: Data for 25I-NBOH is sometimes presented alongside other NBOH/NBOMe compounds. The values above are specific to 25I-NBOH where available.

Table 2: Effective Dosages for Head-Twitch Response (HTR) with 5-HT2A Agonists

CompoundAnimal ModelAdministration RouteEffective Dose Range (mg/kg)Peak Effect Dose (mg/kg)Reference
25CN-NBOHC57BL/6J Micei.p.0.5 - 3.01.5[4]
25CN-NBOHMicei.p.0.3 - 3.01.0[6]
25I-NBOMeC57BL/6J Mices.c.0.1 - 1.0Not specified[11]
25I-NBOMeRatss.c.0.3 - 101.0 and 10.0[12]

Note: Data for the closely related and highly selective 5-HT2A agonist 25CN-NBOH is included to provide a strong reference for dose-finding studies with 25I-NBOH.

Table 3: Recommended Parenteral Administration Routes and Volumes for Rodents

RouteMouse VolumeRat VolumeRecommended Needle GaugeAbsorption Rate
Intravenous (IV) < 0.2 mL< 0.5 mL27-30 GFastest
Intraperitoneal (IP) < 2.0 mL< 5.0 mL25-27 GFast
Subcutaneous (SC) < 2.0 mL< 5.0 mL25-27 GModerate
Intramuscular (IM) < 0.05 mL< 0.3 mL25-27 GModerate

Source: Adapted from general guidelines for laboratory animal procedures.[5]

Experimental Protocols

Protocol 1: Drug Preparation for Parenteral Administration

  • Calculate: Determine the total amount of 25I-NBOH needed based on the desired dose (mg/kg), the average weight of the animals, and the injection volume (e.g., 10 mL/kg).

  • Weigh: Using a calibrated analytical balance, accurately weigh the required amount of 25I-NBOH hydrochloride or freebase.

  • Dissolve: Transfer the compound to a sterile vial. If using a co-solvent, add a minimal volume of DMSO (e.g., 5-10% of the final volume) and vortex until fully dissolved.

  • Dilute: Add sterile 0.9% saline incrementally to the vial while vortexing to reach the final desired concentration.

  • Verify: Visually inspect the solution to ensure it is clear and free of precipitates.

  • Store: Prepare the solution fresh on the day of use. If temporary storage is needed, protect it from light and store at 2-8°C.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

  • Habituation: For at least 3 days prior to testing, handle each mouse and place it in the observation chamber (a standard transparent polycarbonate cage) for 15-30 minutes.

  • Administration: On the test day, administer the prepared 25I-NBOH solution or vehicle via the chosen route (e.g., i.p.). Immediately place the mouse into the observation chamber.

  • Observation: Record the number of head twitches for a set period. The response typically peaks within the first 5-10 minutes and can last for 30-60 minutes.[4] A common observation period is 20-30 minutes post-injection.

  • Scoring: A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior. Video recording can be useful for later verification and blinded scoring.

  • Data Analysis: Analyze the total number of head twitches per observation period. Compare the mean counts between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[13]

Visualizations

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activation NBOH 25I-NBOH NBOH->Receptor Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by 25I-NBOH.

G A Animal Acclimation & Habituation (≥3 days) C Randomized Group Assignment (Vehicle, Dose 1, Dose 2...) A->C Day of Experiment B Drug Preparation (Fresh Solution) D Drug Administration (e.g., i.p., s.c.) B->D C->D E Behavioral Assay (e.g., HTR Observation) D->E Immediately After F Data Collection & Scoring (Blinded) E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: Experimental Workflow for a 25I-NBOH Behavioral Study.

References

Technical Support Center: Strategies to Address and Minimize Experimental Variability in 25I-NBOH Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigate experimental variability in studies involving 25I-NBOH, a potent and selective 5-HT2A receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to enhance the reproducibility and reliability of your experimental findings.

Section 1: Compound Handling and Stability

Variability in experimental outcomes can often be traced back to the handling and stability of the compound itself. 25I-NBOH is known to be a labile molecule, requiring careful attention to storage and preparation.

Frequently Asked Questions (FAQs): Compound Stability

Q1: What is the recommended storage condition for 25I-NBOH?

A1: For long-term storage, 25I-NBOH hydrochloride should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[1]

Q2: How should I prepare stock solutions of 25I-NBOH?

A2: Stock solutions can be prepared by dissolving 25I-NBOH hydrochloride in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] The solubility is approximately 30 mg/mL in both DMSO and DMF.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.

Q3: Can I prepare aqueous solutions of 25I-NBOH?

A3: 25I-NBOH hydrochloride has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. For example, a 1:10 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] However, it is not recommended to store aqueous solutions for more than one day due to potential instability.[1]

Q4: I am observing a peak corresponding to 2C-I in my analytical results. Is my 25I-NBOH sample contaminated?

A4: Not necessarily. 25I-NBOH is thermally labile and can degrade into 2C-I, particularly during analysis by gas chromatography-mass spectrometry (GC-MS) where high temperatures are used in the injector port.[2] This fragmentation can lead to the misidentification of 25I-NBOH as 2C-I.[2] It is advisable to use analytical techniques that do not involve high temperatures, such as liquid chromatography-mass spectrometry (LC-MS), for the analysis of 25I-NBOH.

Troubleshooting Guide: Compound-Related Issues
Problem Potential Cause Recommended Solution
Inconsistent results between experiments Degradation of 25I-NBOH stock solution.Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.
Inaccurate concentration of the stock solution.Verify the purity of the 25I-NBOH solid by a qualified analytical laboratory.[3] Use a calibrated balance for weighing and ensure complete dissolution in the solvent.
Low or no activity in a new batch of compound Poor quality or incorrect identity of the synthesized compound.Obtain a certificate of analysis from the supplier.[3] Perform in-house quality control, such as measuring the melting point or running an analytical standard on LC-MS.
Improper storage of the new batch.Ensure the compound was shipped and stored under the recommended conditions (-20°C).

Section 2: In Vitro Experiments

In vitro assays are fundamental for characterizing the pharmacological profile of 25I-NBOH. However, various factors can contribute to variability in these experiments.

Signaling Pathway of 25I-NBOH at the 5-HT2A Receptor

G NBOH 25I-NBOH HT2A 5-HT2A Receptor NBOH->HT2A Agonist Binding Gq11 Gαq/11 HT2A->Gq11 Activation beta_arrestin β-Arrestin Recruitment HT2A->beta_arrestin Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream beta_arrestin->downstream

Figure 1: 25I-NBOH signaling at the 5-HT2A receptor.
Frequently Asked Questions (FAQs): In Vitro Assays

Q5: Which functional assays are commonly used to study 25I-NBOH activity at the 5-HT2A receptor?

A5: Calcium flux assays and inositol (B14025) phosphate (B84403) (IP) accumulation assays are the most common functional assays for 5-HT2A receptors, which primarily couple to Gq/11 proteins.[4] Calcium flux assays measure the transient increase in intracellular calcium upon receptor activation and are suitable for high-throughput screening.[4] IP accumulation assays measure a stable downstream metabolite and can be less susceptible to the transient nature of calcium signals.[4]

Q6: What are some key parameters for a 5-HT2A receptor binding assay with 25I-NBOH?

A6: A typical competitive radioligand binding assay for the 5-HT2A receptor uses [3H]ketanserin as the radioligand and membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue with high receptor expression (e.g., rat frontal cortex).[5]

Troubleshooting Guide: In Vitro Assays
Problem Potential Cause Recommended Solution
High non-specific binding in radioligand binding assay Radioligand sticking to filter plates or tubes.Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine for at least 2 hours.[5][6] Use low-protein binding plates and tubes.
Ineffective washing steps.Increase the number of wash cycles and ensure the washing buffer is cold and washes are performed rapidly.[5]
Low signal-to-noise ratio in calcium flux assay Low receptor expression in the cell line.Verify receptor expression levels using qPCR or Western blot. Consider using a cell line with higher receptor expression.
Poor cell health.Ensure cells are in the logarithmic growth phase and have high viability.[7]
Suboptimal dye loading.Optimize the concentration of the calcium-sensitive dye and the incubation time.[7]
Inconsistent EC50/IC50 values Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers are plated in each well.
Edge effects in microplates.Avoid using the outer wells of the plate, or ensure proper humidification during incubation to minimize evaporation.[4]
Agonist/antagonist degradation.Prepare fresh dilutions of the compounds for each experiment from frozen stock solutions.
Experimental Protocol: Calcium Flux Assay

This protocol provides a general framework for measuring intracellular calcium mobilization following 5-HT2A receptor stimulation by 25I-NBOH.

  • Cell Plating: Seed HEK293 or CHO cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well plates.[4]

  • Dye Loading: Aspirate the cell culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) to each well. Incubate for 45-60 minutes at 37°C, protected from light.[4]

  • Compound Addition: Prepare serial dilutions of 25I-NBOH. Use an automated liquid handler or multichannel pipette to add the compound to the wells.

  • Measurement: Immediately after compound addition, measure the fluorescence signal kinetically using a plate reader equipped for fluorescence detection. Record the signal for 1-3 minutes to capture the peak calcium response.[4]

  • Data Analysis: Analyze the fluorescence data to determine the dose-response relationship and calculate the EC50 value for 25I-NBOH.

Section 3: In Vivo Experiments

Animal models are crucial for understanding the physiological and behavioral effects of 25I-NBOH. The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A receptor activation.

Experimental Workflow: Head-Twitch Response (HTR) Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation (e.g., 1 week) drug_prep 25I-NBOH Solution Preparation animal_acclimation->drug_prep animal_habituation Habituation to Test Environment drug_prep->animal_habituation injection Drug Administration (e.g., i.p. or s.c.) animal_habituation->injection observation Observation Period (e.g., 30-60 min) injection->observation htr_counting Head-Twitch Counting (Manual or Automated) observation->htr_counting dose_response Dose-Response Curve Generation htr_counting->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Figure 2: Workflow for the rodent head-twitch response assay.
Frequently Asked Questions (FAQs): In Vivo Studies

Q7: What is the typical dose range for 25I-NBOH in the head-twitch response (HTR) assay in mice?

A7: The dose-response for the HTR is often an inverted U-shape.[8] Effective doses can vary depending on the mouse strain, but generally fall within the range of 0.1 to 3 mg/kg.

Q8: Are there known factors that can influence the HTR?

A8: Yes, several factors can affect the HTR, including the species and strain of the rodent, with some strains exhibiting a more robust response than others.[9][10] The sex of the animal can also be a factor, with some studies reporting differences between males and females.[9] Additionally, the time of day and the animal's habituation to the testing environment can influence the results.[9]

Q9: How can I confirm that the observed HTR is mediated by the 5-HT2A receptor?

A9: To confirm 5-HT2A receptor mediation, a separate group of animals can be pre-treated with a selective 5-HT2A receptor antagonist, such as ketanserin (B1673593) or M100907, prior to the administration of 25I-NBOH. A significant reduction or complete blockade of the HTR following antagonist pre-treatment would confirm the involvement of the 5-HT2A receptor.

Troubleshooting Guide: In Vivo Experiments
Problem Potential Cause Recommended Solution
High variability in HTR counts between animals Inconsistent drug administration (e.g., intraperitoneal injection).Ensure proper training of personnel performing injections to ensure consistent delivery to the peritoneal cavity. Consider subcutaneous injection for more consistent absorption.
Differences in animal handling and stress levels.Handle animals consistently and allow for a sufficient habituation period to the testing environment before drug administration.
Genetic variability within the animal colony.Use animals from a reputable supplier and from the same cohort for a given experiment. Report the specific strain and substrain used.[9]
Low or no HTR at expected effective doses Incorrect dose calculation or solution preparation.Double-check all calculations and ensure the compound is fully dissolved in the vehicle.
Use of a less sensitive mouse strain.Consider using a strain known to exhibit a robust HTR, such as C57BL/6J.[9][10]
Development of tolerance.If animals are dosed repeatedly, be aware that tolerance to the HTR can develop rapidly. Ensure a sufficient washout period between treatments.

Section 4: General Strategies to Minimize Variability

Beyond specific experimental techniques, overarching principles can be applied to reduce variability in 25I-NBOH research.

Logical Diagram for Troubleshooting Experimental Variability

G cluster_compound Compound Integrity cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cluster_data Data Analysis start Inconsistent Experimental Results check_purity Verify Purity & Identity start->check_purity check_cells Assess Cell Health & Density start->check_cells check_animal Consider Animal Strain, Sex, Age start->check_animal check_stats Use Appropriate Statistical Analysis start->check_stats check_storage Check Storage Conditions check_purity->check_storage check_prep Review Solution Preparation check_storage->check_prep check_reagents Validate Reagent Performance check_cells->check_reagents check_protocol Standardize Assay Protocol check_reagents->check_protocol check_dosing Standardize Dosing Procedure check_animal->check_dosing check_environment Control Environmental Factors check_dosing->check_environment check_outliers Systematic Outlier Analysis check_stats->check_outliers

Figure 3: A logical approach to troubleshooting experimental variability.
The Importance of "Set and Setting" in Preclinical Research

While the concepts of "set" (mindset) and "setting" (environment) are well-established in human psychedelic research, they also have relevance in preclinical animal studies.[11][12][13][14] The internal state of the animal (e.g., stress, anxiety) and the experimental environment (e.g., lighting, noise) can significantly impact behavioral outcomes.

Strategies to control for "set and setting" in animal studies:

  • Standardize environmental conditions: Maintain consistent lighting, temperature, and humidity in both housing and testing rooms. Minimize noise and other potential stressors.

  • Habituation: Thoroughly habituate animals to the experimental procedures, including handling, injections (with vehicle), and the testing apparatus, to reduce novelty-induced stress.

  • Consistent Procedures: Ensure all experimental procedures are performed at the same time of day and by the same trained personnel to minimize circadian and experimenter-induced variability.

Quantitative Data Summary

Table 1: In Vitro Pharmacological Parameters for 25I-NBOH
ParameterReceptorValueAssay ConditionsReference
Ki Human 5-HT2A0.061 nMRadioligand binding assay[1]
EC50 Human 5-HT2A0.074 nMNot specifiedNot specified in provided context

Note: EC50 values can vary significantly depending on the specific functional assay used.

Table 2: In Vivo Head-Twitch Response (HTR) Parameters for 25I-NBOH
Animal ModelDose Range (mg/kg)Route of AdministrationPeak Response TimeAntagonist BlockadeReference
Mouse 0.1 - 3.0i.p. or s.c.~5-15 minutes post-injectionKetanserin (5-HT2A antagonist)[15]

Note: The optimal dose and time course may vary depending on the mouse strain.

References

controlling for and identifying off-target effects of 25I-Nboh in experimental designs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling and identifying off-target effects of 25I-NBOH in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is 25I-NBOH and what is its primary mechanism of action?

A1: 25I-NBOH is a potent synthetic psychedelic compound. Its primary mechanism of action is as a high-affinity agonist of the serotonin (B10506) 5-HT2A receptor.[1][2] This interaction is believed to be responsible for its hallucinogenic effects.

Q2: Why is it crucial to control for off-target effects when studying 25I-NBOH?

A2: While 25I-NBOH is known for its high selectivity for the 5-HT2A receptor, compounds of the broader N-benzylphenethylamine (NBOMe) class, to which 25I-NBOH belongs, have been shown to interact with other receptors. These off-target interactions can lead to confounding experimental results and potential side effects, making it essential to identify and control for them to ensure that observed effects are correctly attributed to 5-HT2A receptor activation.

Q3: What are the known or potential off-target receptors for 25I-NBOH and related compounds?

A3: Studies on the NBOMe class of compounds have indicated potential binding to a range of receptors, including other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), adrenergic receptors (e.g., α1), dopaminergic receptors (D1-3), and histaminergic H1 receptors.[3] Some studies have even shown that 25I-NBOMe can activate the µ-opioid receptor at high concentrations.[4][5][6] Therefore, a comprehensive off-target screening is recommended for any new experimental paradigm.

Q4: How can I experimentally determine the off-target binding profile of 25I-NBOH?

A4: A radioligand binding assay is the gold standard for determining the binding affinity of a compound to a wide range of receptors. This involves using a commercially available off-target screening panel that includes a diverse set of receptors, ion channels, and transporters. This will provide Ki values, which indicate the affinity of 25I-NBOH for each of these off-target sites.

Q5: What are appropriate in vitro functional assays to confirm off-target activity?

A5: If binding to an off-target receptor is identified, functional assays should be performed to determine if this binding results in agonism or antagonism. For G-protein coupled receptors (GPCRs), common functional assays include calcium flux assays (for Gq-coupled receptors) and IP1 accumulation assays (for Gq-coupled receptors).[7][8][9][10] For other receptor types, specific functional assays relevant to their signaling pathways should be employed.

Q6: What are the best practices for control experiments in in vivo studies with 25I-NBOH?

A6: In vivo studies should include multiple control groups to account for various factors. A vehicle control group receives the delivery vehicle without the drug. A positive control, a known 5-HT2A agonist with a well-characterized off-target profile, can help validate the experimental model. To confirm that the observed effects are mediated by the 5-HT2A receptor, a pre-treatment group with a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or M100907) prior to 25I-NBOH administration is crucial. If significant off-target binding is identified, pre-treatment with selective antagonists for those off-target receptors should also be considered.

Q7: I am observing high variability in my in vitro assay results. What could be the cause?

A7: High variability can stem from several factors. Ensure consistent cell culture practices, including using cells at a low passage number and consistent seeding density. Verify the integrity and concentration of your 25I-NBOH stock solution, as the compound can be labile.[2][11] Also, be mindful of potential "edge effects" in microplates, where wells on the periphery can experience more evaporation; it is good practice to not use the outer wells for critical measurements.

Q8: My 25I-NBOH is showing lower potency than expected in my functional assay. What should I check?

A8: First, confirm the purity and concentration of your 25I-NBOH solution. Given its lability, degradation could be a factor.[2][11] Ensure that your assay conditions are optimal, including incubation times and agonist concentrations (for antagonist assays). If using a cell-based assay, verify the expression level of the target receptor in your cell line. Finally, consider the possibility of biased agonism, where the compound may activate certain signaling pathways more effectively than others.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional potencies of 25I-NBOH and related compounds. It is important to note that a complete off-target binding panel specifically for 25I-NBOH is not extensively published; therefore, data from the broader NBOMe class is included for context.

Table 1: Binding Affinity (Ki, nM) of 25I-NBOH at Serotonin Receptors

Receptor25I-NBOH Ki (nM)Reference
5-HT2A0.061[1]
5-HT2B1.91[12]
5-HT2CLow nanomolar range[12]

Table 2: Off-Target Binding Affinities (Ki, μM) of the NBOMe Class

Receptor FamilyReceptor SubtypeNBOMe Ki (μM)Reference
Adrenergicα10.3 - 0.9[3]
DopaminergicD1-3>1[3]
HistaminergicH1Data not consistently reported
OpioidµHigh concentration activation[4][5][6]

Key Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol outlines a general procedure for determining the binding affinity of 25I-NBOH at a panel of off-target receptors.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor of interest

  • 25I-NBOH

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Compound Preparation: Prepare serial dilutions of 25I-NBOH in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and the various concentrations of 25I-NBOH. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for that receptor).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of 25I-NBOH and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Calcium Flux Assay for Gq-Coupled Receptor Activation

This protocol is for measuring intracellular calcium mobilization following activation of a Gq-coupled receptor (e.g., 5-HT2A or a potential off-target).

Materials:

  • HEK293 or CHO cells stably expressing the receptor of interest

  • Black-walled, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 25I-NBOH

  • Positive control agonist for the receptor

  • Fluorescence plate reader with kinetic read capability

Protocol:

  • Cell Plating: Seed the cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of 25I-NBOH in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Add the 25I-NBOH solutions to the wells and immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the response against the log concentration of 25I-NBOH and fit the data to a sigmoidal dose-response curve to determine the EC50.

IP1 Accumulation Assay for Gq-Coupled Receptor Activation

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq signaling.

Materials:

  • HEK293 or CHO cells stably expressing the receptor of interest

  • White, solid-bottom 96-well microplates

  • IP1 HTRF® assay kit (or similar)

  • Stimulation Buffer containing Lithium Chloride (LiCl)

  • 25I-NBOH

  • Positive control agonist for the receptor

  • HTRF®-compatible plate reader

Protocol:

  • Cell Plating: Seed cells into the 96-well plates.

  • Compound Stimulation: Prepare serial dilutions of 25I-NBOH in stimulation buffer. Add the compound solutions to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.[7]

  • Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate from the assay kit to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.[7]

  • Measurement: Read the plate on an HTRF®-compatible plate reader at the appropriate emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log concentration of 25I-NBOH and fit the data to determine the EC50.

Visualizations

G_protein_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 25I_NBOH 25I-NBOH 5HT2A_Receptor 5-HT2A Receptor 25I_NBOH->5HT2A_Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Ca²⁺ Release from ER IP3->Calcium_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: 5-HT2A Receptor Gq Signaling Pathway.

experimental_workflow Start Start: Hypothesized On-Target Effect Off_Target_Screening Off-Target Screening (Radioligand Binding Assay) Start->Off_Target_Screening Significant_Binding Significant Off-Target Binding Identified? Off_Target_Screening->Significant_Binding Functional_Assay In Vitro Functional Assays (e.g., Ca²⁺ Flux, IP1) Significant_Binding->Functional_Assay Yes On_Target_Confirmation Proceed with On-Target Hypothesis Testing Significant_Binding->On_Target_Confirmation No Functional_Effect Functional Agonism/ Antagonism Observed? Functional_Assay->Functional_Effect In_Vivo_Controls Design In Vivo Study with Specific Antagonist Controls Functional_Effect->In_Vivo_Controls Yes Functional_Effect->On_Target_Confirmation No End End: Characterized Pharmacological Profile In_Vivo_Controls->End On_Target_Confirmation->End

Caption: Workflow for Identifying and Controlling Off-Target Effects.

References

challenges and potential solutions in the radiolabeling process of 25I-Nboh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of 25I-NBOH. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of radiolabeled 25I-NBOH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 25I-NBOH and why is its radiolabeling important?

A1: 25I-NBOH is a potent and selective agonist for the human serotonin (B10506) 5-HT2A receptor.[1][2] Radiolabeling 25I-NBOH, typically with Iodine-125 ([¹²⁵I]), allows for its use as a radioligand in various research applications, including in vitro and in vivo imaging studies (e.g., SPECT), receptor binding assays, and autoradiography to study the distribution and function of 5-HT2A receptors in the brain.[3][4]

Q2: What are the main challenges in the radiolabeling process of 25I-NBOH?

A2: The primary challenges include:

  • Precursor Availability: Obtaining a suitable precursor for direct radioiodination.

  • Reaction Conditions: Optimizing conditions to achieve high radiochemical yield and purity while minimizing the formation of byproducts.

  • Compound Instability: 25I-NBOH is known to be a labile molecule, particularly sensitive to heat, which can lead to degradation.[1] It can fragment into 2C-I under certain analytical conditions, such as in the injector port of a gas chromatograph.

  • Purification: Efficiently separating the desired radiolabeled product from unreacted radioiodide, precursor, and other reaction byproducts.

  • Stability of the Final Product: Ensuring the radiolabeled compound remains stable during storage and under experimental conditions.

Q3: What is the most common method for radioiodinating a compound like 25I-NBOH?

A3: Direct electrophilic radioiodination is a common and effective method. This typically involves reacting a suitable precursor with radioactive iodide (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent. Commonly used oxidizing agents for this purpose include Chloramine-T and Iodogen.[5][6]

Q4: How can I purify the radiolabeled [¹²⁵I]25I-NBOH?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying radiolabeled compounds like [¹²⁵I]25I-NBOH.[7] A reversed-phase C18 column is typically used to separate the product from impurities based on their polarity.

Q5: How should I store the purified [¹²⁵I]25I-NBOH?

A5: Due to the potential for instability, it is recommended to store the purified radioligand in a suitable solvent (e.g., ethanol (B145695) or a buffer solution containing a stabilizing agent like ascorbic acid) at low temperatures, typically -20°C or -80°C, and protected from light to minimize degradation. The stability should be periodically checked by radio-TLC or HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of 25I-NBOH.

Problem Potential Cause(s) Suggested Solution(s)
Low Radiochemical Yield 1. Inactive Oxidizing Agent: Chloramine-T solution is unstable and must be freshly prepared. Iodogen-coated tubes can lose activity over time. 2. Suboptimal pH: The pH of the reaction mixture is critical for efficient iodination. For many small molecules, a pH between 7 and 8 is optimal.[5] 3. Precursor Quality/Concentration: The precursor may be degraded or impure. The concentration might be too low. 4. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion.1. Prepare fresh Chloramine-T solution immediately before use. Use a fresh Iodogen-coated tube. 2. Optimize the pH of the reaction buffer. Start with a neutral pH and test slightly acidic and basic conditions. 3. Verify the purity of the precursor by NMR or LC-MS. Increase the precursor concentration. 4. Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress by radio-TLC.
Formation of Multiple Radioactive Peaks in HPLC 1. Di-iodination: The precursor may have multiple sites susceptible to iodination. 2. Oxidative Degradation: The precursor or product may be sensitive to the oxidizing conditions, leading to fragmentation.[5] 3. Impure Precursor: The starting material may contain impurities that also get radiolabeled.1. Reduce the amount of oxidizing agent and/or the reaction time. 2. Use a milder oxidizing agent like Iodogen instead of Chloramine-T. [8] Add a radical scavenger. 3. Purify the precursor before the radiolabeling reaction.
Poor Separation During HPLC Purification 1. Inappropriate Mobile Phase: The solvent system may not be optimal for separating the product from the precursor and byproducts. 2. Column Issues: The HPLC column may be degraded or not suitable for the separation.1. Optimize the mobile phase composition. A gradient elution of acetonitrile (B52724) and water with a small amount of trifluoroacetic acid is a good starting point. 2. Use a new or different type of reversed-phase column (e.g., C8, Phenyl).
Product Instability (Deiodination) 1. Inherent Instability: The C-I bond on the aromatic ring can be labile under certain conditions (e.g., exposure to light, high temperature, or certain solvents). 2. Presence of Reducing Agents: Contamination with reducing agents can lead to deiodination.1. Store the final product at low temperature, protected from light, and in a suitable solvent with a stabilizer. 2. Ensure all glassware and reagents are free from contaminants.

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on established radioiodination methods for similar aromatic compounds. Optimization of reaction conditions for your specific precursor and laboratory setup is highly recommended.

Protocol 1: Radioiodination of a Non-Iodinated Precursor (e.g., 2C-H-NBOH) using the Chloramine-T Method

This protocol describes the direct radioiodination of a non-iodinated precursor, such as 2-(((2-(2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (2C-H-NBOH), to produce [¹²⁵I]25I-NBOH.

Materials:

  • 2C-H-NBOH precursor

  • Sodium Iodide ([¹²⁵I]NaI) solution

  • Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in phosphate (B84403) buffer)

  • Sodium metabisulfite (B1197395) solution (e.g., 2 mg/mL in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • C18 Sep-Pak cartridge

Procedure:

  • In a shielded vial, dissolve a small amount of the 2C-H-NBOH precursor (e.g., 10-50 µg) in a minimal volume of a suitable organic solvent (e.g., ethanol or DMSO) and then dilute with phosphate buffer.

  • Add the Na[¹²⁵I] solution (e.g., 1-5 mCi).

  • Initiate the reaction by adding a small volume of freshly prepared Chloramine-T solution (e.g., 10-20 µL).

  • Allow the reaction to proceed at room temperature for 1-5 minutes. Monitor the progress by radio-TLC.

  • Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Inject the reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18).

  • Elute with a gradient of acetonitrile and water (containing 0.1% TFA). Monitor the eluent with a UV detector and a radioactivity detector.

  • Collect the fraction corresponding to the [¹²⁵I]25I-NBOH peak.

  • The collected fraction can be diluted with water and passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The product is then eluted from the cartridge with ethanol.

  • Determine the radiochemical purity of the final product by analytical radio-HPLC.

Protocol 2: Radioiodination using the Iodogen Method

This method is an alternative to Chloramine-T and is considered milder, which may be beneficial for sensitive substrates.

Materials:

  • Iodogen-coated reaction vials

  • Precursor (e.g., 2C-H-NBOH or a stannyl (B1234572) precursor)

  • Sodium Iodide ([¹²⁵I]NaI) solution

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC purification reagents (as in Protocol 1)

Procedure:

  • Prepare a solution of the precursor in phosphate buffer (as in Protocol 1).

  • Add the Na[¹²⁵I] solution to the Iodogen-coated vial.

  • Add the precursor solution to the vial to start the reaction.

  • Agitate the reaction mixture at room temperature for 5-15 minutes.

  • Stop the reaction by transferring the solution to a new vial, leaving the Iodogen behind.

  • Purify the product by HPLC as described in Protocol 1.

Quantitative Data Summary

Parameter Chloramine-T Method Iodogen Method Reference(s)
Radiochemical Yield 40-80%50-90%[7][8]
Radiochemical Purity (post-HPLC) >98%>98%[7]
Specific Activity >1500 Ci/mmol>1500 Ci/mmol[7]
Reaction Time 1-5 minutes5-15 minutes[6]

Visualizations

Experimental Workflow

Radiolabeling_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Precursor Precursor (e.g., 2C-H-NBOH) ReactionVial Radioiodination Reaction Precursor->ReactionVial NaI Na[¹²⁵I] NaI->ReactionVial Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->ReactionVial HPLC HPLC Purification ReactionVial->HPLC Quench QC Quality Control (Radio-TLC/HPLC) HPLC->QC Product [¹²⁵I]25I-NBOH QC->Product

Caption: General workflow for the radiolabeling of 25I-NBOH.

Troubleshooting Logic

Troubleshooting_Logic Start Start: Low Radiochemical Yield CheckOxidant Is Oxidizing Agent Fresh? Start->CheckOxidant CheckpH Is pH Optimal (7.0-8.0)? CheckOxidant->CheckpH Yes PrepareFresh Action: Prepare Fresh Oxidant Solution CheckOxidant->PrepareFresh No CheckPrecursor Is Precursor Quality Good? CheckpH->CheckPrecursor Yes AdjustpH Action: Adjust Buffer pH CheckpH->AdjustpH No CheckConditions Optimize Reaction Time/Temperature? CheckPrecursor->CheckConditions Yes VerifyPrecursor Action: Verify Precursor Purity (LC-MS/NMR) CheckPrecursor->VerifyPrecursor No OptimizeRxn Action: Increase Time/ Temperature Incrementally CheckConditions->OptimizeRxn No Success Yield Improved CheckConditions->Success Yes PrepareFresh->CheckOxidant AdjustpH->CheckpH VerifyPrecursor->CheckPrecursor OptimizeRxn->CheckConditions

Caption: Troubleshooting flowchart for low radiochemical yield.

Signaling Pathway of 5-HT2A Receptor Agonists

Signaling_Pathway Ligand 25I-NBOH Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of 5-HT2A receptor agonists like 25I-NBOH.

References

methods for overcoming blood-brain barrier penetration limitations with 25I-Nboh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to delivering 25I-NBOH across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Does 25I-NBOH cross the blood-brain barrier on its own?

While direct studies on 25I-NBOH are limited, its structural analog, 25I-NBOMe, has been shown to easily pass through the blood-brain barrier and accumulate in brain tissue[1]. Given that 25I-NBOH is a known metabolite of 25I-NBOMe and they share a core phenethylamine (B48288) structure, it is highly probable that 25I-NBOH can also cross the BBB to some extent. However, for quantitative and targeted research, relying on passive diffusion may lead to insufficient or inconsistent brain concentrations. Therefore, implementing enhancement strategies is often necessary to achieve reliable and therapeutically relevant levels in the central nervous system (CNS).

Q2: What are the primary strategies to enhance the brain delivery of 25I-NBOH?

There are three main categories of strategies to improve the penetration of molecules like 25I-NBOH into the brain:

  • Invasive Methods (Transient BBB Disruption): These methods temporarily increase the permeability of the BBB. Techniques include the use of focused ultrasound (FUS) with microbubbles or the administration of hyperosmotic agents like mannitol[2][3][4].

  • Non-Invasive Carrier Systems (Nanotechnology): This involves encapsulating 25I-NBOH into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA)[5][6]. These carriers can be further modified with targeting ligands (e.g., transferrin, specific peptides) to utilize endogenous transport systems like receptor-mediated transcytosis (RMT) to ferry the drug across the BBB[5][6].

  • Alternative Delivery Routes (BBB Bypass): The most common bypass strategy is intranasal (nose-to-brain) administration. This route allows 25I-NBOH to travel directly to the brain via the olfactory and trigeminal nerve pathways, avoiding the BBB altogether[7][8].

Q3: How do I choose the best delivery method for my specific experiment?

The optimal method depends on your experimental goals, resources, and model system. The table below provides a comparison of the main strategies.

Data Presentation

Table 1: Comparison of Major BBB Penetration Enhancement Strategies

StrategyMechanismInvasivenessKey AdvantagesKey Disadvantages
Nanoparticle Carriers Encapsulation protects the drug and can be targeted to BBB receptors for active transport (RMT).[5][6]Minimally Invasive (IV injection)High drug-loading capacity; protects drug from degradation; allows for targeted delivery and controlled release.[9]Complex formulation; potential for immunogenicity; requires careful characterization of particle size and stability.
Intranasal Delivery Bypasses the BBB by utilizing direct neuronal pathways (olfactory and trigeminal nerves) from the nasal cavity to the brain.[7][8]Non-InvasiveRapid onset of action; reduces systemic side effects; simple administration; avoids first-pass metabolism.[7][8]Limited by drug solubility and nasal mucociliary clearance; requires optimized formulation (e.g., mucoadhesives).
Focused Ultrasound (FUS) Microbubbles injected intravenously are oscillated by FUS, temporarily disrupting tight junctions in the BBB.[2][3]Minimally InvasiveHighly targeted to specific brain regions; transient and reversible opening; can significantly increase drug delivery (up to 7-fold reported for some therapeutics)[3].Requires specialized equipment; potential for off-target effects or inflammation if parameters are not optimized.
Osmotic Disruption Intra-arterial infusion of a hyperosmolar agent (e.g., mannitol) draws water from endothelial cells, shrinking them and opening tight junctions.[4]Highly InvasiveCan increase drug concentration in the brain two- to fivefold.[4]Requires intra-arterial catheterization; non-specific, widespread BBB opening; risk of seizures and other neurological complications.

Troubleshooting Guides

Nanoparticle-Mediated Delivery

Q: My 25I-NBOH-loaded nanoparticles show low brain accumulation. What are the common causes and solutions?

A: Low brain accumulation of a nanoparticle formulation can stem from several issues related to its physicochemical properties.

  • Problem: Incorrect Particle Size. Nanoparticles that are too large (>200 nm) are quickly cleared by the reticuloendothelial system (RES) in the liver and spleen.

    • Solution: Optimize your formulation protocol to produce nanoparticles in the ideal range of 10-100 nm for BBB transport. Use dynamic light scattering (DLS) to verify particle size and polydispersity index (PDI).

  • Problem: Unfavorable Surface Charge. Highly charged particles (either positive or negative) can lead to opsonization and rapid clearance. A neutral or slightly negative surface charge is often preferred.

    • Solution: Modify the nanoparticle surface. Coating with polyethylene (B3416737) glycol (PEG), known as PEGylation, can create a neutral, hydrophilic surface that helps evade the RES[6]. Measure the zeta potential to confirm surface charge.

  • Problem: Insufficient Targeting. If using a receptor-mediated transcytosis (RMT) strategy, the targeting ligand may be ineffective.

    • Solution: Ensure the correct ligand is chosen for a receptor highly expressed at the BBB (e.g., transferrin receptor). Quantify the density of the ligand on the nanoparticle surface. Experiment with different ligands or dual-targeting approaches[5].

  • Problem: Poor In Vivo Stability. The nanoparticles may be aggregating or releasing the drug prematurely in the bloodstream.

    • Solution: Assess the stability of your formulation in serum. Crosslinking the nanoparticle core or optimizing the polymer/lipid composition can improve stability.

Intranasal (Nose-to-Brain) Delivery

Q: I am not observing the expected CNS effects after intranasal administration of 25I-NBOH. What could be wrong?

A: The efficacy of intranasal delivery is highly dependent on the formulation and administration technique.

  • Problem: Rapid Mucociliary Clearance. The natural cleaning mechanism of the nasal cavity removes the formulation before significant absorption can occur.

    • Solution: Incorporate mucoadhesive agents (e.g., chitosan (B1678972), hyaluronic acid) into your formulation. These polymers interact with the mucus layer, increasing the residence time of the drug in the nasal cavity.

  • Problem: Poor Drug Solubility/Permeability. 25I-NBOH may not be sufficiently soluble in your vehicle or may have poor permeability across the nasal epithelium.

    • Solution: Use solubility enhancers like cyclodextrins. Consider adding a safe and effective permeation enhancer to transiently open tight junctions in the nasal epithelium.

  • Problem: Incorrect Administration Technique. The formulation may be dripping out of the nose or being swallowed, leading to systemic rather than CNS delivery.

    • Solution: Ensure the head is tilted back at the correct angle during administration. Use a delivery device that produces a fine mist over a wide surface area of the olfactory region. The volume administered should be low (typically <100 µL per nostril in animal models) to prevent runoff.

Experimental Protocols & Workflows

Protocol 1: Formulation of 25I-NBOH-Loaded PLGA Nanoparticles

This protocol describes a standard single emulsion-solvent evaporation method for encapsulating a small molecule like 25I-NBOH into poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of 25I-NBOH in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare 25 mL of a 2% w/v polyvinyl alcohol (PVA) solution in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 2-3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Final Product: Resuspend the final pellet in a suitable buffer (e.g., PBS) or deionized water for characterization, or lyophilize for long-term storage.

  • Quality Control:

    • Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Drug Loading & Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a solvent that dissolves both PLGA and 25I-NBOH (e.g., DMSO). Quantify the 25I-NBOH concentration using HPLC or UV-Vis spectroscopy and compare it to the initial amount used.

Protocol 2: Preparation of a Chitosan-Based Mucoadhesive Solution for Intranasal Delivery of 25I-NBOH

This protocol outlines the preparation of a simple mucoadhesive formulation to enhance the nasal residence time of 25I-NBOH.

  • Chitosan Solution Preparation: Prepare a 0.5% (w/v) chitosan solution by slowly adding low molecular weight chitosan powder to a 1% (v/v) acetic acid solution while stirring continuously. Leave the solution to stir overnight to ensure complete dissolution.

  • Drug Incorporation: Dissolve the desired amount of 25I-NBOH into the chitosan solution. If solubility is an issue, first dissolve 25I-NBOH in a small amount of a co-solvent (e.g., ethanol, propylene (B89431) glycol) before adding it to the chitosan solution. The final concentration of the co-solvent should be minimal (<5%).

  • pH Adjustment: Adjust the pH of the final formulation to between 4.5 and 5.5 using 1M NaOH. This pH range is optimal for chitosan's mucoadhesive properties and is well-tolerated by the nasal mucosa.

  • Final Formulation: Filter the solution through a 0.22 µm syringe filter to ensure sterility. Store at 4°C.

  • Quality Control:

    • Viscosity: Measure using a viscometer to ensure it is suitable for nasal spray administration.

    • pH: Confirm the pH is within the target range.

    • In Vitro Mucoadhesion Test: Evaluate the mucoadhesive strength using methods like the falling liquid film technique with a mucin solution.

Visualizations

cluster_Start Initial Assessment cluster_Methods Strategy Selection cluster_End Outcome Start Need to Deliver 25I-NBOH to Brain Q1 Is Passive Diffusion Sufficient? Start->Q1 Nano Nanoparticle Carrier (Minimally Invasive) Q1->Nano No   Nose Intranasal Delivery (Non-Invasive) Q1->Nose No   FUS Focused Ultrasound (Minimally Invasive) Q1->FUS No   End Proceed with Standard IV/IP Injection Q1->End  Yes Optimize Select & Optimize Chosen Protocol Nano->Optimize Nose->Optimize FUS->Optimize

Caption: A decision workflow for selecting a suitable BBB penetration enhancement strategy.

cluster_Formulation Step 1: Nanoparticle Formulation cluster_Purification Step 2: Purification & Characterization cluster_Delivery Step 3: In Vivo Administration A1 Dissolve 25I-NBOH & Polymer in Organic Solvent A3 Emulsify Organic Phase in Aqueous Phase (Sonication) A1->A3 A2 Prepare Aqueous Surfactant Solution A2->A3 A4 Evaporate Solvent to Form Nanoparticles A3->A4 B1 Wash Nanoparticles via Centrifugation (x3) A4->B1 B2 Characterize Size (DLS) & Drug Load (HPLC) B1->B2 C1 Resuspend Nanoparticles in Sterile Saline B2->C1 C2 Administer via Intravenous (IV) Injection C1->C2 C3 Monitor CNS Effects & Analyze Brain Tissue C2->C3

Caption: Experimental workflow for nanoparticle-mediated delivery of 25I-NBOH to the brain.

cluster_Nose Nasal Cavity cluster_Brain Central Nervous System Admin Intranasal Administration of 25I-NBOH Formulation Epithelium Olfactory Epithelium Admin->Epithelium OlfactoryBulb Olfactory Bulb Epithelium->OlfactoryBulb Olfactory Neuronal Pathway CSF Cerebrospinal Fluid (CSF) Epithelium->CSF Trigeminal Neuronal Pathway Brain Deeper Brain Structures (e.g., Cortex, Hippocampus) OlfactoryBulb->Brain CSF->Brain

Caption: Diagram of the primary nose-to-brain delivery pathways that bypass the BBB.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 25I-NBOH Integrity and Purity

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and purity assessment of 25I-NBOH. Adherence to these guidelines is critical for ensuring the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is 25I-NBOH and why are proper storage conditions critical for its use in research?

25I-NBOH (2-({[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) is a potent and selective serotonin (B10506) 5-HT2A receptor agonist used in neurological research.[1][2] It is a member of the N-benzylphenethylamine class of compounds. Critically, 25I-NBOH is a thermolabile molecule, meaning it is susceptible to degradation when exposed to high temperatures.[1][3] Improper storage can lead to the formation of impurities, most notably 2C-I, which can confound experimental results and lead to misidentification of the active compound.[2][4][5] Therefore, maintaining strict storage protocols is paramount to ensure the compound's purity, integrity, and the validity of research outcomes.

Q2: What are the recommended long-term storage conditions for 25I-NBOH?

To maintain the integrity and purity of 25I-NBOH, especially when stored as a solid or in solution, specific environmental conditions should be maintained. Based on general guidelines for sensitive N-benzylphenethylamines, the following conditions are recommended.[6][7]

Q3: What specific environmental factors can accelerate the degradation of 25I-NBOH?

Several environmental factors can compromise the stability of 25I-NBOH. Researchers should rigorously control the following:

  • Temperature: This is the most critical factor. 25I-NBOH is known to be heat-sensitive.[3] Elevated temperatures, such as those found in standard gas chromatography (GC) injectors, can cause rapid degradation.[3][4] Long-term storage at room temperature or higher is not recommended.

  • Light: As with many complex organic molecules, exposure to UV light can provide the energy to initiate degradation pathways.[8][9] Samples should always be stored in amber or opaque containers.

  • Atmosphere: Some related phenethylamines are sensitive to atmospheric components like carbon dioxide.[10] To minimize oxidative and other atmospheric reactions, storing the compound under an inert gas like argon or nitrogen is a best practice, particularly for long-term storage.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways.[7] It is crucial to store the compound in a desiccated environment to prevent exposure to water vapor.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Best Practices
Temperature -20°C (Freezer)Minimizes thermal degradation.[3] For short-term storage, 2-8°C (refrigerator) may be acceptable. Avoid repeated freeze-thaw cycles for solutions.
Light Protect from lightStore in amber glass vials or opaque containers to prevent photodegradation.[9] Wrap containers in aluminum foil for extra protection.
Atmosphere Inert Gas (Argon or Nitrogen)Purge container headspace with inert gas to displace oxygen and moisture, preventing oxidation.[10] Essential for long-term stability.
Humidity Dry / DesiccatedStore in a desiccator or with desiccant packs to prevent hydrolysis. Ensure containers are tightly sealed.[6][7]
Container Tightly Sealed Glass VialsUse high-quality, chemically inert glass containers with secure seals (e.g., PTFE-lined caps) to prevent atmospheric contamination.[7]

Troubleshooting Guide

Issue: I suspect my 25I-NBOH sample may be degraded. How can I verify its purity?

If you observe unexpected experimental results or visual changes in the sample (e.g., discoloration), a purity assessment is recommended. The primary degradation product of 25I-NBOH is 2C-I.[2] Due to the thermal lability of 25I-NBOH, analytical methods that use high temperatures, such as standard GC-MS, are not suitable as they can induce degradation and give a false positive for 2C-I.[3][4]

The recommended method for purity analysis is High-Performance Liquid Chromatography with UV detection (HPLC-UV), as it operates at ambient temperature.[11]

Logical Workflow for Sample Integrity Verification

start Suspected Sample Degradation check_storage Review Storage History (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Proper Storage Confirmed check_storage->proper_storage No hplc_analysis Perform HPLC-UV Purity Analysis improper_storage->hplc_analysis proper_storage->hplc_analysis analyze_results Analyze Chromatogram: - Check for 2C-I peak - Quantify main peak area hplc_analysis->analyze_results pure Purity >98% No significant degradation peak analyze_results->pure Pass impure Purity <98% Significant 2C-I peak detected analyze_results->impure Fail proceed Proceed with Experiment pure->proceed quarantine Quarantine or Dispose of Sample per Institutional Protocol impure->quarantine

Workflow for verifying the integrity of a 25I-NBOH sample.

Experimental Protocols

Protocol: Purity Assessment of 25I-NBOH by HPLC-UV

This protocol describes a general method for determining the purity of a 25I-NBOH sample and detecting the presence of the 2C-I degradant.

1. Objective: To quantify the purity of a 25I-NBOH sample and identify the presence of 2C-I using reverse-phase HPLC with UV detection.

2. Materials:

  • 25I-NBOH sample

  • 2C-I analytical standard (for retention time confirmation)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrument & Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (phenolic compounds typically absorb at this wavelength).[12]

4. Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the 2C-I standard in acetonitrile. Prepare a working standard of 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the 25I-NBOH sample in acetonitrile to create a stock solution of 1 mg/mL. Dilute to a working concentration of ~100 µg/mL.

  • Analysis:

    • Inject the 2C-I standard to determine its retention time.

    • Inject the 25I-NBOH sample solution.

    • Monitor the chromatogram for the main 25I-NBOH peak and any secondary peaks.

  • Data Interpretation:

    • Compare the retention time of any impurity peaks in the sample chromatogram to the retention time of the 2C-I standard.

    • Calculate the purity of the 25I-NBOH sample by dividing the peak area of the main compound by the total area of all peaks (Area % method). A purity level of >98% is generally considered acceptable for most research applications.

Visualizing Degradation and Mechanism of Action

cluster_0 Thermal Degradation Pathway NBOH 25I-NBOH TCI 2C-I (Primary Degradant) NBOH->TCI Heat (e.g., GC Inlet) Other Other Minor Products NBOH->Other Heat

Simplified thermal degradation pathway of 25I-NBOH.

cluster_1 Simplified Signaling Mechanism NBOH_mol 25I-NBOH (Agonist) Receptor Serotonin 5-HT2A Receptor NBOH_mol->Receptor Binds & Activates Response Downstream Cellular Response Receptor->Response Initiates Signal Transduction

Mechanism of action of 25I-NBOH as a 5-HT2A agonist.

References

optimization of LC-MS/MS parameters for highly sensitive detection of 25I-Nboh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the highly sensitive detection of 25I-NBOH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the analysis of 25I-NBOH.

Issue 1: Poor or No Signal for 25I-NBOH

  • Question: I am not observing any peak for 25I-NBOH, or the signal is very weak. What are the possible causes and solutions?

  • Answer: This is a common issue, often related to the inherent instability of the 25I-NBOH molecule. Here are the primary causes and troubleshooting steps:

    • In-source Fragmentation/Degradation: 25I-NBOH is a labile molecule that can easily fragment into 2C-I in the ion source of the mass spectrometer, especially at higher temperatures or fragmentor voltages.[1]

      • Solution: Optimize the ion source parameters. Start with a lower fragmentor voltage (e.g., up to 110 V) and source temperature to minimize in-source fragmentation.[1] Gradually increase these parameters to find the optimal balance between ionization efficiency and compound stability.

    • Sample Degradation: The compound may degrade in the sample matrix before analysis.

      • Solution: Ensure proper sample storage at low temperatures (e.g., -20°C) and analyze samples as soon as possible after preparation.[2]

    • Suboptimal MS/MS Parameters: Incorrect mass transitions or collision energies will result in poor signal.

      • Solution: Use optimized Multiple Reaction Monitoring (MRM) transitions. For the related compound 25I-NBOMe, successful transitions have been reported as 428.1 -> 121.2 m/z and 428.1 -> 91.2 m/z.[3] These can serve as a starting point for 25I-NBOH, which has the same precursor mass. Optimize collision energies for each transition.

    • Chromatographic Issues: Poor peak shape or retention can lead to a weak signal.

Issue 2: Misidentification of 25I-NBOH as 2C-I

  • Question: My analysis shows a strong peak for 2C-I, but I expect to see 25I-NBOH. Why is this happening?

  • Answer: The misidentification of 25I-NBOH as 2C-I is a well-documented issue, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) due to thermal degradation.[1][5] However, it can also occur in LC-MS/MS due to in-source fragmentation.

    • Cause: 25I-NBOH readily loses its 2-hydroxybenzyl group, resulting in the formation of 2C-I (m/z 308.0142).[1]

    • Solution:

      • Confirm with Precursor Ion: Monitor for the precursor ion of 25I-NBOH (m/z 414.0561).[1] Even if fragmentation occurs, you should still see some precursor ion at lower fragmentor voltages.

      • Analyze Reference Standards: Analyze a certified reference standard of both 25I-NBOH and 2C-I to confirm their retention times and fragmentation patterns under your specific chromatographic and mass spectrometric conditions.

      • Optimize Ion Source Conditions: As mentioned in Issue 1, use milder ion source conditions (lower temperature and fragmentor voltage) to minimize the degradation of 25I-NBOH into 2C-I.[1]

Issue 3: Matrix Effects and Ion Suppression

  • Question: I am analyzing 25I-NBOH in a complex matrix (e.g., serum, oral fluid) and suspect ion suppression is affecting my results. How can I address this?

  • Answer: Matrix effects, particularly ion suppression, can significantly impact the sensitivity and accuracy of your analysis.

    • Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of 25I-NBOH in the ion source.

    • Solution:

      • Effective Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique for this purpose.[4] A detailed SPE protocol for a related compound is provided in the Experimental Protocols section.

      • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (if available) or a structurally similar compound (e.g., 25H-NBOMe) to compensate for matrix effects and variations in extraction recovery.[4]

      • Optimize Chromatography: Adjust the chromatographic gradient to separate 25I-NBOH from the majority of matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for 25I-NBOH detection?

A1: Based on methods for structurally similar compounds like 25I-NBOMe, the following parameters can be used as a starting point.[3][4]

ParameterRecommended Value
Precursor Ion (m/z) 414.1 (for [M+H]⁺)
Product Ions (m/z) 121.2, 91.2 (start with these and optimize)
Collision Energy (eV) Start with values around 26 eV for the transition to 121 and 50 eV for the transition to 91, then optimize.
Ionization Mode Positive Electrospray Ionization (ESI+)
LC Column C18 or similar reversed-phase column (e.g., ACQUITY UPLC HSS T3, 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.7 mL/min

Q2: What is the expected fragmentation pattern for 25I-NBOH?

A2: The primary fragmentation of 25I-NBOH involves the loss of the 2-hydroxybenzyl group to form the 2C-I fragment. The precursor ion is [C17H20INO3+H]⁺ with an m/z of approximately 414.1. The major product ion is the 2C-I fragment [C10H15INO+H]⁺ with an m/z of approximately 308.0. Other significant fragments for related N-benzyl phenethylamines include ions at m/z 121.2 and 91.2, which correspond to fragments of the N-benzyl moiety.[3]

Q3: How should I prepare my samples for 25I-NBOH analysis in biological matrices?

A3: A solid-phase extraction (SPE) method is recommended for cleaning up biological samples. The following is an example protocol adapted for serum samples.[4]

  • To 1 mL of serum, add an appropriate internal standard.

  • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6).

  • Mix and centrifuge the sample.

  • Condition an SPE column (e.g., Clean Screen ZSDUA020) with 3 mL of methanol, followed by 3 mL of DI water, and 1 mL of 100 mM phosphate buffer (pH 6).

  • Load the supernatant from the sample onto the SPE column.

  • Wash the column with 3 mL of DI water, then 1 mL of 100 mM acetic acid, and finally 3 mL of methanol.

  • Dry the column under vacuum.

  • Elute the analyte with 3 mL of a dichloromethane/isopropanol/ammonia mixture (e.g., 78:20:2 v/v/v).

  • Evaporate the eluate to near dryness and reconstitute in the initial mobile phase for injection.

Experimental Protocols

Optimized LC-MS/MS Method for 25I-NBOH (Adapted from a method for 25I-NBOMe)[4]

  • Liquid Chromatography:

    • Column: Luna 3μ C8(2) 100Å, 100 x 2.0 mm

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 20% B, increase linearly to 33% B over 8 minutes.

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Ion Spray Voltage: 5000 V

    • Source Temperature: 650 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • 414.1 > 121.2 (Collision Energy ~26 eV)

      • 414.1 > 91.2 (Collision Energy ~50 eV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Serum) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 25I-NBOH.

troubleshooting_workflow start Start: No or Low Signal for 25I-NBOH check_ms Check MS/MS Parameters (Precursor/Product Ions, Collision Energy) start->check_ms check_source Check Ion Source Conditions (Fragmentor Voltage, Temperature) check_ms->check_source Correct optimize_ms Optimize MRM Transitions & Collision Energies check_ms->optimize_ms Incorrect check_chrom Check Chromatography (Peak Shape, Retention Time) check_source->check_chrom Optimal lower_source Lower Fragmentor Voltage & Source Temperature check_source->lower_source Too High check_sample_prep Review Sample Preparation (Extraction Efficiency, Stability) check_chrom->check_sample_prep Good optimize_lc Optimize LC Gradient & Mobile Phase check_chrom->optimize_lc Poor improve_prep Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_prep Inefficient end_ok Problem Solved check_sample_prep->end_ok Efficient optimize_ms->end_ok lower_source->end_ok optimize_lc->end_ok improve_prep->end_ok

Caption: Troubleshooting workflow for poor 25I-NBOH signal in LC-MS/MS.

References

investigating and explaining unexpected pharmacological or behavioral responses to 25I-Nboh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 25I-NBOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected pharmacological or behavioral responses encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 25I-NBOH?

25I-NBOH is a high-potency agonist of the serotonin (B10506) 5-HT2A receptor.[1][2] Its N-(2-hydroxybenzyl) substitution on the phenethylamine (B48288) backbone significantly enhances its affinity and functional activity at this receptor compared to its parent compound, 2C-I.[1][2] The activation of the 5-HT2A receptor is believed to mediate its psychedelic-like effects.[1]

Q2: How selective is 25I-NBOH for the 5-HT2A receptor?

25I-NBOH is known for its high selectivity for the 5-HT2A receptor. One study reported a more than 400-fold selectivity over the 5-HT2C receptor.[1][2] However, another study indicated a more modest 6-fold selectivity.[1] This discrepancy highlights the importance of characterizing the selectivity profile within your specific assay system. It has a reported Ki of 0.061 nM at the human 5-HT2A receptor.[2][3]

Q3: My analytical results show 2C-I, but I administered 25I-NBOH. What is happening?

This is a common and critical issue. 25I-NBOH is a thermally labile molecule.[1][4] When analyzed using standard gas chromatography-mass spectrometry (GC-MS), the high temperatures of the injector port cause 25I-NBOH to degrade, cleaving the N-benzyl group and forming 2C-I.[1][4][5] This can lead to the misidentification of the parent compound.[4][6]

  • Recommendation: Use analytical techniques that do not require high heat, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the presence of intact 25I-NBOH.[5] Specific GC-MS methods involving derivatization have also been developed to prevent this degradation.[4]

Q4: I am observing a high degree of variability in the behavioral responses (e.g., head-twitch response) in my rodent studies. What are the potential causes?

Variability in behavioral responses to psychedelics is a known challenge. Several factors can contribute:

  • Environmental Context ("Set and Setting"): The novelty of the testing environment can significantly modulate behavioral responses. Studies have shown that administering the drug in a familiar versus a novel context can alter outcomes.[7]

  • Inter-Individual Differences: Even within inbred rodent strains, there can be significant inter-individual variability in drug responses.[8] Not all animals will respond uniformly to the same dose.

  • Dose-Response Curve: 5-HT2A agonists often exhibit a biphasic, or inverted U-shaped, dose-response curve for the head-twitch response (HTR).[9] Doses that are too low or too high may elicit fewer twitches than an intermediate dose. It is crucial to perform a full dose-response study to identify the optimal dose for eliciting the target behavior.

  • Compound Stability: Ensure the stability of your 25I-NBOH stock solutions. While stable for extended periods when stored correctly at -20°C in a crystalline form, aqueous solutions are not recommended for storage for more than one day.[10] Degradation could lead to inconsistent dosing.

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent in vitro functional assay results (e.g., Calcium Flux).
  • Problem: High well-to-well variability or a shifting EC50 value between experiments.

  • Potential Causes & Solutions:

    • Cell Line Health: Ensure cells (e.g., HEK293 or CHO expressing the h5-HT2A receptor) are healthy, in a logarithmic growth phase, and have not been passaged too many times.

    • Ligand Solubility & Stability: 25I-NBOH hydrochloride has limited solubility in aqueous buffers.[10] Prepare stock solutions in DMSO or DMF and then dilute into your assay buffer. Avoid storing aqueous dilutions for extended periods.[10]

    • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell plating density can all affect results. Standardize your protocol rigorously.

    • Biased Agonism: 25I-NBOH activates both Gq-mediated calcium signaling and β-arrestin pathways.[11][12] Depending on your specific cell line and assay endpoint, you may be observing effects from competing signaling pathways. Consider using an orthogonal assay (e.g., a β-arrestin recruitment assay) to fully characterize the compound's profile.

Issue 2: Unexpected in vivo behavioral effects (e.g., seizures, extreme agitation) or lack of expected effect.
  • Problem: Animals display severe adverse effects not typical of classic psychedelics, or conversely, show no head-twitch response (HTR) at expected doses.

  • Potential Causes & Solutions:

    • Off-Target Effects: While highly selective, at higher doses, 25I-NBOH and related compounds can interact with other receptors, such as adrenergic and dopaminergic receptors, or even the µ-opioid receptor, which could contribute to a complex and potentially toxic physiological response.[13][14]

    • Dose Miscalculation: 25I-NBOH is potent and active at sub-milligram per kilogram doses in rodents.[15] Double-check all calculations and the purity of your compound. An unexpectedly high dose can push the response to the descending limb of the inverted U-shaped curve for HTR or cause severe toxicity.[9]

    • Metabolism: 25I-NBOH is a known metabolite of 25I-NBOMe.[1] The metabolic profile of 25I-NBOH itself can produce active metabolites. The rate of metabolism can vary between animals, contributing to different behavioral outcomes.

    • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) will affect the pharmacokinetics (PK) and resulting pharmacodynamic (PD) profile. Ensure the chosen route is appropriate and consistently applied.

Issue 3: Contradictory findings between in vitro affinity/potency and in vivo behavioral effects.
  • Problem: High in vitro potency does not translate to the expected behavioral effect in vivo.

  • Potential Causes & Solutions:

    • Pharmacokinetics: Poor bioavailability or inability to cross the blood-brain barrier can prevent the compound from reaching its target in sufficient concentrations.[16] A full PK/PD study may be necessary.

    • Plasma Protein Binding: 25I-NBOH has been shown to bind to Human Serum Albumin (HSA).[17][18] High plasma protein binding can reduce the concentration of free drug available to act on the receptor.

    • Functional Selectivity (Biased Agonism): The specific behavioral output (like HTR) appears to be primarily driven by Gq signaling.[11][19] If your molecule is a biased agonist that favors the β-arrestin pathway over Gq, it might show high affinity in a binding assay but fail to produce a robust HTR.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for 25I-NBOH and related compounds. Note that values can vary between studies and assay conditions.

Table 1: Receptor Binding Affinities (Ki) and Functional Potency (EC50)

Compound Receptor Assay Type Value (nM) Reference
25I-NBOH Human 5-HT2A Binding Affinity (Ki) 0.061 [2][3][10]
25I-NBOH Human 5-HT2A Functional Agonism (EC50) 0.074 [1][2]

| 25I-NBOMe | Human 5-HT2A | Binding Affinity (Ki) | 0.044 | |

Table 2: In Vivo Behavioral Dosing (Rodent Head-Twitch Response)

Compound Species Route Effective Dose Range Notes
25I-NBOH Mouse IP Not explicitly stated, but related compounds are active in the 0.1 - 3.0 mg/kg range. Exhibits a classic inverted U-shaped dose-response curve.[9]
DOI Mouse IP 0.25 - 1.0 mg/kg Commonly used as a reference 5-HT2A agonist for HTR studies.[20]

| LSD | Mouse | IP | 0.05 - 0.4 mg/kg | Potent inducer of HTR.[20] |

Experimental Protocols

Protocol 1: 5-HT2A Receptor Functional Assay - Calcium Mobilization

This protocol provides a general framework for measuring Gq-coupled 5-HT2A receptor activation in a cell-based system.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 25I-NBOH by measuring changes in intracellular calcium.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom microplates.

    • Reference agonist (e.g., Serotonin/5-HT).

    • Fluorescence plate reader with an injector.

  • Methodology:

    • Cell Plating: Seed cells into microplates at a predetermined density and allow them to adhere overnight.

    • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Compound Preparation: Prepare serial dilutions of 25I-NBOH and the reference agonist in assay buffer.

    • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

    • Agonist Stimulation: Using the instrument's injector, add the prepared compound dilutions to the wells.

    • Data Acquisition: Immediately begin recording fluorescence intensity over time (kinetic read) to capture the peak response.

    • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control and the maximal response of the reference agonist. Plot the normalized response against the log concentration of 25I-NBOH and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Rodent Head-Twitch Response (HTR) Assay

This protocol describes the standard method for quantifying psychedelic-like activity in mice.

  • Objective: To assess the ability of 25I-NBOH to induce the head-twitch response, a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.

  • Materials:

    • Male C57BL/6J mice.

    • 25I-NBOH dissolved in sterile saline.

    • Observation chambers (e.g., clear glass cylinders).

    • Automated detection system (optional, but recommended for objectivity): A head-mounted magnet and a magnetometer detection coil.[15][21]

  • Methodology:

    • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

    • Drug Administration: Administer 25I-NBOH via intraperitoneal (IP) injection at a volume of 5 mL/kg.[15][21] A vehicle control group (saline) and multiple dose groups should be included.

    • Observation: Immediately after injection, place the mouse into the observation chamber.

    • Quantification:

      • Manual Counting: A trained observer, blind to the treatment conditions, counts the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming.

      • Automated Detection: If using an automated system, record activity for the entire session.[15][20][21] The system detects the characteristic frequency and dynamics of a head twitch.[20]

    • Data Analysis: Sum the total number of head twitches for each animal. Compare the mean number of twitches between dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the dose-response curve.

Visualizations (Graphviz DOT)

G cluster_0 5-HT2A Receptor Signaling NBOH 25I-NBOH HT2A 5-HT2A Receptor NBOH->HT2A Agonist Binding Gq Gαq HT2A->Gq Activation Barr β-Arrestin 2 HT2A->Barr Recruitment PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca HTR Head-Twitch Response (Psychedelic-like Effect) Ca->HTR Primary Driver Internalization Receptor Internalization & Desensitization Barr->Internalization

Caption: Simplified signaling pathways of 25I-NBOH at the 5-HT2A receptor.

G cluster_1 Troubleshooting Workflow: Unexpected Analytical Result Start Administered 25I-NBOH, but GC-MS detects 2C-I Question1 Was the analytical method GC-MS? Start->Question1 Cause Root Cause: 25I-NBOH is thermally labile and degrades to 2C-I at high temperatures. Question1->Cause Yes End Correct compound identified. Question1->End No (Investigate other sources of contamination) Solution1 Solution: Re-analyze sample using a non-thermal method like LC-MS. Cause->Solution1 Solution2 Alternative Solution: Use a validated GC-MS method with a derivatization step. Cause->Solution2 Solution1->End Solution2->End G cluster_2 Experimental Workflow: Head-Twitch Response (HTR) Assay Prep Prepare 25I-NBOH in Saline Vehicle Inject Administer Drug/Vehicle (IP) Prep->Inject Acclimate Acclimate Mice to Testing Room Acclimate->Inject Observe Place in Observation Chamber Inject->Observe Record Record Behavior (Manual or Automated) for 30-60 min Observe->Record Analyze Quantify Head Twitches and Perform Statistical Analysis Record->Analyze Result Dose-Response Curve Analyze->Result

References

refining chromatographic methods for the purification of 25I-Nboh to remove critical impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for refining chromatographic methods for the purification of 25I-NBOH. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to consider during the purification of 25I-NBOH?

A1: The most critical impurity is 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine, commonly known as 2C-I. This compound is a precursor in the synthesis of 25I-NBOH and also its primary thermal degradation product.[1][2] Its presence can indicate an incomplete synthesis reaction or degradation of the target compound during synthesis, purification, or storage. Other potential impurities may include unreacted starting materials and by-products from the synthetic route.

Q2: Why is Liquid Chromatography (LC) preferred over Gas Chromatography (GC) for the analysis and purification of 25I-NBOH?

A2: 25I-NBOH is a thermolabile molecule.[1][3] Standard Gas Chromatography (GC) inlet temperatures can cause it to degrade, primarily to 2C-I, leading to inaccurate analysis and potential misidentification of the bulk substance.[2] Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is performed at or near ambient temperatures, thus preserving the integrity of the 25I-NBOH molecule during separation.

Q3: What are the general solubility characteristics of 25I-NBOH?

A3: 25I-NBOH hydrochloride is soluble in organic solvents such as ethanol (B145695) (approximately 20 mg/mL), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) (approximately 30 mg/mL). It is sparingly soluble in aqueous buffers.[4] For reversed-phase HPLC, it is recommended to dissolve the sample in the mobile phase or a solvent compatible with the mobile phase, such as a mixture of the aqueous and organic components.

Q4: How should 25I-NBOH be stored to minimize degradation?

A4: As a crystalline solid (hydrochloride salt), 25I-NBOH is stable for at least two years when stored at -20°C.[4] Aqueous solutions are not recommended for storage for more than one day.[4] To prevent degradation, it is crucial to store the compound in a cool, dark, and dry place.

Troubleshooting Guide for Chromatographic Purification

This guide addresses common issues encountered during the reversed-phase HPLC purification of 25I-NBOH.

Issue 1: Poor Separation Between 25I-NBOH and 2C-I
  • Symptom: Co-elution or overlapping of the 25I-NBOH and 2C-I peaks.

  • Possible Causes & Solutions:

    • Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for resolving the two compounds.

      • Solution: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier at the start of the gradient can improve the resolution of closely eluting peaks.

    • Incorrect pH of the Mobile Phase: The ionization state of the amine groups in both 25I-NBOH and 2C-I is pH-dependent and affects their retention.

      • Solution: Incorporate a volatile acid, such as 0.1% formic acid or acetic acid, into the mobile phase to maintain a low pH (typically between 3 and 5).[5][6] This protonates the amine groups, leading to more consistent interactions with the stationary phase and improved peak shape.[6]

Issue 2: Peak Tailing of the 25I-NBOH Peak
  • Symptom: The 25I-NBOH peak is asymmetrical with a trailing edge.

  • Possible Causes & Solutions:

    • Secondary Interactions with Residual Silanols: The basic amine group of 25I-NBOH can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[7][8]

      • Solution 1: Lower the pH of the mobile phase with an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of the silanol groups.[8][9]

      • Solution 2: Use an end-capped C18 column where the residual silanol groups have been deactivated.[7]

    • Column Overload: Injecting too much sample can lead to peak distortion.[7]

      • Solution: Reduce the sample concentration or the injection volume. Perform a loading study on an analytical column to determine the optimal sample load before scaling up to a preparative column.

Issue 3: Presence of Unexpected Peaks in the Chromatogram
  • Symptom: Appearance of new peaks, especially after sample preparation or during the chromatographic run.

  • Possible Causes & Solutions:

    • Degradation of 25I-NBOH: The compound may be degrading in the sample solvent or on the column.

      • Solution: Ensure the sample is dissolved in a suitable solvent (e.g., mobile phase) and analyzed promptly. Avoid high temperatures and exposure to strong acids or bases.

    • Contamination: The sample, solvent, or HPLC system may be contaminated.

      • Solution: Run a blank gradient (mobile phase only) to check for system contamination. Use high-purity HPLC-grade solvents.

Experimental Protocols

Proposed Preparative Reversed-Phase HPLC Method for 25I-NBOH Purification

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude sample and the available instrumentation.

  • Column: C18 silica (B1680970) gel, 10 µm particle size, 250 x 21.2 mm i.d.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 30% B

    • 50-60 min: 30% B (Re-equilibration)

  • Flow Rate: 20 mL/min

  • Detection: UV at 299 nm[4]

  • Injection Volume: 1-5 mL (dependent on sample concentration and column loading capacity)

  • Sample Preparation: Dissolve the crude 25I-NBOH in the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B).

Data Presentation

Table 1: Illustrative Purity Profile of Crude and Purified 25I-NBOH

CompoundRetention Time (min)Purity of Crude Sample (%)Purity of Purified Sample (%)
2C-I15.28.5< 0.1
25I-NBOH22.890.1> 99.8
Unknown Impurity 118.50.8Not Detected
Unknown Impurity 225.10.6Not Detected

Table 2: Proposed Preparative HPLC Method Parameters

ParameterRecommended Value
Column Chemistry C18
Particle Size 10 µm
Column Dimensions 250 x 21.2 mm i.d.
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 20 mL/min
Detection Wavelength 299 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_hplc Post-Purification crude_sample Crude 25I-NBOH dissolution Dissolve in Initial Mobile Phase crude_sample->dissolution filtration Filter Sample dissolution->filtration injection Inject Sample filtration->injection separation Chromatographic Separation injection->separation detection UV Detection (299 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Collected Fractions fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation pure_product Pure 25I-NBOH solvent_evaporation->pure_product

Caption: Experimental Workflow for the Purification of 25I-NBOH.

troubleshooting_workflow cluster_separation Poor Separation cluster_peak_shape Poor Peak Shape cluster_unexpected_peaks Unexpected Peaks start Chromatographic Issue Identified q_separation Poor Separation of 25I-NBOH and 2C-I? start->q_separation a1_gradient Adjust Gradient Profile (shallower gradient) q_separation->a1_gradient Yes q_peak_shape Peak Tailing? q_separation->q_peak_shape No a2_ph Adjust Mobile Phase pH (add 0.1% Formic Acid) a1_gradient->a2_ph solution Problem Resolved a2_ph->solution a3_ph Lower Mobile Phase pH q_peak_shape->a3_ph Yes q_unexpected_peaks Unexpected Peaks Present? q_peak_shape->q_unexpected_peaks No a4_column Use End-Capped Column a3_ph->a4_column a5_load Reduce Sample Load a4_column->a5_load a5_load->solution a6_stability Check Sample Stability and Preparation q_unexpected_peaks->a6_stability Yes q_unexpected_peaks->solution No a7_contamination Run Blank Gradient a6_stability->a7_contamination a7_contamination->solution

Caption: Troubleshooting Logic for 25I-NBOH Purification.

References

Validation & Comparative

25I-Nboh versus 25I-NBOMe: a comparative pharmacological analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding affinities, functional potencies, and signaling pathways of two potent serotonergic psychedelic compounds.

This guide provides a detailed comparative analysis of the pharmacological properties of 25I-NBOH and 25I-NBOMe, two synthetic phenethylamine (B48288) derivatives known for their potent hallucinogenic effects. Both compounds are N-benzyl substituted analogs of the 2C-I psychedelic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate a deeper understanding of their mechanisms of action.

Pharmacological Profile: A Side-by-Side Comparison

25I-NBOMe and 25I-NBOH are potent agonists of the serotonin (B10506) 5-HT₂A receptor, which is the primary target believed to mediate the psychedelic effects of classic hallucinogens.[1][2][3] The addition of the N-(2-methoxybenzyl) group in 25I-NBOMe and the N-(2-hydroxybenzyl) group in 25I-NBOH dramatically increases their affinity and potency at the 5-HT₂A receptor compared to their parent compound, 2C-I.[2][4][5]

While both compounds exhibit high affinity for the 5-HT₂A receptor, there are nuances in their selectivity and functional activity at other receptors. The following tables summarize the available quantitative data on their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor25I-NBOMe25I-NBOH
5-HT₂A 0.044 - 0.6[6][7]0.061[8]
5-HT₂B 1.91 - 130[6]-
5-HT₂C 1.03 - 4.6[6][7]>400-fold lower than 5-HT₂A[8]
5-HT₁A 1800[7]-
α₁A Adrenergic 370[7]-
α₂A Adrenergic 320[7]-
Dopamine (B1211576) D₁ 6700[7]-
Dopamine D₂ 900[7]-
Dopamine D₃ 2100[7]-

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various studies and may not represent direct comparative experiments.

Table 2: Functional Potencies (EC₅₀, nM)
Receptor25I-NBOMe25I-NBOH
5-HT₂A 0.76 - 240[6]0.074[8]
5-HT₂B 111 - 130[6]-
5-HT₂C 2.38 - 88.9[6]-

Note: A lower EC₅₀ value indicates a higher potency. Data is compiled from various studies and may not represent direct comparative experiments.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both 25I-NBOMe and 25I-NBOH is the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[1][2] This activation is believed to trigger a cascade of intracellular signaling events, leading to their characteristic psychedelic effects.

Activation of the 5-HT₂A receptor by these agonists is known to stimulate the Gαq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. This signaling cascade is thought to be a key contributor to the downstream neuronal effects.

Furthermore, studies have shown that 5-HT₂A receptor activation by compounds like 25I-NBOMe can lead to an increase in extracellular glutamate (B1630785) in the prefrontal cortex, suggesting a modulation of glutamatergic neurotransmission which may be associated with their hallucinogenic activity.[7][9] 25I-NBOMe has also been found to increase dopamine levels in the nucleus accumbens, which could contribute to its psychoactive and potentially rewarding effects.[1][6]

G_protein_signaling_pathway cluster_membrane Cell Membrane GPCR 5-HT₂A Receptor G_protein Gαq/Gβγ GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand 25I-NBOH or 25I-NBOMe Ligand->GPCR Binds & Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation Downstream Downstream Neuronal Effects Ca_release->Downstream PKC_activation->Downstream

Figure 1: Simplified 5-HT₂A receptor signaling pathway activated by 25I-NBOH and 25I-NBOMe.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes, Radioligand, & varying concentrations of Test Compound Membrane_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., ³H-ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare Test Compound (25I-NBOH or 25I-NBOMe) Compound_Prep->Incubate Filter Separate Bound from Unbound Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 2: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A) are prepared from cultured cells or brain tissue homogenates through differential centrifugation.[10]

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (25I-NBOH or 25I-NBOMe).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[10]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

In Vitro Functional Assay (e.g., Calcium Mobilization Assay)

This assay is used to determine the functional potency (EC₅₀) and efficacy of a compound as an agonist at a GPCR.

functional_assay cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing the Receptor of Interest Dye_Loading Load Cells with a Calcium-Sensitive Fluorescent Dye Cell_Culture->Dye_Loading Stimulate Stimulate Cells with varying concentrations of Test Compound Dye_Loading->Stimulate Measure_Fluorescence Measure Changes in Intracellular Calcium via Fluorescence Stimulate->Measure_Fluorescence Dose_Response Generate Dose-Response Curve Measure_Fluorescence->Dose_Response EC50 Determine EC₅₀ Dose_Response->EC50

Figure 3: General workflow for an in vitro calcium mobilization functional assay.

Detailed Methodology:

  • Cell Culture and Dye Loading: Cells stably or transiently expressing the Gαq-coupled receptor (e.g., 5-HT₂A) are cultured and then loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are then exposed to various concentrations of the test compound (25I-NBOH or 25I-NBOMe).

  • Signal Detection: Upon agonist binding and receptor activation, the increase in intracellular calcium concentration leads to a change in the fluorescence intensity of the dye. This change is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to construct a dose-response curve, from which the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Eₘₐₓ) can be determined.

Conclusion

Both 25I-NBOH and 25I-NBOMe are highly potent 5-HT₂A receptor agonists. The available data suggests that 25I-NBOH may exhibit greater selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor compared to 25I-NBOMe.[8] This difference in selectivity could potentially translate to variations in their overall pharmacological and psychoactive profiles, although further direct comparative studies are needed to fully elucidate these distinctions. Understanding the nuanced differences in receptor interactions and signaling pathways of these compounds is crucial for advancing our knowledge of serotonergic systems and for the development of novel therapeutic agents targeting these pathways.

References

comparing the functional effects of 25I-Nboh and LSD at the human 5-HT2A receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional effects of two potent serotonergic compounds, 25I-NBOH and lysergic acid diethylamide (LSD), at the human 5-hydroxytryptamine 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for psychedelic drugs and plays a crucial role in various neurological processes. Understanding the distinct pharmacological profiles of ligands like 25I-NBOH and LSD is essential for advancing our knowledge of 5-HT2A receptor signaling and for the development of novel therapeutics.

Summary of Functional Effects

Both 25I-NBOH and LSD are potent agonists at the 5-HT2A receptor. However, they exhibit distinct profiles in terms of their binding affinity, potency in activating downstream signaling pathways, and potential for biased agonism. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinity at the Human 5-HT2A Receptor
CompoundKᵢ (nM)RadioligandCell LineReference
25I-NBOH 1.91[³H]5-HTHEK293[1]
LSD 0.57[³H]5-HTHEK293[1]
LSD 2.9Not SpecifiedNot Specified[2]

Kᵢ represents the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Gq-Mediated Signaling at the Human 5-HT2A Receptor

This pathway is considered the canonical signaling route for the 5-HT2A receptor, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

CompoundAssayEC₅₀ (nM)Efficacy (% of 5-HT)Cell LineReference
25I-NBOH IP-1 Accumulation0.51 - 1.5Full Agonist (85.9-95.1%)Not Specified[1]
LSD IP-1 Accumulation0.51 - 1.5Partial Agonist (64.5%)Not Specified[1]
LSD Not Specified7.2Partial AgonistRecombinant Cells[3]

EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound. Efficacy refers to the maximal response induced by the compound relative to the endogenous ligand, serotonin (B10506) (5-HT).

Table 3: β-Arrestin 2 Recruitment at the Human 5-HT2A Receptor

β-arrestin recruitment is a key mechanism for GPCR desensitization and can also initiate G protein-independent signaling cascades. Biased agonists may preferentially activate either the Gq or β-arrestin pathway. While direct side-by-side data for 25I-NBOH and LSD is limited, data for the structurally similar and functionally comparable compound 25CN-NBOH provides valuable insight. Studies indicate that the pharmacological values for 4-halogen-substituted analogues, such as 25I-NBOH, are in line with those of 25CN-NBOH[4].

CompoundEC₅₀ (nM)Efficacy (% of LSD)Reference
25CN-NBOH 2.8150%[4][5]
LSD 5.19100%[5]

Data for 25CN-NBOH is presented as a proxy for 25I-NBOH. Efficacy is normalized to the maximal response of LSD.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methods used to characterize these compounds, the following diagrams are provided.

5-HT2A_Signaling_Pathways 5-HT2A Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway R 5-HT2A Receptor Gq Gαq/11 R->Gq Activation GRK GRK R->GRK Agonist Binding PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC P_R Phosphorylated Receptor GRK->P_R Phosphorylation Barr β-Arrestin 2 P_R->Barr Recruitment Endo Receptor Internalization Barr->Endo MAPK MAPK Signaling Barr->MAPK Agonist 25I-NBOH / LSD Agonist->R Binding

Caption: 5-HT2A Receptor Signaling Pathways.

Experimental_Workflows Experimental Assay Workflows cluster_binding Radioligand Binding Assay (Ki) cluster_gq_assay Gq Pathway Assay (EC₅₀, Emax) cluster_arrestin_assay β-Arrestin Recruitment Assay (EC₅₀, Emax) B1 Prepare membranes from 5-HT2A expressing cells B2 Incubate membranes with radioligand ([³H]ketanserin) and competing ligand (25I-NBOH or LSD) B1->B2 B3 Separate bound and free radioligand (Filtration) B2->B3 B4 Quantify bound radioligand (Scintillation Counting) B3->B4 B5 Calculate Ki from IC₅₀ values B4->B5 G1 Culture 5-HT2A expressing cells G2 Load cells with Ca²⁺ indicator dye or prepare for IP1 measurement G1->G2 G3 Stimulate cells with varying concentrations of 25I-NBOH or LSD G2->G3 G4 Measure fluorescence (Ca²⁺) or HTRF signal (IP1) G3->G4 G5 Determine EC₅₀ and Emax G4->G5 A1 Co-transfect cells with 5-HT2A-Rluc8 and Venus-β-arrestin2 A2 Incubate cells with coelenterazine (luciferase substrate) A1->A2 A3 Stimulate cells with varying concentrations of 25I-NBOH or LSD A2->A3 A4 Measure BRET signal A3->A4 A5 Determine EC₅₀ and Emax A4->A5

Caption: Experimental Assay Workflows.

Detailed Methodologies

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.

  • Cell Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor[6].

  • Radioligand: A radiolabeled ligand that binds to the 5-HT2A receptor, such as [³H]ketanserin, is used[1][7].

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25I-NBOH or LSD)[1].

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters[1].

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand[1].

Gq-Mediated Signaling Assays (Calcium Flux and IP-1 Accumulation)

These functional assays measure the activation of the Gq signaling pathway.

  • Calcium Flux Assay:

    • Principle: Activation of the Gq pathway leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye[8][9].

    • Procedure:

      • Cells expressing the 5-HT2A receptor are plated in microplates[10].

      • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM)[11].

      • The cells are then stimulated with different concentrations of the agonist (25I-NBOH or LSD).

      • The change in fluorescence intensity is measured over time using a fluorescence plate reader[10][11].

  • IP-1 Accumulation Assay:

    • Principle: This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, using technologies like HTRF (Homogeneous Time-Resolved Fluorescence)[12][13].

    • Procedure:

      • Cells expressing the 5-HT2A receptor are incubated with the test compounds.

      • After stimulation, the cells are lysed, and the amount of accumulated IP1 is quantified using a competitive immunoassay with HTRF-labeled reagents[13].

  • Data Analysis: For both assays, concentration-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compounds.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins. The 5-HT2A receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8), and β-arrestin is fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein). Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer to occur[6].

  • Procedure:

    • Cells (e.g., HEK293) are co-transfected with plasmids encoding the receptor-donor and acceptor-β-arrestin fusion proteins.

    • The cells are incubated with the luciferase substrate (e.g., coelenterazine).

    • The cells are then stimulated with varying concentrations of the agonist (25I-NBOH or LSD).

    • The light emitted by both the donor and the acceptor is measured, and the BRET ratio is calculated.

  • Data Analysis: Concentration-response curves are generated from the BRET ratios to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

25I-NBOH and LSD both exhibit high affinity and potency at the human 5-HT2A receptor. However, key differences in their functional profiles are apparent. LSD demonstrates higher binding affinity but acts as a partial agonist for Gq-mediated signaling, whereas 25I-NBOH is a full agonist in this pathway[1]. Furthermore, preliminary data with a related compound suggests that NBOH derivatives may have a higher efficacy for β-arrestin 2 recruitment compared to LSD[4][5]. These distinctions in signaling profiles likely contribute to the unique subjective and physiological effects of these compounds and highlight the complexity of 5-HT2A receptor pharmacology. Further research is warranted to fully elucidate the therapeutic and psychoactive implications of these differential signaling properties.

References

A Head-to-Head Comparison of the In Vitro Potency of 25I-NBOH and 2C-I at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of 25I-NBOH and 2C-I, two potent psychedelic phenethylamines, focusing on their interaction with the serotonin (B10506) 2A (5-HT2A) receptor, a key target for hallucinogenic activity. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Potency at the Human 5-HT2A Receptor

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of 25I-NBOH and 2C-I at the human 5-HT2A receptor. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater functional potency.

CompoundParameterValue (nM)ReceptorRadioligand/Assay SystemReference
25I-NBOH Ki0.061Human 5-HT2ANot specified in abstract[1]
EC500.074Human 5-HT2ANot specified in abstract[1]
KiSubnanomolarRecombinant 5-HT2A[125I]DOI[2]
EC500.511.5Recombinant 5-HT2AInositol-phosphate accumulation assay[2]
2C-I Ki~12x less potent than 25I-NBOHHuman 5-HT2ANot specified in abstract[1]
Potency8-fold more potent than 25I-NBOMeHuman 5-HT2ACa2+ mobilization in HEK 293 cells[3]
ActivityFull agonist5-HT2AInositol (B14025) phosphate (B84403) assay[3]
ActivityAntagonist5-HT2AArachidonic acid release assay[3]

Note: The N-benzyl group in 25I-NBOH significantly increases its affinity for the 5-HT2A receptor compared to its parent compound, 2C-I[3].

Experimental Protocols

The determination of the in vitro potency of 25I-NBOH and 2C-I involves two primary types of assays: radioligand binding assays to measure binding affinity (Ki) and functional assays to determine agonist potency (EC50).

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 25I-NBOH and 2C-I for the 5-HT2A receptor.

Materials:

  • Test Compounds: 25I-NBOH, 2C-I

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.

  • Radioligand: Typically [3H]ketanserin or [125I]DOI, a high-affinity 5-HT2A receptor antagonist or agonist, respectively.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., ketanserin (B1673593) or 5-HT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT2A receptor.

    • Homogenize cells in an ice-cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Functional Assays (Calcium Mobilization or Inositol Phosphate Accumulation)

These assays measure the cellular response following the activation of the 5-HT2A receptor, which is a Gq/11-coupled receptor.

Objective: To determine the half-maximal effective concentration (EC50) of 25I-NBOH and 2C-I at the 5-HT2A receptor.

1. Calcium Mobilization Assay

Materials:

  • Test Compounds: 25I-NBOH, 2C-I

  • Cell Lines: HEK 293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

2. Inositol Phosphate (IP) Accumulation Assay

Materials:

  • Test Compounds: 25I-NBOH, 2C-I

  • Cell Lines: HEK 293 or CHO cells stably expressing the human 5-HT2A receptor.

  • [3H]myo-inositol: For radiolabeling of cellular inositol lipids.

  • Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow IP1 to accumulate.

  • Instrumentation: Scintillation counter, chromatography columns for IP separation.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Compound Stimulation: Pre-incubate the cells with LiCl and then stimulate with varying concentrations of the test compound.

  • Extraction and Separation: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphate fractions using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphates accumulated against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist 25I-NBOH or 2C-I Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response Activates Ca²⁺-dependent proteins PKC->Cellular_Response Phosphorylates target proteins G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from 5-HT2A Expressing Cells Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]ketanserin or [¹²⁵I]DOI) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Rapidly Filter to Separate Bound and Free Ligand Incubation->Filtration Measurement Measure Radioactivity on Filters Filtration->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50_Calc Determine IC₅₀ Value Competition_Curve->IC50_Calc Ki_Calc Calculate Kᵢ Value using Cheng-Prusoff Equation IC50_Calc->Ki_Calc G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate 5-HT2A Expressing Cells in a Microplate Dye_Loading Load Cells with a Calcium-Sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add Test Compound to Cells Dye_Loading->Compound_Addition Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Compound_Addition Fluorescence_Measurement Measure Fluorescence Change (Intracellular Ca²⁺) Compound_Addition->Fluorescence_Measurement Dose_Response_Curve Generate Dose-Response Curve Fluorescence_Measurement->Dose_Response_Curve EC50_Calc Determine EC₅₀ Value Dose_Response_Curve->EC50_Calc

References

comparative analysis of the pharmacological properties of the NBOH and NBOMe chemical series

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of the NBOH (N-benzyl-2-hydroxy) and NBOMe (N-benzyl-2-methoxy) series of psychedelic phenethylamines. Both classes of compounds are known for their potent agonism at the serotonin (B10506) 5-HT2A receptor, which is believed to mediate their hallucinogenic effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to facilitate objective comparison and inform future research.

Core Pharmacological Properties: A Head-to-Head Comparison

The NBOMe and NBOH series are derivatives of the 2C family of phenethylamines. The addition of an N-(2-methoxybenzyl) (NBOMe) or N-(2-hydroxybenzyl) (NBOH) group to the amine of the parent 2C compound significantly increases its potency at the 5-HT2A receptor.[1]

Receptor Binding Affinity and Functional Efficacy

Both NBOMe and NBOH compounds are potent agonists at the 5-HT2A receptor.[2][3] The NBOMe series, in particular 25I-NBOMe, exhibits extremely high affinity for the human 5-HT2A receptor, with a Ki value of 0.044 nM.[4] Similarly, 25I-NBOH also demonstrates high potency with a Ki of 0.061 nM at the human 5-HT2A receptor.[5][6]

While both series are highly potent, some studies suggest that NBOH compounds may exhibit greater selectivity for the 5-HT2A receptor over the 5-HT2C receptor. For instance, 25I-NBOH is described as one of the most selective agonist ligands for the 5-HT2A receptor, with an EC50 value of 0.074 nM and over 400 times selectivity over the 5-HT2C receptor.[3][5] In contrast, some NBOMe compounds show high affinity for both 5-HT2A and 5-HT2C receptors.[7]

The following table summarizes the available quantitative data for representative compounds from each series.

CompoundChemical SeriesReceptorBinding Affinity (Ki, nM)Functional Efficacy (EC50, nM)Selectivity (5-HT2A vs 5-HT2C)
25I-NBOMe NBOMe5-HT2A0.044[4]-~16-fold higher affinity than 2C-I[4]
25B-NBOMe NBOMe5-HT2A0.5[8]-12- to 20-fold over 5-HT2B/2C[8]
25C-NBOMe NBOMe5-HT2A--Potent partial agonist[9][10]
25I-NBOH NBOH5-HT2A0.061[5][6]0.074[3][5]>400-fold[3][5]
25B-NBOH NBOH5-HT2ApKi = 8.3[11]-Similar affinity to 25B-NBOMe at 5-HT2A/2C[11]
25C-NBOH NBOH5-HT2ApKi = 9.4[12]-Similar affinity to 25C-NBOMe at 5-HT2A/2C[12][13]
25CN-NBOH NBOH5-HT2ApKi = 8.88[14]-100-fold over 5-HT2C[14]

Note: Data is compiled from various in vitro studies and may vary based on experimental conditions. pKi is the negative logarithm of the Ki value.

Signaling Pathways

Activation of the 5-HT2A receptor by both NBOH and NBOMe compounds initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events are believed to be crucial for the manifestation of the pharmacological effects of these compounds.[15]

Some NBOMe compounds, such as 25C-NBOMe, have also been shown to activate the MAP/ERK cascade and inhibit the Akt/PKB signaling pathway, which may contribute to their neurotoxic effects.[4][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Downstream_effects Downstream Cellular Effects Ca2_release->Downstream_effects PKC_activation->Downstream_effects Ligand NBOH / NBOMe Ligand->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Signaling Pathway for NBOH and NBOMe Compounds.

Experimental Protocols

The pharmacological data presented in this guide are primarily derived from in vitro assays. The following are detailed methodologies for two key experimental techniques used to characterize the properties of NBOH and NBOMe compounds.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[16]

Objective: To quantify the affinity of NBOH and NBOMe compounds for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compounds (NBOH and NBOMe analogues).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Receptor Membranes: Cell membranes expressing the 5-HT2A receptor are prepared from cultured cells or brain tissue homogenates through differential centrifugation.[17] The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup: The assay is performed in 96-well filter plates. Each well contains the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[18]

  • Termination of Binding: The incubation is terminated by rapid filtration through the filter plates, separating the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: After drying the filter plates, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.[19]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assays

Calcium flux assays are functional assays used to measure the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by measuring changes in intracellular calcium concentration.[20]

Objective: To determine the functional potency (EC50) and efficacy (Emax) of NBOH and NBOMe compounds at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (NBOH and NBOMe analogues).

  • Reference agonist (e.g., serotonin).

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Culture and Plating: Cells expressing the 5-HT2A receptor are cultured and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific period (e.g., 45-60 minutes) at 37°C.[21] The dye will fluoresce upon binding to free intracellular calcium.

  • Compound Addition: The plate is then placed in a fluorescence plate reader. The instrument's liquid handler adds varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time, both before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the test compound. A dose-response curve is generated, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) values can be determined.

G cluster_workflow Experimental Workflow for Pharmacological Screening Start Start Compound_Synthesis Compound Synthesis (NBOH / NBOMe) Start->Compound_Synthesis Binding_Assay Radioligand Binding Assay Compound_Synthesis->Binding_Assay Functional_Assay Calcium Flux Assay Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Determine_Ki Determine Ki (Binding Affinity) Data_Analysis->Determine_Ki Determine_EC50_Emax Determine EC50 & Emax (Functional Potency & Efficacy) Data_Analysis->Determine_EC50_Emax Comparative_Analysis Comparative Analysis Determine_Ki->Comparative_Analysis Determine_EC50_Emax->Comparative_Analysis End End Comparative_Analysis->End

Caption: A typical experimental workflow for pharmacological screening.

Conclusion

The NBOH and NBOMe chemical series both contain highly potent 5-HT2A receptor agonists. While both series exhibit nanomolar to sub-nanomolar affinities for this receptor, the NBOH series, particularly compounds like 25I-NBOH and 25CN-NBOH, may offer higher selectivity for the 5-HT2A receptor over other serotonin receptor subtypes. This increased selectivity could be advantageous for researchers seeking to probe the specific functions of the 5-HT2A receptor with minimal off-target effects. Further research, including in vivo studies, is necessary to fully elucidate the comparative pharmacological profiles and therapeutic potential of these two important classes of compounds. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

References

A Comparative Guide to Analytical Methods for 25I-NBOH Quantification: Paving the Way for Inter-Laboratory Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 25I-NBOH, a potent synthetic hallucinogen. While no formal inter-laboratory cross-validation studies for 25I-NBOH have been published to date, this document summarizes and objectively compares the performance of various analytical techniques as reported in single-laboratory validation studies. It also provides a framework for establishing an inter-laboratory cross-validation study, a critical step for ensuring data comparability and reliability across different research and forensic settings.

The Imperative for Inter-Laboratory Cross-Validation

The analysis of novel psychoactive substances (NPS) like 25I-NBOH presents significant challenges due to the rapid emergence of new compounds and the lack of standardized analytical methods.[1] Inter-laboratory cross-validation is the process of comparing results from different laboratories analyzing the same samples to assess the reproducibility and reliability of an analytical method.[2][3] This process is crucial for establishing a given method's robustness and ensuring that data generated in different locations are comparable, a cornerstone for collaborative research, clinical toxicology, and forensic investigations.[4][5]

Comparison of Analytical Methods for 25I-NBOH Quantification

Several analytical techniques have been employed for the detection and quantification of 25I-NBOH in various matrices, primarily blotter paper, blood, and urine. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods.

Data Summary

The following table summarizes the performance characteristics of these methods based on published literature.

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)Key AdvantagesKey DisadvantagesReference
LC-MS/MS Whole Blood, Plasma, Urine0.01 - 0.02 ng/mLData not consistently reportedHigh sensitivity and specificity.[6]High cost of instrumentation.[6]
LC-MS/MS Blood0.09 ng/mL (LOD)Data not reportedSuitable for clinical and forensic samples.Requires sophisticated equipment.
GC-MS Blood, UrineNot explicitly stated for quantificationData not reportedWidely available in forensic laboratories.25I-NBOH is thermolabile and can degrade during analysis, potentially leading to misidentification.[7][8][7][8]
Electrochemical (DPV) Blotter PaperNot a quantitative methodNot applicableRapid, sensitive, and cost-effective for screening.[9][10]Primarily qualitative; not suitable for precise quantification.[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summarized protocols for the key techniques used in 25I-NBOH analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

This method is considered the gold standard for the quantification of 25I-NBOH in biological fluids due to its high sensitivity and specificity.[6]

  • Sample Preparation:

    • Solid Phase Extraction (SPE): To 1 mL of blood, plasma, or urine, an internal standard (e.g., a deuterated analog of 25I-NBOH) is added. The sample is then subjected to SPE for cleanup and concentration.

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, where the sample is extracted with an organic solvent.

    • Protein Precipitation: For serum or plasma, proteins are precipitated using a solvent like acetonitrile, followed by centrifugation.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Seized Materials

GC-MS is a common technique in forensic laboratories for the analysis of seized drugs. However, the thermolabile nature of 25I-NBOH requires specific considerations.[7][8]

  • Sample Preparation:

    • Extraction: The blotter paper is typically extracted with an organic solvent like methanol.

  • GC Analysis:

    • Injection: A split/splitless injector is used. It is crucial to optimize the injector temperature to minimize thermal degradation of 25I-NBOH.

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Oven Program: A temperature gradient is applied to separate the analytes.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. Due to thermal degradation, the mass spectrum may show fragments corresponding to 2C-I, a potential misidentification.[7][8]

Differential Pulse Voltammetry (DPV) for Screening

Electrochemical methods offer a rapid and cost-effective approach for the preliminary screening of 25I-NBOH in seized materials.[9][10]

  • Sample Preparation:

    • A small piece of the blotter paper is immersed in an electrochemical cell containing a supporting electrolyte (e.g., a buffer solution).

  • Electrochemical Analysis:

    • Working Electrode: A screen-printed carbon electrode or similar.

    • Technique: Differential Pulse Voltammetry is applied, scanning a potential range.

  • Detection:

    • The presence of 25I-NBOH is indicated by a characteristic oxidation peak at a specific potential. This method can differentiate 25I-NBOH from its precursor 2C-I.[9]

Visualizing the Workflow and Logical Relationships

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate a typical analytical workflow and the logical framework for an inter-laboratory cross-validation study.

Analytical Workflow for 25I-NBOH Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection (Blood, Urine, Blotter) Extraction Extraction (SPE, LLE, or Solvent) Sample_Collection->Extraction Matrix-specific Cleanup Sample Cleanup & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Data Validation & Reporting Quantification->Validation

A typical analytical workflow for 25I-NBOH quantification.

Inter-Laboratory Cross-Validation Framework cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Evaluation Define_Protocol Define Common Protocol & Acceptance Criteria Prepare_Samples Prepare & Distribute Homogenized Samples Define_Protocol->Prepare_Samples Lab_A Laboratory A Analysis Prepare_Samples->Lab_A Lab_B Laboratory B Analysis Prepare_Samples->Lab_B Lab_C Laboratory C Analysis Prepare_Samples->Lab_C Collect_Data Collect Results from All Laboratories Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA, Bland-Altman) Collect_Data->Statistical_Analysis Evaluate_Performance Evaluate Method Reproducibility & Bias Statistical_Analysis->Evaluate_Performance Final_Report Final Report & Recommendations Evaluate_Performance->Final_Report

A logical framework for an inter-laboratory cross-validation study.

Conclusion and Future Directions

The quantification of 25I-NBOH can be reliably achieved using LC-MS/MS, while GC-MS requires careful optimization to prevent thermal degradation. Electrochemical methods serve as valuable screening tools. The data presented in this guide, derived from single-laboratory studies, provides a strong foundation for researchers. However, the absence of a formal inter-laboratory cross-validation study for 25I-NBOH quantification represents a significant gap in the analytical toxicology of this substance.

Future efforts should focus on establishing a collaborative study to assess the inter-laboratory reproducibility of a standardized analytical method. Such a study would be invaluable for ensuring the consistency and comparability of data across different laboratories, ultimately enhancing the quality and reliability of research and forensic casework involving 25I-NBOH.

References

comparing the in vivo behavioral profiles of 25I-Nboh and other substituted phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo behavioral profiles of 25I-NBOH and other notable substituted phenethylamines. The information presented is collated from preclinical studies and aims to provide a comprehensive overview for research and drug development purposes. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a broad class of psychoactive compounds that include a variety of substances with stimulant, entactogenic, and hallucinogenic properties. Their mechanism of action often involves interaction with monoamine neurotransmitter systems, particularly the serotonin (B10506) 2A (5-HT2A) receptor. 25I-NBOH is a potent and selective 5-HT2A receptor agonist, and understanding its behavioral profile in comparison to other well-characterized phenethylamines is crucial for advancing our knowledge of this class of compounds.

Data Presentation

The following tables summarize the quantitative data from key in vivo behavioral assays, providing a comparative overview of the potencies and effects of 25I-NBOH and other selected phenethylamines.

Table 1: Locomotor Activity

CompoundSpeciesDose RangeEffect on Locomotor ActivityReference
25I-NBOH Mouse1 - 10 mg/kgDose-dependent depression[1]
25I-NBOMe Mouse2.5 - 25 mg/kgDose-dependent depression[2]
25B-NBOMe MouseNot specifiedDecreased locomotor activity[2]
25C-NBOMe MouseNot specifiedDecreased locomotor activity[2]
5-MeO-DALT Mouse10 mg/kg (peak)Dose-dependent increase, suppression at 25 mg/kg[2]

Table 2: Drug Discrimination

Training DrugTest CompoundSpeciesED50 (mg/kg) or % Drug-Appropriate RespondingNotesReference
DOM25I-NBOH Rat66% at 0.25 mg/kgFailed to fully substitute; response suppression at higher doses.[1]
DOM25I-NBOMe Rat74-78%Failed to fully substitute; significant rate-depressant effects.[2]
DOM25B-NBOMe RatFull substitution (≥80%) at 0.5 mg/kgInverted U-shaped dose-effect curve.[2]
DOM25C-NBOMe RatFull substitution (≥80%)[2]
MDMA25B-NBOMe RatFull substitution (≥80%) at 0.5 mg/kgInverted U-shaped dose-effect curve.[2]

Table 3: Head-Twitch Response (HTR)

CompoundSpeciesED50 (mg/kg)NotesReference
25I-NBOH MouseNot specifiedInduces HTR.[3]
25I-NBOMe MouseNot specifiedInduces HTR; 14-fold higher potency than 2C-I.[4][5]
2C-I MouseNot specifiedInduces HTR.[4]
DOM MouseNot specifiedInduces HTR.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the referenced literature to provide a standard framework.

Locomotor Activity Assay

Objective: To assess the effects of a compound on spontaneous motor activity.

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm for mice) equipped with infrared beams to automatically track movement. The arena is typically made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment to reduce stress.

  • Drug Administration: Animals are administered the test compound or vehicle via a specified route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, the animal is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity (e.g., total distance traveled, time spent in different zones) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The data is analyzed to compare the activity levels between different treatment groups.

Drug Discrimination Assay

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

Apparatus: Standard operant conditioning chambers equipped with two levers, a food dispenser, and stimulus lights.

Procedure:

  • Training: Animals (typically rats) are trained to press one lever after receiving an injection of a known drug (the "training drug," e.g., DOM) and a second lever after receiving a vehicle injection to receive a food reward. Training continues until the animals reliably press the correct lever.

  • Test Sessions: Once trained, test sessions are conducted where animals are administered various doses of the novel compound.

  • Data Collection: The number of presses on each lever is recorded.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. Full substitution (≥80% drug-appropriate responding) suggests that the test compound has subjective effects similar to the training drug. Response rates are also analyzed to assess for motor-disrupting effects.

Head-Twitch Response (HTR) Assay

Objective: To quantify a specific behavioral response in rodents that is strongly correlated with 5-HT2A receptor activation and hallucinogenic potential in humans.

Apparatus: A cylindrical observation chamber. A small magnet is surgically attached to the animal's head, and a magnetometer coil surrounds the chamber to automatically detect the rapid head movements. Alternatively, the behavior can be scored manually by a trained observer.

Procedure:

  • Drug Administration: Animals (typically mice) are administered the test compound or vehicle.

  • Observation: The animal is placed in the observation chamber, and the number of head twitches is recorded for a specific period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches is counted and compared between treatment groups. The dose that produces a half-maximal response (ED50) is often calculated.

Mandatory Visualizations

Signaling Pathway of 5-HT2A Receptor Agonists

The primary mechanism of action for 25I-NBOH and many other hallucinogenic phenethylamines is the activation of the serotonin 2A (5-HT2A) receptor, which is a Gq-protein coupled receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Agonist 25I-NBOH / Phenethylamine Agonist Agonist->Receptor Binds to Locomotor_Activity_Workflow start Start habituation Animal Habituation (30-60 min in testing room) start->habituation drug_admin Drug/Vehicle Administration (e.g., i.p. injection) habituation->drug_admin placement Place Animal in Open-Field Arena drug_admin->placement data_collection Record Locomotor Activity (e.g., 60 min) placement->data_collection analysis Data Analysis (Compare treatment groups) data_collection->analysis end End analysis->end Drug_Discrimination_Logic start Conduct Drug Discrimination Study outcome Outcome: % Drug-Appropriate Responding start->outcome full_sub Full Substitution (>=80%) outcome->full_sub High partial_sub Partial Substitution (<80% and >20%) outcome->partial_sub Moderate no_sub No Substitution (<=20%) outcome->no_sub Low conclusion1 Conclusion: Similar subjective effects to training drug. full_sub->conclusion1 conclusion2 Conclusion: Partially similar subjective effects. partial_sub->conclusion2 conclusion3 Conclusion: Dissimilar subjective effects. no_sub->conclusion3

References

A Comparative Analysis of the Pharmacokinetic Profiles of 25I-NBOH and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of 25I-NBOH, a potent serotonin (B10506) 5-HT2A receptor agonist, and its structural analogs. Due to the limited availability of direct comparative studies, this document synthesizes findings from various preclinical and in vitro reports to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented herein is intended to support research and drug development efforts in the field of serotonergic compounds.

Executive Summary

The N-benzylphenethylamine derivatives, including the NBOH and NBOMe series, are characterized by their high affinity and agonist activity at the 5-HT2A receptor. Pharmacokinetic data for these compounds are still emerging, but available studies indicate rapid metabolism and significant first-pass effects, leading to low oral bioavailability. Brain penetration has been observed for some analogs, a critical factor for their central nervous system activity. This guide summarizes the available quantitative data, outlines common metabolic pathways, and provides detailed experimental protocols for conducting further pharmacokinetic investigations.

Comparative Pharmacokinetic Data

Quantitative pharmacokinetic data for 25I-NBOH and its analogs are sparse and derived from various studies with different methodologies, making direct comparison challenging. The following tables consolidate the available information to provide a snapshot of their pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters of 25I-NBOH and Analogs

CompoundAnimal ModelDose & RouteCmaxTmaxAUCBrain ConcentrationReference
25I-NBOMe Rat1 and 10 mg/kg (route not specified)Detected in brain15 minData not availableDetected in frontal cortex, hippocampus, striatum, and nucleus accumbens[1]
25CN-NBOH Mouse (C57BL/6)3 mg/kg, s.c.~200 nM (plasma)15 minData not available~200 nM[2]
2C-B-Fly-NBOMe Rat (Wistar)1 mg/kg, s.c.28 ng/mL (serum)30 minData not available171 ng/g[3][4]
25E-NBOH Human (intoxication case)Unknown2.3 ng/mL (plasma)Not applicableData not availableNot applicable[2]

Table 2: In Vitro Metabolic Stability

CompoundSystemIntrinsic Clearance (CLint)Reference
25I-NBOMe Human Liver Microsomes70.1 mL/min/kg[5]
25I-NBOH Human Liver Microsomes118.7 mL/min/kg[5]

Absorption and Distribution

Available data suggests that subcutaneous and intraperitoneal routes of administration lead to rapid absorption of NBOH and NBOMe compounds. Following a subcutaneous dose of 3 mg/kg in mice, 25CN-NBOH reached peak plasma and brain concentrations of approximately 200 nM within 15 minutes, indicating rapid penetration of the blood-brain barrier[2]. Similarly, 25I-NBOMe has been detected in various brain regions of rats shortly after administration[1]. For 2C-B-Fly-NBOMe in rats, peak serum concentrations were observed at 30 minutes, while peak brain concentrations were reached at 60 minutes, suggesting a slight delay in brain uptake compared to plasma[3][4]. The high first-pass metabolism suggested by in vitro studies indicates that oral bioavailability is likely to be low for this class of compounds[5].

Metabolism

The primary metabolic pathways for NBOMe and NBOH derivatives involve extensive phase I and phase II reactions, leading to rapid clearance. In vitro studies with human liver microsomes have identified O-demethylation, hydroxylation, and N-dealkylation as major phase I biotransformations for compounds like 25B-NBOH, 25E-NBOH, 25H-NBOH, and 25iP-NBOMe[2]. These initial reactions are typically followed by phase II conjugation with glucuronic acid or sulfate[5]. The intrinsic clearance of 25I-NBOH was found to be higher than that of 25I-NBOMe, suggesting a faster metabolic breakdown of the NBOH analog[5].

Excretion

Comprehensive data on the excretion of 25I-NBOH and its analogs are limited. However, based on their extensive metabolism, it is expected that these compounds are primarily eliminated as metabolites in the urine and feces.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the pharmacokinetic analysis of 25I-NBOH and its structural analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for determining the pharmacokinetic profile of a novel N-benzylphenethylamine derivative in rats.

1. Animal Model and Housing:

  • Species: Male Wistar rats (250-300g).

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Formulation: The test compound is dissolved in a vehicle suitable for the chosen route of administration (e.g., saline with a small percentage of a solubilizing agent like Tween 80 for subcutaneous injection).

  • Administration: A single dose is administered via subcutaneous (s.c.) or intravenous (i.v.) injection. For s.c. administration, the injection is typically made in the dorsal region[6][7]. For i.v. administration, the lateral tail vein is commonly used[7].

3. Blood Sampling:

  • Schedule: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Procedure: Blood is collected from the tail vein or via cannulation of the jugular or carotid artery into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are prepared for analysis using protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances[8]. An internal standard is added to correct for extraction variability.

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the parent drug and its major metabolites[9].

  • Chromatography: Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd)[10].

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Data Analysis Phase Animal Rodent Model (e.g., Rat) Dosing Drug Administration (s.c. or i.v.) Animal->Dosing Dosing Regimen Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Time Points Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Collect Plasma Sample_Extraction Sample Extraction (Protein Precipitation/SPE) Plasma_Prep->Sample_Extraction Isolate Analyte LC_MS_Analysis LC-MS/MS Quantification Sample_Extraction->LC_MS_Analysis Inject Sample PK_Analysis Non-Compartmental Analysis (NCA) LC_MS_Analysis->PK_Analysis Concentration Data PK_Parameters Determination of Cmax, Tmax, AUC, etc. PK_Analysis->PK_Parameters Calculate Parameters

Workflow for a typical in vivo pharmacokinetic study.
Radioligand Synthesis and In Vivo Distribution Study

This protocol outlines a general approach for a radiolabeled biodistribution study, which is crucial for understanding tissue-specific accumulation.

1. Radiosynthesis:

  • A suitable radioisotope (e.g., Carbon-11 or Iodine-125) is incorporated into the molecule of interest (e.g., 25I-NBOH). This often involves modifying a precursor molecule.

  • The radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity.

2. Animal Model and Administration:

  • Species: Male mice or rats.

  • Administration: The radiolabeled compound is administered, usually via intravenous injection, to ensure direct entry into the systemic circulation.

3. Tissue Collection:

  • At various time points post-injection, animals are euthanized.

  • Key organs and tissues (e.g., brain, heart, liver, kidneys, lungs, spleen, muscle, and blood) are rapidly dissected, weighed, and collected.

4. Radioactivity Measurement:

  • The radioactivity in each tissue sample is measured using a gamma counter (for gamma-emitting isotopes like I-125) or through liquid scintillation counting after appropriate sample preparation (for beta-emitting isotopes like C-11).

5. Data Analysis:

  • The tissue concentrations of radioactivity are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • This data provides a quantitative measure of the distribution of the compound and its metabolites throughout the body over time.

G cluster_synthesis Radiosynthesis cluster_invivo In Vivo Study cluster_analysis Analysis Precursor Precursor Molecule Radiolabeling Introduction of Radioisotope (e.g., ¹²⁵I) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Injection i.v. Injection into Rodent Model Purification->Injection Radiolabeled Compound Tissue_Harvest Tissue Dissection (Brain, Liver, etc.) Injection->Tissue_Harvest Time Points Gamma_Counting Gamma Counting Tissue_Harvest->Gamma_Counting Tissue Samples Data_Calculation %ID/g Calculation Gamma_Counting->Data_Calculation Radioactivity Data

Workflow for a radiolabeled biodistribution study.

Signaling Pathways

25I-NBOH and its analogs exert their primary pharmacological effects through agonism at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the activated receptor to Gq/11 proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 25I-NBOH / Analog Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Canonical 5-HT2A receptor signaling pathway.

Upon binding of an agonist like 25I-NBOH, the 5-HT2A receptor activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum (ER), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream cellular events that are believed to underlie the pharmacological effects of these compounds.

Conclusion

The pharmacokinetic profiles of 25I-NBOH and its structural analogs are characterized by rapid metabolism and, for some, efficient brain penetration. The available data, though fragmented, provide a foundational understanding for researchers in this field. The experimental protocols detailed in this guide offer a starting point for conducting further, more comprehensive comparative studies. A deeper understanding of the ADME properties of these potent 5-HT2A agonists is crucial for the development of safer and more effective therapeutic agents targeting the serotonergic system.

References

assessing the inter-rater and test-retest reliability of 25I-Nboh-induced behavioral responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established behavioral assays for assessing the effects of the potent serotonergic psychedelic, 25I-NBOH. While direct experimental data on the inter-rater and test-retest reliability of 25I-NBOH-induced behavioral responses are not extensively published, this document outlines the standardized, reliable, and reproducible methodologies frequently employed for similar psychoactive compounds. By adhering to these robust protocols, researchers can ensure high-quality, comparable data in the study of 25I-NBOH and other novel psychoactive substances.

Introduction to 25I-NBOH

25I-NBOH is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, a key target for classic hallucinogens.[1][2] Its high affinity and efficacy at this receptor are believed to mediate its psychedelic effects.[1][2][3] As with other psychoactive compounds, rigorous and reliable behavioral assays are crucial for characterizing its pharmacological profile and abuse potential.

Key Behavioral Assays for Psychedelic Compounds

The two most common and well-validated behavioral assays for assessing the in vivo effects of 5-HT2A agonists like 25I-NBOH in rodents are the Head-Twitch Response (HTR) and locomotor activity tests.

Head-Twitch Response (HTR)

The HTR is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[4][5] It is widely considered a behavioral proxy for 5-HT2A receptor activation and has high predictive validity for hallucinogenic potential in humans.[3][6][7] The HTR is a robust and reliable measure when quantified using standardized protocols.[3]

Locomotor Activity

Locomotor activity tests are used to assess general motor activity levels and can indicate the stimulant or depressant effects of a drug.[8][9][10][11] Changes in locomotor activity are a common feature of many psychoactive substances. For some N-benzyl phenethylamines, a decrease in locomotor activity is observed.[12]

Experimental Protocols

Consistent and detailed experimental protocols are paramount for ensuring inter-rater and test-retest reliability. Below are summarized protocols for the HTR and locomotor activity assays, based on established methodologies.

Table 1: Experimental Protocol for Head-Twitch Response (HTR) Assay

Parameter Description References
Animal Model Male C57BL/6J mice are commonly used.[3]
Apparatus A glass cylinder placed within a magnetometer coil for automated detection, or direct observation by trained raters.[3][5]
Habituation Animals are habituated to the testing chamber for a set period (e.g., 30 minutes) before drug administration.[3]
Drug Administration Intraperitoneal (IP) or subcutaneous (SC) injection of 25I-NBOH or vehicle.[3]
Data Recording Head twitches are recorded for a defined period (e.g., 30-60 minutes) immediately following injection. Automated systems detect the characteristic waveform of a head twitch.[3]
Data Analysis The total number of head twitches is quantified. For automated systems, specific filtering for frequency (e.g., ≥ 40 Hz) and duration (< 0.15 s) is applied.[3]

Table 2: Experimental Protocol for Locomotor Activity Assay

Parameter Description References
Animal Model Mice (e.g., ICR or C57BL/6J) or rats.[9][13]
Apparatus Clear acrylic boxes (e.g., 40x40x30 cm) equipped with infrared photocell beams to detect movement.[8][9]
Habituation A habituation period to the testing chambers is often included on a separate day prior to baseline and drug testing.[8]
Drug Administration Intraperitoneal (IP), subcutaneous (SC), or oral gavage (PO) administration of 25I-NBOH or vehicle.[8][9]
Data Recording Locomotor activity (e.g., distance traveled, rearing) is recorded automatically by beam breaks for a set duration (e.g., 30-60 minutes).[8][9]
Data Analysis Data is typically binned into time intervals (e.g., 5 minutes). Statistical comparisons are made between treatment groups and/or baseline activity.[8][9]

Signaling Pathway and Experimental Workflow

Understanding the underlying biological mechanisms and the flow of an experiment is crucial for interpreting behavioral data.

G cluster_0 25I-NBOH Signaling Pathway NBOH 25I-NBOH HT2A 5-HT2A Receptor NBOH->HT2A Binds to Gq11 Gq/11 Protein HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Behavior Behavioral Responses (e.g., Head-Twitch) Ca_PKC->Behavior Leads to

Caption: 25I-NBOH signaling cascade via the 5-HT2A receptor.

G cluster_1 Experimental Workflow for Behavioral Assessment Animal Animal Acclimation & Preparation Habituation Habituation to Test Apparatus Animal->Habituation Baseline Baseline Activity Recording (Optional) Habituation->Baseline DrugAdmin Drug Administration (25I-NBOH or Vehicle) Habituation->DrugAdmin Baseline->DrugAdmin Test Behavioral Testing (HTR or Locomotor) DrugAdmin->Test Data Data Collection & Analysis Test->Data Results Results & Interpretation Data->Results

Caption: General workflow for assessing drug-induced behaviors.

Discussion on Reliability

While specific inter-rater and test-retest reliability data for 25I-NBOH are lacking in the public domain, the reliability of the HTR and locomotor assays for other 5-HT2A agonists is well-established.

  • Inter-Rater Reliability: For the HTR, when manual scoring is used, high inter-rater reliability can be achieved through rigorous training of observers and clear, objective definitions of the behavior. The use of automated systems, such as magnetometers or video tracking software, can largely eliminate inter-rater variability.[3][5] For locomotor activity, the automated nature of data collection via infrared beams ensures high inter-rater reliability.[8][9]

  • Test-Retest Reliability: The HTR has been shown to be a stable and reproducible measure for other serotonergic hallucinogens, demonstrating good test-retest reliability.[3] Similarly, baseline locomotor activity in rodents is a generally stable measure, allowing for reliable detection of drug-induced changes.[8] However, factors such as tolerance, which has been observed with repeated administration of the related compound 25I-NBOMe, can affect test-retest reliability if not properly controlled for in the study design.[14][15]

Conclusion and Recommendations

To ensure the generation of reliable and reproducible data on the behavioral effects of 25I-NBOH, the following recommendations are crucial:

  • Utilize Standardized Protocols: Adherence to well-established and detailed protocols, such as those outlined in this guide, is essential.

  • Employ Automated Data Collection: Whenever possible, use automated systems for HTR and locomotor activity measurement to minimize observer bias and enhance reliability.

  • Conduct Power Analyses: Ensure sufficient sample sizes to detect statistically significant effects.

  • Control for Confounding Variables: Factors such as animal strain, sex, age, and housing conditions should be consistent throughout the study.

  • Report Methodological Details: Thoroughly document all experimental parameters in publications to allow for replication and comparison across studies.

By implementing these best practices, researchers can contribute to a more robust and reliable understanding of the behavioral pharmacology of 25I-NBOH.

References

25I-Nboh in comparison to other classical and non-classical serotonergic hallucinogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 25I-NBOH and Other Serotonergic Hallucinogens

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and functional characteristics of 25I-NBOH, a potent N-benzyl-2-hydroxy derivative of the 2C-I phenethylamine, with a selection of classical and non-classical serotonergic hallucinogens. The data presented herein is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Pharmacological Profile: Receptor Binding and Functional Potency

Serotonergic hallucinogens primarily exert their effects through interaction with the serotonin (B10506) 2A receptor (5-HT2A). However, their affinity and functional activity at this and other serotonin receptor subtypes, as well as other neurotransmitter systems, contribute to their distinct pharmacological profiles.

25I-NBOH is a high-affinity, potent, and highly efficacious agonist at the human 5-HT2A receptor.[1][2] Its N-benzyl substitution significantly enhances both its binding affinity and functional activity at this receptor.[1][2] Comparative studies have shown that the potency of 25I-NBOH at the 5-HT2A receptor is comparable to that of the classical hallucinogen lysergic acid diethylamide (LSD).[3] In functional assays measuring inositol (B14025) phosphate (B84403) (IP-1) accumulation, 25I-NBOH demonstrates subnanomolar to low nanomolar EC50 values, similar to LSD.[3]

Classical hallucinogens, such as LSD and psilocybin (and its active metabolite psilocin), are partial agonists at 5-HT2A receptors.[4] LSD also exhibits high affinity for a broad range of other serotonin receptors (5-HT1A, 5-HT1B, 5-HT2C, 5-HT6, 5-HT7), as well as dopamine (B1211576) (D1, D2) and adrenergic receptors.[4][5] In contrast, phenethylamine-based classical hallucinogens like mescaline and 2,5-dimethoxy-4-iodoamphetamine (DOI) are more selective for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4]

Non-classical serotonergic compounds, often referred to as non-hallucinogenic 5-HT2A receptor agonists, such as lisuride (B125695) and 2-Bromo-LSD, also bind to the 5-HT2A receptor but do not typically produce the perceptual alterations characteristic of classical hallucinogens.[6][7] Lisuride, for example, is a partial agonist at the 5-HT2A receptor but does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential.[6][8] 2-Bromo-LSD is also a partial 5-HT2A receptor agonist and has been shown to partially antagonize the receptor in the presence of serotonin.[7]

Below is a summary of the receptor binding affinities (Ki) and functional potencies (EC50) for 25I-NBOH and a selection of other serotonergic hallucinogens.

CompoundClass5-HT2A Ki (nM)5-HT2A EC50 (nM) (Assay)5-HT2C Ki (nM)5-HT2C EC50 (nM) (Assay)Other Notable Receptor Affinities (Ki < 100 nM)
25I-NBOH NBOH~0.5 - 1.5[3]~0.5 - 1.5 (IP-1)[3]High Affinity[3]~1.0 - 2.5 (IP-1)[3]-
LSD Ergoline (Classical)~2 - 6[6]~0.5 - 1.5 (IP-1)[3]High Affinity[3]~1.0 - 2.5 (IP-1)[3]5-HT1A, 5-HT1B, 5-HT6, 5-HT7, D1, D2[4][5]
Psilocin Tryptamine (Classical)~100 - 600[5]-~100 - 600[5]-5-HT1A, 5-HT1B, 5-HT2B, 5-HT7, H1[5]
DOI Phenethylamine (Classical)< 5[5]-< 10[5]-5-HT2B (~20 nM)[5]
Lisuride Ergoline (Non-Classical)~2 - 6[6]---D2[7]
2-Bromo-LSD Ergoline (Non-Classical)Mild to Potent Agonist[7]---5-HT1B/1D/1F/6, D2, D4[7]

Signaling Pathways: G-Protein vs. β-Arrestin

The functional outcomes of 5-HT2A receptor activation are mediated by intracellular signaling cascades, primarily through Gq/11 protein-dependent pathways and β-arrestin-dependent pathways. The balance between these pathways, a concept known as biased agonism, is thought to be a key determinant of a compound's hallucinogenic potential.

Hallucinogenic 5-HT2A receptor agonists, including 25I-NBOH and classical psychedelics like LSD and DOI, activate both Gq/11 and β-arrestin signaling pathways.[9][10] The Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Recent evidence suggests that a certain threshold of 5-HT2A-Gq efficacy is associated with psychedelic potential.[9] In contrast, β-arrestin-biased 5-HT2A receptor agonists have been shown to block the effects of psychedelics and may induce receptor downregulation.[9] Non-hallucinogenic agonists like lisuride are thought to exhibit a bias towards G-protein signaling with weaker recruitment of β-arrestin2, which may contribute to their lack of psychedelic effects and a reduced tendency to induce tolerance.[7][11]

G_protein_vs_beta_arrestin cluster_hallucinogenic Hallucinogenic Agonists (e.g., 25I-NBOH, LSD, Psilocin) cluster_non_hallucinogenic Non-Hallucinogenic Agonists (e.g., Lisuride) agonist_h Agonist receptor_h 5-HT2A Receptor agonist_h->receptor_h gq_h Gq/11 Activation receptor_h->gq_h barrestin_h β-Arrestin 2 Recruitment receptor_h->barrestin_h plc_h PLC Activation gq_h->plc_h ca_h ↑ Intracellular Ca²⁺ plc_h->ca_h psychedelic_effects Psychedelic Effects ca_h->psychedelic_effects agonist_nh Agonist receptor_nh 5-HT2A Receptor agonist_nh->receptor_nh gq_nh Gq/11 Activation receptor_nh->gq_nh barrestin_nh Weak β-Arrestin 2 Recruitment receptor_nh->barrestin_nh plc_nh PLC Activation gq_nh->plc_nh no_psychedelic_effects No Psychedelic Effects plc_nh->no_psychedelic_effects

Figure 1: Signaling pathways of hallucinogenic vs. non-hallucinogenic 5-HT2A agonists.

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[8][12][13][14]

Administration of 25I-NBOH induces a robust and dose-dependent HTR in mice.[15] This effect is consistent with other hallucinogenic 5-HT2A receptor agonists, including classical psychedelics like LSD and DOI.[8][12] The potency of a compound in inducing the HTR strongly correlates with its hallucinogenic potency in humans.[12][13] Notably, non-hallucinogenic 5-HT2A receptor agonists, such as lisuride, do not induce the HTR in rodents.[6][8][16]

The HTR assay is a critical tool for the preclinical assessment of novel serotonergic compounds, providing a reliable in vivo measure of 5-HT2A receptor-mediated hallucinogenic-like effects.

head_twitch_workflow start Start drug_admin Administer Test Compound to Rodent start->drug_admin observation Observe and Record Head-Twitch Responses drug_admin->observation data_analysis Quantify HTR Frequency and Duration observation->data_analysis htr_positive HTR Induced data_analysis->htr_positive no_htr No HTR Induced data_analysis->no_htr hallucinogenic Potential Hallucinogenic Activity htr_positive->hallucinogenic end End hallucinogenic->end non_hallucinogenic Likely Non-Hallucinogenic at 5-HT2A no_htr->non_hallucinogenic non_hallucinogenic->end

Figure 2: Workflow for the Head-Twitch Response (HTR) assay.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[17][18][19][20]

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Reference Compound: Unlabeled ketanserin (B1673593) (for defining non-specific binding).

  • Test Compound: Unlabeled compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/B).

  • Cell harvester and microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound and the reference compound.

  • In a 96-well plate, combine the cell membranes, [3H]Ketanserin (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled ketanserin (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium following 5-HT2A receptor activation.[21][22][23][24]

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 5-HT2A Agonist: Serotonin (5-HT) or the test compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capability (e.g., FLIPR, FlexStation).

2. Procedure:

  • Seed the cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

  • Add the agonist (test compound or 5-HT) to the wells and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.

3. Data Analysis:

  • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

  • For dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.[25][26][27][28][29] A common method is the PathHunter® assay based on enzyme fragment complementation (EFC).

1. Materials:

  • Cells: A cell line engineered to co-express the 5-HT2A receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay Buffer.

  • Test Compound.

  • Detection Reagents containing the enzyme substrate.

  • Luminescence plate reader.

2. Procedure:

  • Seed the engineered cells into an appropriate microplate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes at 37°C).

  • Add the detection reagents to the wells. The complemented enzyme will hydrolyze the substrate, producing a chemiluminescent signal.

  • Incubate at room temperature to allow the signal to develop.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Plot the luminescence signal against the logarithm of the test compound concentration.

  • Calculate the EC50 value for β-arrestin recruitment using non-linear regression.

References

Validating the Rodent Head-Twitch Response as a Behavioral Proxy for the Psychedelic-like Effects of 25I-NBOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rodent head-twitch response (HTR) is a rapid, involuntary rotational head movement that has become a widely accepted behavioral proxy for screening compounds with potential psychedelic-like effects in humans.[1][2][3][4] This response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, a key target for classic psychedelics.[1][2][4][5] This guide provides a comparative analysis of 25I-NBOH, a potent N-benzylphenethylamine psychedelic, and its ability to induce the HTR, alongside other psychedelic and non-psychedelic compounds. We present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to support the validation of the HTR assay for novel psychoactive substances.

Comparative Analysis of Head-Twitch Response Induction

The potency and efficacy of various compounds to induce the head-twitch response are critical indicators of their potential psychedelic activity. The table below summarizes quantitative data from preclinical studies, comparing 25I-NBOH and its analogs to other well-characterized psychedelics and non-psychedelic 5-HT2A receptor agonists.

CompoundClassDose RangePeak ResponseED₅₀ (mg/kg)Antagonist Blockade (5-HT2A)Reference
25I-NBOH N-Benzylphenethylamine0.1 - 3.0 mg/kgDose-dependent increase~0.3 - 1.0Yes (Ketanserin)[3][4][6]
25I-NBOMeN-Benzylphenethylamine0.1 - 1.0 mg/kg14-fold more potent than 2C-I~0.1Yes (M100,907)[1][7]
25CN-NBOHN-Benzylphenethylamine0.5 - 3.0 mg/kgInverted U-shaped curve, peak at 1.5 mg/kgNot explicitly statedYes (Ketanserin)[8][9][10]
DOIPhenylisopropylamine0.1 - 10 mg/kgInverted U-shaped curve~1.0 - 2.5Yes[2][11]
LSDErgoline0.05 - 0.4 mg/kgDose-dependent increase~0.1Yes[11]
PsilocybinTryptamine0.1 - 25.6 mg/kgDose-dependent increaseNot explicitly statedYes[6]
LisurideErgoline0.8 - 3.2 mg/kgDoes not induce HTRN/AN/A[11][12]

Key Findings:

  • N-benzylphenethylamines, including 25I-NBOH and its analogs, are potent inducers of the head-twitch response.[1][6][7]

  • The HTR induced by these compounds is consistently blocked by selective 5-HT2A receptor antagonists, confirming the primary mechanism of action.[8][9][10][13]

  • The dose-response relationship for many psychedelics, including 25CN-NBOH and DOI, follows an inverted U-shaped curve.[2][8][10]

  • A strong positive correlation exists between the potency of a compound to induce HTR in rodents and its reported hallucinogenic potency in humans, supporting the predictive validity of this behavioral model.[3][4]

  • Non-hallucinogenic 5-HT2A receptor agonists, such as lisuride, do not elicit the head-twitch response, demonstrating the specificity of the assay for psychedelic-like activity.[2][11][12]

Experimental Protocol: Rodent Head-Twitch Response Assay

The following provides a generalized methodology for conducting the HTR assay, based on protocols cited in the literature.

1. Animals:

  • Male C57BL/6J mice are commonly used.[3][4]

  • Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Habituation to the experimental room and testing chambers is crucial to minimize stress-induced behavioral artifacts.[8][9][10]

2. Drug Preparation and Administration:

  • Test compounds and antagonists are typically dissolved in a vehicle such as saline or sterile water.

  • Administration is most commonly performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[8][9][10][14]

3. Experimental Procedure:

  • Mice are placed individually into observation chambers (e.g., transparent cylindrical cages) for an acclimatization period (e.g., 30 minutes).[14]

  • For antagonist studies, the antagonist (e.g., ketanserin) is administered 30 minutes prior to the psychedelic compound.[8][9][10]

  • The test compound (e.g., 25I-NBOH) is then administered.

  • Immediately following administration, the frequency of head-twitches is recorded for a specified duration, typically 20 to 60 minutes.[6][8][9][10][14]

4. Data Acquisition and Analysis:

  • Head-twitches can be scored manually by trained observers. A head-twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head.[9]

  • Automated systems using magnetometer coils attached to the head or machine learning-based video analysis can provide more objective and high-throughput quantification.[6][11]

  • Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare different treatment groups.

Signaling Pathways and Experimental Workflow

Signaling Pathways of 5-HT2A Receptor Activation

The psychedelic effects mediated by 5-HT2A receptor activation are thought to involve biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others. The head-twitch response is primarily linked to the Gq/11 signaling cascade.

G_minus_1 cluster_0 Psychedelic Agonist (e.g., 25I-NBOH) cluster_1 5-HT2A Receptor cluster_2 Downstream Signaling 25I-NBOH 25I-NBOH 5-HT2A_R 5-HT2A Receptor 25I-NBOH->5-HT2A_R Binds to Gq_alpha Gq/11 5-HT2A_R->Gq_alpha Activates Gs_alpha Gs 5-HT2A_R->Gs_alpha Also Activates PLC Phospholipase C Gq_alpha->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC HTR Head-Twitch Response Ca_PKC->HTR Leads to AC Adenylyl Cyclase Gs_alpha->AC cAMP ↑ cAMP AC->cAMP cAMP->HTR Modulates

Caption: 5-HT2A receptor signaling cascade initiated by 25I-NBOH.

Experimental Workflow for HTR Validation

The following diagram illustrates a typical workflow for validating the head-twitch response as a behavioral proxy for a novel compound.

G_minus_0 Start Start Animal_Habituation Animal Habituation Start->Animal_Habituation Drug_Administration Drug Administration (Vehicle, 25I-NBOH, Antagonist) Animal_Habituation->Drug_Administration Behavioral_Observation Behavioral Observation (Record Head-Twitches) Drug_Administration->Behavioral_Observation Data_Quantification Data Quantification (Manual or Automated) Behavioral_Observation->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Dose_Response Dose-Response Curve Generation Statistical_Analysis->Dose_Response Antagonist_Effect Confirmation of 5-HT2A Blockade Statistical_Analysis->Antagonist_Effect Conclusion Validation of HTR as a Proxy Dose_Response->Conclusion Antagonist_Effect->Conclusion End End Conclusion->End

Caption: Experimental workflow for HTR validation.

References

a comparative pharmacological investigation of 25I-Nboh and the research chemical DOI

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological properties of two potent serotonergic psychedelics: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine (25I-NBOH) and (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). Both compounds are recognized for their high affinity and agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research. This document synthesizes experimental data on their receptor binding affinities, functional potencies, and in vivo effects to offer a clear comparison for research and drug development purposes.

Introduction

25I-NBOH is a derivative of the 2C-I phenethylamine (B48288) and is noted for its high potency and selectivity for the 5-HT2A receptor.[1][2] DOI is a well-established research chemical that has been extensively used as a tool to study 5-HT2A receptor function and its role in the effects of hallucinogens.[3] Understanding the distinct pharmacological profiles of these compounds is crucial for designing experiments and interpreting results in the field of psychedelic science.

Data Presentation: Quantitative Pharmacological Comparison

The following tables summarize the key pharmacological parameters for 25I-NBOH and DOI, focusing on their interaction with the 5-HT2A receptor. Data has been compiled from multiple studies, and it is important to note that variations in experimental conditions can influence absolute values.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Receptor5-HT2C ReceptorReference(s)
25I-NBOH0.061>400-fold lower affinity than 5-HT2A[1]
DOI~1.26 (R-isomer)~5-fold lower affinity than 5-HT2A[4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) and Efficacy

Compound5-HT2A (Gq Signaling - IP-1/Ca2+ flux)5-HT2A (β-arrestin2 Recruitment)Efficacy (vs. 5-HT or LSD)Reference(s)
25I-NBOH0.074135-141% (vs. LSD)Full Agonist[1][5]
DOI~9.3 (IP-1)Similar to Gq activityFull Agonist[3]

Note: Lower EC50 values indicate higher potency. Efficacy is expressed relative to a reference agonist.

Table 3: In Vivo Potency - Head-Twitch Response (HTR) in Rodents

CompoundED50 (mg/kg)SpeciesReference(s)
25I-NBOHNot explicitly found in direct comparison with DOIMouse
DOI~1.163Rat

Note: The Head-Twitch Response (HTR) is a behavioral proxy for hallucinogenic potential in rodents. Lower ED50 values indicate higher in vivo potency.

Signaling Pathways

Both 25I-NBOH and DOI are agonists at the 5-HT2A receptor, which primarily couples to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC). Additionally, 5-HT2A receptor activation can trigger β-arrestin recruitment, another important signaling pathway. The relative activation of these pathways (biased agonism) can influence the qualitative effects of a ligand.

5-HT2A_Signaling_Pathways cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq_G11 Gq/11 5HT2A->Gq_G11 Activates Beta_Arrestin β-Arrestin 5HT2A->Beta_Arrestin Recruits Ligand 25I-NBOH / DOI Ligand->5HT2A Binds to PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression) Ca_Mobilization->Downstream_Effects PKC_Activation->Downstream_Effects Beta_Arrestin->Downstream_Effects

5-HT2A Receptor Signaling Pathways

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing 5-HT2A) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]ketanserin) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (25I-NBOH or DOI) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki values) Scintillation->Data_Analysis HTR_Experiment_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Magnet_Implantation Optional: Magnet Implantation (on skull for automated detection) Animal_Acclimation->Magnet_Implantation Drug_Administration Drug Administration (Vehicle, 25I-NBOH, or DOI at various doses) Magnet_Implantation->Drug_Administration Observation_Period Observation Period (Place animal in observation chamber) Drug_Administration->Observation_Period HTR_Recording HTR Recording (Manual scoring or automated detection) Observation_Period->HTR_Recording HTR_Quantification Quantify Head Twitches (Total number over a set time) HTR_Recording->HTR_Quantification Dose_Response_Curve Generate Dose-Response Curve HTR_Quantification->Dose_Response_Curve ED50_Calculation Calculate ED50 Dose_Response_Curve->ED50_Calculation

References

Evaluating the Binding Selectivity of 25I-NBOH Against a Comprehensive Panel of CNS Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding selectivity of 25I-NBOH, a potent psychedelic compound, against a panel of central nervous system (CNS) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of 25I-NBOH's performance relative to other alternatives, supported by available experimental data.

Executive Summary

25I-NBOH is a highly potent and selective agonist for the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Available binding data demonstrates its sub-nanomolar affinity for the human 5-HT2A receptor, with a reported Ki of 0.061 nM.[1] A key characteristic of 25I-NBOH is its remarkable selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with one study indicating a selectivity of over 400-fold.[1] While a comprehensive binding profile of 25I-NBOH across a wide array of CNS receptors is not extensively documented in publicly available literature, data from the closely related compound 25I-NBOMe suggests low affinity for other serotonin receptor subtypes, as well as for dopamine, adrenergic, and histamine (B1213489) receptors. This guide presents the available quantitative data, details the experimental protocols for receptor binding assays, and provides visualizations of key processes to aid in the understanding of 25I-NBOH's receptor binding characteristics.

Data Presentation: Comparative Binding Affinity of 25I-NBOH and 25I-NBOMe

The following table summarizes the available binding affinity (Ki) data for 25I-NBOH and its close analog, 25I-NBOMe, against a panel of CNS receptors. It is crucial to note that the data for 25I-NBOMe is provided for comparative purposes and to infer the potential selectivity profile of 25I-NBOH, as comprehensive data for the latter is limited.

Receptor Subtype25I-NBOH Ki (nM)25I-NBOMe Ki (nM)Reference
Serotonin Receptors
5-HT2A0.0610.044 - 0.6[1][3]
5-HT2C> 24.4 (implied)1.03 - 4.6[1][3]
5-HT1ANot Reported> 500 (Kd)[3]
5-HT1BNot Reported> 500 (Kd)[3]
5-HT1DNot Reported> 500 (Kd)[3]
5-HT1ENot Reported> 500 (Kd)[3]
5-HT2BNot Reported1.91 - 130[3]
5-HT3Not Reported> 500 (Kd)[3]
5-HT5ANot Reported> 500 (Kd)[3]
5-HT7Not Reported> 500 (Kd)[3]
Dopamine Receptors
D1Not Reported> 500 (Kd)[3]
D2Not Reported> 500 (Kd)[3]
D3Not Reported> 500 (Kd)[3]
D5Not Reported> 500 (Kd)[3]
Adrenergic Receptors
α1ANot Reported> 500 (Kd)[3]
Histamine Receptors
H2Not Reported> 500 (Kd)[3]
H3Not Reported> 500 (Kd)[3]
Other
δ OpioidNot Reported> 500 (Kd)[3]
Muscarinic M1-M5Not Reported> 500 (Kd)[3]
Serotonin TransporterNot Reported> 500 (Kd)[3]
Dopamine TransporterNot Reported> 500 (Kd)[3]

Note: The Ki value for 25I-NBOH at the 5-HT2C receptor is implied from the reported >400-fold selectivity compared to its 5-HT2A affinity. The data for 25I-NBOMe is presented as a range from multiple studies where available. Kd values greater than 500 nM indicate low affinity.

Experimental Protocols

The following is a generalized methodology for a competitive radioligand binding assay, a standard procedure used to determine the binding affinity of a compound like 25I-NBOH to a specific receptor.

Objective: To determine the inhibition constant (Ki) of 25I-NBOH for a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • 25I-NBOH (test compound).

  • A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add cell membranes and the radioligand.

    • Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of the non-specific binding agent.

    • Competitive Binding: Add cell membranes, the radioligand, and varying concentrations of 25I-NBOH.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 25I-NBOH.

    • Determine the IC50 value (the concentration of 25I-NBOH that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate key experimental and biological pathways related to the evaluation of 25I-NBOH.

Competitive_Binding_Assay cluster_setup Assay Setup cluster_process Process cluster_analysis Data Analysis Total Total Binding (Membranes + Radioligand) Incubation Incubation Total->Incubation NSB Non-specific Binding (Membranes + Radioligand + Cold Ligand) NSB->Incubation Test Competitive Binding (Membranes + Radioligand + 25I-NBOH) Test->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Gq_Signaling_Pathway agonist 25I-NBOH receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 25I-NBOH

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides critical operational and logistical information for the proper handling and disposal of 25I-NBOH, a potent phenethylamine (B48288) derivative.[1] This document is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.

Disclaimer: 25I-NBOH is a potent research chemical with limited safety data available. It is structurally related to other controlled psychoactive substances.[2][3] All handling and disposal must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of 25I-NBOH and its associated waste must be performed within a certified chemical fume hood to prevent inhalation of potent vapors or aerosols.[4]

Step-by-Step Disposal Protocol for 25I-NBOH Waste

  • Waste Identification and Segregation :

    • Identify all waste streams containing 25I-NBOH, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE.

    • Segregate 25I-NBOH waste from other chemical waste streams to prevent unintended reactions. It is incompatible with strong oxidizing agents and acids.[5]

  • Waste Collection and Containerization :

    • Use a designated, leak-proof, and chemically compatible hazardous waste container. Glass containers are generally suitable for organic amines.[4]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "25I-NBOH (2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol)".

  • Storage of Chemical Waste :

    • Securely seal the hazardous waste container. Keep containers closed except when adding waste.[6]

    • Store the container in a designated, well-ventilated, and cool secondary containment area.[4]

    • This storage area must be away from direct sunlight, heat sources, and incompatible materials.[4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management provider to schedule a waste pickup.[4]

    • Do not attempt to transport hazardous waste personally. Only trained and authorized personnel are permitted to handle the transportation of chemical waste.[4]

    • Sewer disposal of amines is strictly prohibited as they can be harmful to aquatic ecosystems.[4]

Decontamination Procedures

Effective decontamination is critical to prevent residual contamination and ensure a safe working environment.[7]

  • Equipment and Glassware :

    • Gross contamination should be removed mechanically (e.g., scraping solid residues into the hazardous waste container).

    • Triple-rinse all contaminated glassware and equipment with a suitable solvent such as ethanol (B145695) or acetone.[4]

    • Collect all rinsate from the cleaning process and treat it as hazardous waste. Add it to your designated 25I-NBOH waste container.[4]

    • After triple-rinsing, the container can typically be disposed of as regular laboratory waste, but ensure the original label is defaced. Confirm this procedure with your local EHS guidelines.[4]

  • Work Surfaces :

    • Decontaminate surfaces where 25I-NBOH was handled using a cleaning agent compatible with the surface material.[7]

    • If using bleach (sodium hypochlorite), it must be followed by a neutralizing agent like sodium thiosulfate (B1220275) to prevent damage to surfaces.[7]

    • All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.

  • Spills :

    • In case of a spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[5]

    • Carefully collect the absorbent material using spark-proof tools and place it in the designated hazardous waste container.[5]

    • Clean the spill area following the work surface decontamination procedure.

    • Notify EHS of any significant spills.[6]

Data Presentation

While specific quantitative disposal data for 25I-NBOH is not available, the table below summarizes typical hazard classifications for structurally similar aromatic amines, which should be used as a conservative proxy.[4]

ParameterValue (for similar aromatic amines)Source / Comment
Hazard Class Corrosive, Acutely Toxic (Oral, Dermal)Based on SDS for Phenethylamine.[5]
GHS Pictograms Corrosion, Skull and Crossbones, Health HazardTypical for this class of compounds.[4]
Disposal Route Approved Hazardous Waste Disposal FacilityUniversal recommendation in safety data sheets.[4]
Sewer Disposal ProhibitedAmines can be harmful to aquatic life.[4]

Experimental Protocols

The primary protocol for disposal is chemical waste segregation and collection for professional disposal. No chemical neutralization or treatment should be attempted without explicit guidance and approval from your institution's EHS department. The recommended "experimental protocol" is the procedural workflow outlined above and visualized below.

Mandatory Visualization

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_decon Decontamination cluster_storage Storage & Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Chemical Fume Hood identify_waste Identify 25I-NBOH Waste (Solid, Liquid, PPE) fume_hood->identify_waste decon_equip Triple-Rinse Equipment with Solvent container Use Labeled, Leak-Proof Hazardous Waste Container identify_waste->container Segregate & Collect identify_waste->decon_equip storage Store Sealed Container in Secondary Containment container->storage collect_rinsate Collect Rinsate as Hazardous Waste decon_equip->collect_rinsate collect_rinsate->container ehs_contact Contact EHS for Waste Pickup storage->ehs_contact

Caption: Logical workflow for the safe disposal of 25I-NBOH waste.

References

Essential Safety and Operational Guide for Handling 25I-NBOH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 25I-NBOH, a potent phenethylamine (B48288) derivative. The information is intended for researchers, scientists, and drug development professionals. Given the limited toxicological data on 25I-NBOH, it is prudent to handle it as a highly potent compound, adopting stringent safety measures. Information regarding its analogue, 25I-NBOMe, is used to inform these recommendations due to their structural similarity and shared biological targets.

Health Hazard Information

25I-NBOH is a potent agonist of the 5-HT₂A serotonin (B10506) receptor.[1] Its toxicological properties have not been thoroughly investigated, but the Safety Data Sheet (SDS) for the related compound 25I-NBOMe indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Due to its high potency, there is a significant risk of overdose.[3] Symptoms of toxicity associated with related NBOMe compounds include tachycardia, hypertension, agitation, hallucinations, seizures, and hyperthermia.[4][5][6]

Quantitative Safety Data

Due to the novelty of 25I-NBOH, specific Occupational Exposure Limits (OELs) have not been established. However, its high potency necessitates a conservative approach, treating it as a high-potency active pharmaceutical ingredient (HPAPI). The primary guiding data point is its affinity for the serotonin 5-HT₂A receptor.

ParameterValueCompoundSignificance
Kᵢ at human 5-HT₂A receptor 0.061 nM25I-NBOHIndicates very high potency, similar to 25I-NBOMe, requiring minute quantities for biological effect.[1][7]
GHS Hazard Classifications Acute Toxicity: Oral, Category 4; Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2; Specific Target Organ Toxicity (single exposure), Category 325I-NBOMe (analogue)Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2]

Operational Plan: Safe Handling Protocol

Handling potent compounds like 25I-NBOH requires a multi-layered safety approach encompassing engineering controls, personal protective equipment, and strict procedures.[8][9]

Engineering Controls & Designated Area
  • Designated Area: All work with 25I-NBOH must be conducted in a designated and clearly marked area with restricted access.

  • Containment: A certified chemical fume hood, ventilated laminar flow enclosure, or a glove box isolator is mandatory for all manipulations of the solid compound or its solutions.[8][10] The goal is to control airborne particles and prevent contamination.[11]

  • Ventilation: The work area must have single-pass air with a high number of air changes per hour.[9] The exhaust should be HEPA-filtered.[10]

  • Work Surface: Use disposable bench liners to contain spills and facilitate cleanup.

Personal Protective Equipment (PPE)

A full gowning procedure is required. PPE should be donned before entering the designated area and removed before exiting.

  • Gloves: Wear two pairs of compatible, chemical-resistant gloves (e.g., nitrile).[9] Check for perforations before use.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[2]

  • Lab Coat/Gown: A dedicated lab coat or disposable gown with long sleeves and tight cuffs is required.[2]

  • Respiratory Protection: For handling powders outside of an isolator, a powered air-purifying respirator (PAPR) is recommended.[8] At a minimum, a NIOSH-approved respirator should be used.[2]

Step-by-Step Handling Procedure
  • Preparation:

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them on the disposable liner inside the containment unit (fume hood/glove box).

    • Ensure an eyewash station and safety shower are immediately accessible.[2]

    • Prepare a waste container for all disposable items that come into contact with the chemical.

  • Weighing (Solid Compound):

    • Perform all weighing operations within the containment unit.

    • Use the smallest feasible quantity of material.

    • Handle the compound gently to avoid creating airborne dust.

    • Use dedicated, clearly labeled utensils.

  • Solution Preparation:

    • Add solvent to the solid compound slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Wipe down all surfaces within the containment unit with an appropriate deactivating solution (if known) or a cleaning agent like 70% ethanol, followed by water.

    • Wipe down the exterior of all containers before removing them from the designated area.

    • Dispose of all contaminated disposable items in the designated hazardous waste container.

Disposal Plan

  • Waste Segregation: All materials contaminated with 25I-NBOH, including gloves, bench liners, pipette tips, and excess material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][12]

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "25I-NBOH."

  • Disposal Method: Arrange for disposal through your institution's environmental health and safety (EHS) office. Disposal must be in accordance with all local, state, and federal regulations for chemical waste. Do not discharge into drains or the environment.[12]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes. Remove contaminated clothing and seek medical attention.[2][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

  • Spill:

    • Evacuate the area.

    • Wear full PPE, including respiratory protection.

    • For small spills, gently cover with an absorbent material.

    • Collect the material using non-sparking tools and place it in the hazardous waste container.[2]

    • Clean the spill area thoroughly.

Workflow Visualization

The following diagram illustrates the critical workflow for safely handling 25I-NBOH in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Containment) cluster_cleanup 3. Decontamination & Waste Disposal cluster_exit 4. Exit Procedure prep1 Don Full PPE prep2 Prepare Containment Area (Fume Hood / Glove Box) prep1->prep2 handle1 Weigh Solid 25I-NBOH prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Contaminated Waste handle3->clean1 clean2 Decontaminate Surfaces & Equipment clean1->clean2 clean3 Seal & Label Hazardous Waste clean2->clean3 exit1 Doff PPE in Correct Order clean3->exit1 exit2 Wash Hands Thoroughly exit1->exit2

Caption: Workflow for Safe Handling of Potent 25I-NBOH Compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.